2-Chloro-7-fluoroquinazolin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-7-fluoroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN3/c9-8-12-6-3-4(10)1-2-5(6)7(11)13-8/h1-3H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZMTSNZRBFGGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(N=C2N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653124 | |
| Record name | 2-Chloro-7-fluoroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1107695-02-2 | |
| Record name | 2-Chloro-7-fluoro-4-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1107695-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-7-fluoroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structure Elucidation of 2-Chloro-7-fluoroquinazolin-4-amine: A Multi-Technique Approach
An In-depth Technical Guide for Drug Development Professionals
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its versatile structure allows for substitution at various positions, enabling the fine-tuning of pharmacological properties. Derivatives of quinazoline are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Within this important class of compounds, 2-Chloro-7-fluoroquinazolin-4-amine serves as a critical intermediate in the synthesis of highly targeted therapeutics, particularly kinase inhibitors used in oncology.[5]
Given its role as a foundational building block, the unambiguous confirmation of its chemical structure is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, field-proven framework for the complete structure elucidation of this compound, integrating data from orthogonal analytical techniques. We will move beyond simple data reporting to explain the causality behind methodological choices, ensuring a self-validating and robust characterization process.
The Strategic Workflow for Unambiguous Identification
A hierarchical and integrated analytical approach is essential. We begin with techniques that provide broad, essential information (Molecular Formula) and progressively move to those that offer detailed connectivity and definitive spatial arrangement.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: Confirming Molecular Weight and Elemental Composition
Mass spectrometry (MS) is the initial and indispensable step, providing the molecular weight of the synthesized compound. For halogenated molecules, MS offers a unique diagnostic signature through isotopic patterns.
Expertise & Rationale
We employ High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that minimizes fragmentation, allowing for clear observation of the protonated molecular ion, [M+H]⁺. The choice of a high-resolution analyzer, such as Time-of-Flight (TOF) or Orbitrap, is critical. It provides a mass measurement with high accuracy (typically <5 ppm), which is essential for calculating the elemental formula and distinguishing it from other potential isobaric compounds.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) containing 0.1% formic acid to promote protonation.
-
Instrumentation: Infuse the sample solution into an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Acquisition Parameters (Typical):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Mass Range: m/z 50-500
-
Analyzer Mode: High Resolution (>10,000 FWHM)
-
-
Data Analysis:
-
Identify the monoisotopic mass of the [M+H]⁺ ion.
-
Analyze the isotopic cluster to confirm the presence of one chlorine atom. The relative abundance of the M+ and M+2 peaks should be approximately 3:1.[6]
-
Use the instrument's software to calculate the elemental formula from the accurate mass of the monoisotopic peak.
-
Trustworthiness: Self-Validating Data
The presence of the characteristic 3:1 isotopic pattern for the [M+H]⁺ and [M+H+2]⁺ peaks provides an internal validation for the presence of a single chlorine atom.[6][7] This signature is a robust confirmation that is difficult to misinterpret.
Data Presentation: Expected MS Results
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₈H₅ClFN₃ | |
| Monoisotopic Mass | 197.0156 | Calculated for C₈H₅³⁵ClFN₃ |
| [M+H]⁺ (Monoisotopic) | 198.0229 | Calculated for C₈H₆³⁵ClFN₃⁺ |
| [M+H+2]⁺ | 200.0200 | Calculated for C₈H₆³⁷ClFN₃⁺ |
| Isotopic Ratio | ~100:33 | Natural abundance of ³⁵Cl (~75.8%) vs ³⁷Cl (~24.2%) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D experiments provides an unambiguous map of the proton and carbon framework.
¹H NMR: Defining the Proton Environment
Rationale: ¹H NMR reveals the number of distinct proton environments and, critically, their spatial relationships through spin-spin coupling. For this molecule, ¹H NMR is essential to confirm the substitution pattern on the benzene portion of the quinazoline ring, particularly the position of the fluorine atom relative to the protons.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (DMSO-d₆ is preferred due to its ability to dissolve a wide range of compounds and to clearly show exchangeable protons like those on the amine group). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition: Run a standard proton experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Interpretation: Analyze chemical shifts (δ), integration (proton count), and multiplicity (splitting patterns) including coupling constants (J).
Expected Data & Interpretation: The aromatic region is most informative. The fluorine at position 7 will couple to protons at positions 8 and 6, and to a lesser extent, position 5.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H8 | ~8.3-8.5 | dd | ³JH8-H(NH2) ≈ 9.0, ⁴JH8-F7 ≈ 6.0 | 1H |
| H5 | ~7.8-8.0 | dd | ³JH5-H6 ≈ 9.0, ⁴JH5-F7 ≈ 2.5 | 1H |
| H6 | ~7.4-7.6 | td | ³JH6-H5 ≈ 9.0, ³JH6-F7 ≈ 9.0, ⁴JH6-H8 ≈ 2.5 | 1H |
| NH₂ | ~7.5-8.0 | br s | - | 2H |
Note: Chemical shifts are estimates and can vary based on solvent and concentration. The broad singlet (br s) for the NH₂ protons is due to quadrupole broadening and exchange with trace water.
¹³C NMR: Characterizing the Carbon Framework
Rationale: ¹³C NMR provides a count of the unique carbon atoms in the molecule. For this compound, it is particularly valuable for observing the direct and long-range effects of the electron-withdrawing substituents (Cl, F, N) and for confirming the position of the fluorine through characteristic C-F coupling.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample as prepared for ¹H NMR.
-
Instrumentation: Acquire on the same spectrometer, using a standard proton-decoupled carbon experiment (e.g., zgpg30).
-
Interpretation: Analyze chemical shifts and look for carbons split into doublets due to coupling with the ¹⁹F nucleus.
Expected Data & Interpretation: The carbon directly attached to fluorine (C7) will show a large one-bond coupling constant (¹JC-F), while adjacent carbons (C6, C8) will show smaller two-bond couplings (²JC-F).
| Carbon Assignment | Expected δ (ppm) | C-F Coupling Constant (JC-F, Hz) |
| C2 | ~158-160 | - |
| C4 | ~162-164 | - |
| C4a | ~115-117 | Small ³J |
| C5 | ~128-130 | Small ³J |
| C6 | ~110-112 | ²J ≈ 20-25 |
| C7 | ~165-168 | ¹J ≈ 250-260 |
| C8 | ~118-120 | ²J ≈ 20-25 |
| C8a | ~150-152 | - |
2D NMR: The Definitive Connectivity Map
While 1D NMR provides strong evidence, 2D NMR experiments (COSY, HSQC, HMBC) are used for ultimate, unambiguous assignment.
-
COSY (Correlation Spectroscopy): Confirms which protons are coupled to each other (e.g., H5 to H6).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for connecting the different fragments of the molecule. For instance, it would show a correlation from the H5 proton to the C4 and C8a carbons, confirming the fusion of the rings.
Caption: Logic flow for 2D NMR data integration.
Single-Crystal X-ray Crystallography: The Gold Standard
When an unambiguous 3D structure is required, or in cases where NMR data is ambiguous, single-crystal X-ray crystallography provides the definitive answer.[8][9] It is the only technique that directly observes the spatial arrangement of atoms.
Rationale and Application
This technique is employed as the final arbiter of structure. It will not only confirm the connectivity established by NMR but will also provide precise bond lengths, bond angles, and information about the planarity of the quinazoline system. It definitively distinguishes between potential isomers.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. The purified compound is dissolved in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, acetonitrile, ethyl acetate/hexane). Slow evaporation, slow cooling, or vapor diffusion is used to encourage the formation of single, diffraction-quality crystals.
-
Data Collection: A suitable crystal is mounted on a goniometer head and placed into the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield a final model of the atomic positions.
Expected Outcome & Data Presentation
The output is a 3D model of the molecule that confirms the atomic connectivity and the specific positions of the chloro, fluoro, and amine groups.
| Crystallographic Parameter | Example Data |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.1 |
| b (Å) | 15.2 |
| c (Å) | 7.5 |
| β (°) | 98.5 |
| Volume (ų) | 910 |
| Z | 4 |
| R-factor | < 0.05 |
Note: These are hypothetical but typical values for a small organic molecule.
Conclusion
The structure elucidation of this compound requires a synergistic application of modern analytical techniques. High-resolution mass spectrometry provides a rapid and accurate confirmation of the elemental formula, with the chlorine isotopic pattern serving as a key diagnostic feature. Subsequently, a comprehensive suite of 1D and 2D NMR experiments maps the atomic connectivity, confirming the substitution pattern of the quinazoline core. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure. By following this integrated workflow, researchers and drug development professionals can ensure the identity and purity of this critical synthetic intermediate, safeguarding the integrity of the drug discovery and development pipeline.
References
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Zhou, Z., Wang, C., Xiao, Z., Yang, Q., & Xu, S. (2019). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science, 252(2), 022090. [Link]
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ResearchGate. (n.d.). ¹H-NMR spectra for synthesized quinazoline semicarbazone derivatives. Retrieved from [Link]
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Al-Majid, A. M., El-Azab, A. S., Al-Omary, F. A., & Gaffer, H. E. (2020). Experimental details of X-ray crystallography of triazoloquinazolines 1 and 2. Molecules, 25(11), 2698. [Link]
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ResearchGate. (n.d.). X-ray crystallographic structure of compound 8. Retrieved from [Link]
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Patel, D. B., & Patel, N. C. (2021). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 37(4), 896-905. [Link]
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ResearchGate. (n.d.). Structure and single-crystal X-ray diffraction of quinazolinone (8). Retrieved from [Link]
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Kim, J. S., et al. (2018). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Scientific Reports, 8(1), 1-11. [Link]
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ResearchGate. (n.d.). Quinazolinone is shown at 600 MHz frequency. Spectra of 1 H NMR in DMSO. Retrieved from [Link]
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Nowak, M. R., et al. (2021). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors, 21(16), 5488. [Link]
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Al-Majid, A. M., et al. (2021). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. Crystals, 11(1), 63. [Link]
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PubChemLite. (n.d.). 2-chloro-7-fluoroquinazoline (C8H4ClFN2). Retrieved from [Link]
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Talele, T. T. (2016). Quinazoline derivatives: synthesis and bioactivities. Bioorganic & Medicinal Chemistry, 24(16), 3245-3264. [Link]
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Ali, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Journal of Chemistry. [Link]
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PubChem. (n.d.). 2-Chloroquinazolin-4-amine. Retrieved from [Link]
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Lee, S., et al. (2021). Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. Bioorganic & Medicinal Chemistry Letters, 48, 128258. [Link]
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da Silva, A. C. G., et al. (2023). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2023(3), M1704. [Link]
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Perontsis, S., et al. (2021). Transition metal(ii) complexes of halogenated derivatives of (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline: structure, antioxidant activity, DNA-binding DNA photocleavage, interaction with albumin and in silico studies. Dalton Transactions, 50(31), 10839-10858. [Link]
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Zhang, C., et al. (2017). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 60(16), 7046-7063. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-7-fluoroquinazolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-Chloro-7-fluoroquinazolin-4-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes predicted data, outlines detailed, field-proven experimental protocols for its determination, and discusses the critical role of these properties in the context of drug development. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel quinazoline derivatives.
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds, including approved therapeutics. Its versatile structure allows for substitution at various positions, enabling the fine-tuning of pharmacological and pharmacokinetic properties. This compound represents a specific substitution pattern with potential for unique biological interactions. The chloro and fluoro substituents can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making a thorough understanding of its physicochemical characteristics a prerequisite for any drug development program.[1] The interplay of these properties governs a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its efficacy and safety.
Molecular Structure and Identification
A precise understanding of the molecular structure is the foundation for all physicochemical analysis.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Key Identifiers:
| Identifier | Value |
| CAS Number | 1107695-02-2[2] |
| Molecular Formula | C₈H₅ClFN₃ |
| Molecular Weight | 197.60 g/mol |
| InChI | InChI=1S/C8H5ClFN3/c9-8-12-5-3-6(10)1-2-7(5)11-4-13-8/h1-4H,(H2,11,12,13) |
Predicted Physicochemical Properties
While experimental data is the gold standard, in silico predictions provide valuable initial estimates for guiding experimental design and prioritizing compounds in early-stage drug discovery. The following table summarizes predicted properties for this compound and closely related analogs found in public databases.
| Property | Predicted Value | Importance in Drug Discovery |
| Melting Point (°C) | Not available | Influences solubility, stability, and formulation. |
| Boiling Point (°C) | Not available | Relevant for purification and handling of liquid compounds. |
| logP | ~2.3 - 2.6 | A measure of lipophilicity, affecting absorption, distribution, and toxicity. |
| pKa (most basic) | ~3.5 - 4.5 | Determines the ionization state at physiological pH, impacting solubility and receptor binding. |
| Aqueous Solubility | Low | Affects dissolution rate and oral bioavailability. |
Note: These values are computational predictions for structurally similar compounds and should be confirmed experimentally.
Experimental Determination of Physicochemical Properties
This section provides detailed, step-by-step protocols for the experimental determination of key physicochemical properties. These methods are standard in the pharmaceutical industry and are designed to be robust and reproducible.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of dry this compound.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get an estimated range.
-
Accurate Determination: For a new sample, start heating at a rate of approximately 2-3 °C/min, beginning about 20 °C below the estimated melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting range is T1-T2.
-
Replicates: Perform the measurement in triplicate to ensure reproducibility.
Aqueous Solubility Determination by HPLC
Aqueous solubility is a critical determinant of oral bioavailability. The shake-flask method followed by HPLC quantification is a reliable approach.
Experimental Workflow:
Figure 2: Workflow for solubility determination by HPLC.
Experimental Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration using a low-binding filter (e.g., 0.22 µm PVDF).
-
Sample Preparation for HPLC: Dilute an aliquot of the clear supernatant with the mobile phase to a concentration within the linear range of the calibration curve.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic conditions should be optimized to achieve good peak shape and retention.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of maximum absorbance for the compound.
-
-
Quantification: Prepare a series of standard solutions of the compound of known concentrations. Generate a calibration curve by plotting peak area against concentration. Determine the concentration of the diluted sample from the calibration curve and calculate the original solubility.
pKa Determination by Potentiometric Titration
The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at different pH values. For an amine-containing compound like this compound, determining the pKa of the protonated amine is essential.
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO if solubility is low).
-
Titration Setup: Place the solution in a thermostated vessel and use a calibrated pH electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve or by finding the pH at which the amine is 50% protonated. Specialized software can be used for accurate pKa calculation from the titration data.
-
Replicates: Perform at least three independent titrations to ensure the accuracy and precision of the pKa value.
Lipophilicity (logP) Determination by RP-HPLC
Lipophilicity, often expressed as the logarithm of the partition coefficient between octanol and water (logP), is a key parameter influencing a drug's membrane permeability and interaction with biological targets. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating logP.
Experimental Workflow:
Figure 3: Workflow for logP determination by RP-HPLC.
Experimental Protocol:
-
HPLC Setup:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A series of isocratic mobile phases with varying compositions of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer.
-
-
Retention Time Measurement: For each mobile phase composition, inject a solution of this compound and a set of standard compounds with known logP values. Record the retention time (t_R) for each compound.
-
Calculation of Capacity Factor (k'): Calculate the capacity factor for each compound at each mobile phase composition using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Extrapolation to 100% Aqueous Phase (log k_w): For each compound, plot log k' versus the percentage of the organic modifier. Extrapolate the linear regression to 0% organic modifier to obtain the log k_w value.
-
Calibration and logP Determination: Create a calibration curve by plotting the log k_w values of the standard compounds against their known logP values. Determine the logP of this compound by interpolating its log k_w value on this calibration curve.
Structural Characterization
Confirmation of the chemical structure and purity of synthesized this compound is essential. Standard spectroscopic techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, are used to confirm the connectivity of the atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which confirms its elemental composition. Fragmentation patterns observed in the mass spectrum can provide further structural information.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for N-H (amine), C=N, C=C (aromatic), and C-Cl/C-F bonds are expected.
Conclusion and Future Directions
This technical guide has provided a framework for understanding and determining the key physicochemical properties of this compound. While predicted values offer a starting point, the detailed experimental protocols herein provide a clear path for researchers to obtain accurate and reliable data. A thorough experimental characterization of these properties is a critical step in advancing our understanding of this and other novel quinazoline derivatives, and will ultimately facilitate the development of new and improved therapeutic agents. Future work should focus on the experimental determination of these properties and the investigation of their impact on the biological activity of this compound.
References
- Importance of Physicochemical Properties In Drug Discovery. (2015). Journal of Pharmaceutical Sciences and Research.
- 2-chloro-7-fluoroquinazolin- 4-amine (CAS 1107695-02-2). ChemicalBook.
- Melting point determin
- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025). PharmaGuru.
- Protocol for Determining pKa Using Potentiometric Titration.
- Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. (2017).
- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry.
- SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. (2016). TSI Journals.
- Synthesis and FT-IR Spectral Analysis of Some New Quinazoline-4(3H)-one Derivatives. Journal of the Chinese Chemical Society.
- 2-Chloroquinazolin-4-amine. PubChem.
- N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine. PubChem.
- Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. (2019). IOP Conference Series: Earth and Environmental Science.
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An In-depth Technical Guide to 2-Chloro-7-fluoroquinazolin-4-amine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-7-fluoroquinazolin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, a robust synthetic pathway, physicochemical properties, and its promising role as a scaffold for developing targeted therapeutics, particularly kinase inhibitors.
Core Identifiers and Chemical Properties
This compound is a substituted quinazoline derivative. The quinazoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved and investigational drugs. The specific substitution pattern of this compound, featuring a chloro group at the 2-position, an amino group at the 4-position, and a fluoro group at the 7-position, makes it a valuable intermediate for creating diverse chemical libraries for biological screening.
| Identifier | Value | Source |
| CAS Number | 1107695-02-2 | [1] |
| Molecular Formula | C₈H₅ClFN₃ | [1] |
| Molecular Weight | 197.60 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Synonyms | 4-Amino-2-chloro-7-fluoroquinazoline | N/A |
Physicochemical Properties (Predicted and Inferred):
While experimental data for this specific compound is limited in publicly available literature, properties can be inferred from closely related analogs and computational predictions.
| Property | Value | Notes |
| Melting Point | >250 °C (decomposes) | Inferred from related amino-chloro-quinazolines which typically have high melting points. For example, 2-Chloro-4-amino-6,7-dimethoxyquinazoline has a melting point of 262-268 °C[2][3]. |
| Solubility | Sparingly soluble in common organic solvents like methanol and ethanol, with increased solubility in polar aprotic solvents such as DMSO and DMF upon heating. | Inferred from related quinazoline derivatives[2]. |
| Appearance | Likely an off-white to pale yellow solid. | Based on the appearance of similar quinazoline compounds[2]. |
Synthesis and Purification
The synthesis of this compound is a multi-step process that begins with commercially available 2-amino-4-fluorobenzoic acid. The overall synthetic strategy involves the construction of the quinazoline ring system, followed by sequential chlorination and amination.
Step 1: Synthesis of 7-Fluoroquinazoline-2,4-diol
The initial step involves the cyclization of 2-amino-4-fluorobenzoic acid with urea under thermal conditions to form the quinazoline-2,4-dione ring system. This is a well-established method for constructing the core quinazoline scaffold.
Protocol:
-
Combine 2-amino-4-fluorobenzoic acid and a molar excess of urea in a reaction vessel equipped with a mechanical stirrer.[4]
-
Heat the mixture to approximately 160°C and maintain vigorous stirring for 12 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture slightly and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acidic components.
-
Adjust the pH to be alkaline with the addition of a 10% sodium hydroxide (NaOH) solution.
-
Filter the mixture and wash the collected solid with water.
-
The filter cake is then suspended in water and acidified with dilute hydrochloric acid (HCl).
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield 7-fluoroquinazoline-2,4-diol.
Step 2: Synthesis of 2,4-Dichloro-7-fluoroquinazoline
The hydroxyl groups of the dione are subsequently converted to chloro groups using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This step activates the 2- and 4-positions for subsequent nucleophilic substitution.
Protocol:
-
To a flask containing 7-fluoroquinazoline-2,4-diol, add phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylformamide (DMF).[4]
-
Heat the mixture to reflux (approximately 110°C) and stir for 6 hours.[4]
-
Monitor the reaction by TLC.
-
After completion, carefully remove the excess POCl₃ under reduced pressure.
-
The resulting viscous oil is then slowly added to ice-water with stirring to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry to obtain 2,4-dichloro-7-fluoroquinazoline.
Step 3: Regioselective Synthesis of this compound
The final step is a regioselective nucleophilic aromatic substitution (SNAr) reaction. The C4 position of the 2,4-dichloroquinazoline is significantly more reactive towards nucleophiles than the C2 position. This allows for the selective introduction of an amino group at the 4-position.
Protocol:
-
Dissolve 2,4-dichloro-7-fluoroquinazoline in a suitable solvent such as isopropanol or ethanol.
-
Add a source of ammonia, such as a concentrated aqueous solution of ammonium hydroxide or ammonia gas bubbled through the solution, in excess.
-
Heat the reaction mixture to reflux and stir for several hours. The reaction progress should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield the final product, this compound.
Purification and Analysis
The crude product can be purified by standard laboratory techniques.
-
Recrystallization: The solid product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to remove impurities.
-
Column Chromatography: For higher purity, silica gel column chromatography can be employed, using a gradient of ethyl acetate in hexane as the eluent.
The identity and purity of the synthesized compound should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The quinazoline scaffold is a cornerstone in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The 2,4-disubstituted quinazoline core mimics the adenine region of ATP, allowing it to bind to the ATP-binding site of various kinases and inhibit their activity.
This compound serves as a key building block for the synthesis of more complex kinase inhibitors. The primary amine at the C4 position can be readily functionalized with various aryl or heteroaryl groups, which allows for the exploration of the chemical space around the kinase active site to achieve potency and selectivity. The chloro group at the C2 position can also be displaced by other nucleophiles to further modify the molecule's properties.
The fluorine atom at the C7 position can be advantageous for several reasons in drug design:
-
Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, potentially increasing the drug's half-life.
-
Binding Affinity: Fluorine can engage in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the target protein, thereby enhancing binding affinity.
-
Modulation of Physicochemical Properties: The introduction of fluorine can alter the molecule's pKa, lipophilicity, and membrane permeability, which are critical parameters for drug efficacy.
Numerous studies have highlighted the importance of the 7-position substitution on the quinazoline ring for achieving potent and selective kinase inhibition. For instance, derivatives of 7-chloro-4-aminoquinazolines have been investigated as potent inhibitors of p21-activated kinase 4 (PAK4), a target in cancer therapy.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling similar chemical compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel bioactive molecules. Its straightforward, multi-step synthesis from readily available starting materials, combined with the strategic placement of reactive handles and a fluorine atom, makes it an attractive scaffold for medicinal chemists. The established importance of the quinazoline core in kinase inhibition underscores the potential of this compound in the discovery and development of next-generation targeted therapies for cancer and other diseases. Further exploration of the chemical space around this scaffold is warranted to unlock its full therapeutic potential.
References
-
Zhou, Z., Wang, C., Xiao, Z., Yang, Q., & Xu, S. (2019). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science, 252(2), 022090. [Link][4]
-
LookChem. (n.d.). 2-Chloro-4-amino-6,7-dimethoxyquinazoline. Retrieved from [Link][2]
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A Technical Guide to the Spectral Analysis of 2-Chloro-7-fluoroquinazolin-4-amine
Foreword: The Imperative of Structural Verification in Drug Discovery
This document, therefore, serves a dual purpose. Firstly, it provides a predictive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2-Chloro-7-fluoroquinazolin-4-amine, grounded in the spectral data of closely related analogs and foundational principles of spectroscopy. Secondly, it offers a detailed, field-proven methodology for acquiring and interpreting high-fidelity spectral data for this class of compounds. It is designed not as a static data sheet, but as a dynamic guide for the practicing scientist.
Molecular Structure and Predicted Spectroscopic Features
This compound (CAS 1107695-02-2) is a halogenated quinazoline derivative.[1] The strategic placement of the chloro, fluoro, and amine substituents dictates a unique electronic and steric environment, which in turn gives rise to a characteristic spectroscopic fingerprint.
Caption: Standard workflow for comprehensive NMR analysis.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it solubilizes a wide range of organic compounds and its residual solvent peak does not typically overlap with signals of interest. The amine protons will be visible in this solvent.
-
Ensure complete dissolution by vortexing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Acquisition:
-
Use a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.
-
Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
-
Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals (in this case, only CH signals are expected in the aromatic region).
-
Acquire a ¹⁹F NMR spectrum.
-
For unambiguous assignment, acquire two-dimensional (2D) spectra:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks (e.g., H-5 to H-6).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.
-
-
-
Data Interpretation:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Use the coupling patterns and constants, along with the 2D correlation data, to assemble the molecular fragments and confirm the structure.
-
Mass Spectrometry (MS)
Caption: Recommended workflow for LC-MS analysis.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or DMSO.
-
For direct infusion or LC-MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in a mobile phase-like solvent, typically 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation for positive ion mode ESI.
-
-
Instrument Setup & Acquisition:
-
Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.
-
Set the ESI source to positive ion mode.
-
Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 Da).
-
Confirm the presence of the [M+H]⁺ ion at m/z 198.03 and its corresponding [M+2+H]⁺ isotope peak at m/z 200.03.
-
To gain further structural information, perform a tandem MS (MS/MS or MS²) experiment. Isolate the parent ion (m/z 198.03) and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.
-
-
Data Interpretation:
-
Analyze the full scan spectrum to confirm the molecular weight and the isotopic pattern characteristic of a monochlorinated compound.
-
Interpret the MS/MS fragmentation spectrum to propose fragmentation pathways, which can provide additional confidence in the structural assignment.
-
Conclusion and Best Practices
While direct, comprehensive experimental spectra for this compound are not widely published, a robust and reliable characterization can be achieved through a combination of predictive analysis and systematic experimental work. The protocols outlined in this guide represent a gold standard approach for the structural elucidation of novel quinazoline derivatives and other small molecules in a drug discovery context. Adherence to these detailed methodologies ensures data integrity, facilitates unambiguous structural confirmation, and upholds the principles of scientific rigor. For any novel compound, the acquisition of a complete set of 1D and 2D NMR data, alongside high-resolution mass spectrometry, is not just recommended; it is essential.
References
-
SciSpace. (2022-08-28). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. Available at: [Link]
-
ResearchGate. Optical spectroscopy data for the quinazoline derivatives 3a-e. Available at: [Link]
-
National Institutes of Health. (Date not available). 3-Aryl-5-aminobiphenyl Substitutedt[2][3][4]riazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. Available at: [Link]
-
Katritzky, A. R., Reavill, R. E., & Swinbourne, F. J. (1966). Proton resonance spectra of heterocycles. Part II. Quinazoline and monosubstituted quinazolines. Journal of the Chemical Society B: Physical Organic, 351-354. Available at: [Link]
-
Oriental Journal of Chemistry. (Date not available). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Available at: [Link]
-
ResearchGate. (2017-05-03). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Available at: [Link]
-
PubChemLite. 2-chloro-7-fluoroquinazoline (C8H4ClFN2). Available at: [Link]
-
PubChem. 4-Amino-7-chloroquinoline. Available at: [Link]
-
ACS Publications. (Date not available). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Available at: [Link]
- Google Patents. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
-
PubChem. Benzenamine, 2-chloro-4-fluoro-. Available at: [Link]
-
GSC Online Press. (Date not available). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][2][5]. Available at: [Link]
-
MDPI. (Date not available). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Available at: [Link]
-
National Institutes of Health. (Date not available). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Available at: [Link]
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A Technical Guide to the Solubility Profile of 2-Chloro-7-fluoroquinazolin-4-amine
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous therapeutic agents. However, derivatives like 2-Chloro-7-fluoroquinazolin-4-amine often present significant challenges in drug development, primarily due to poor aqueous solubility. This inherent characteristic can impede reliable biological screening, hinder formulation efforts, and ultimately compromise bioavailability.[1][2] This guide provides an in-depth examination of the solubility profile of this compound, moving beyond mere data points to elucidate the underlying principles and experimental methodologies. We will dissect the critical differences between thermodynamic and kinetic solubility, present validated protocols for their determination, and discuss the key structural and environmental factors that govern the dissolution of this compound class. The objective is to equip researchers with the necessary theoretical framework and practical workflows to accurately characterize and strategically address the solubility challenges associated with this and similar molecules, thereby facilitating a more efficient path from discovery to clinical application.
The Physicochemical Context of this compound
This compound belongs to a class of heterocyclic compounds that are frequently investigated for their pharmacological potential. The rigid, fused aromatic ring system, while often beneficial for target binding, contributes to high crystal lattice energy.[1] This strong intermolecular packing makes it energetically unfavorable for solvent molecules, particularly water, to break the crystal structure and solvate individual molecules, resulting in predictably low aqueous solubility.
Understanding this solubility profile is not an academic exercise; it is a critical step in the drug development cascade. Poor solubility can lead to:
-
Underestimated Potency: Compound precipitation in in vitro assays can lead to artificially low efficacy readings.[3]
-
Poor and Erratic Bioavailability: Insufficient dissolution in the gastrointestinal tract is a primary cause of low oral absorption.[3][][5]
-
Developmental Hurdles: Significant time and resources may be expended on complex formulations to overcome inherent solubility limitations.[3][6]
A thorough solubility assessment is therefore foundational for making informed decisions about a compound's progression.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClFN₃ | [7] |
| Molecular Weight | 197.6 g/mol | [7] |
| CAS Number | 1107695-02-2 | [8] |
| Predicted Boiling Point | 317.3±24.0 °C | [7] |
| Predicted Density | 1.538±0.06 g/cm³ | [7] |
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
The term "solubility" can be ambiguous without proper context. In drug discovery, we primarily deal with two distinct measurements: thermodynamic and kinetic solubility.[9]
Thermodynamic (or Equilibrium) Solubility represents the true saturation concentration of a compound in a solvent at equilibrium.[3][10][11] This measurement is achieved by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically >24 hours). It is the gold standard for solubility, providing essential data for pre-formulation and late-stage development when the solid-state form of the drug is well-defined.[10][12]
Kinetic Solubility , conversely, measures the concentration at which a compound precipitates out of a solution when added from a high-concentration organic stock (usually DMSO).[6][13] This method is rapid, amenable to high-throughput screening (HTS), and reflects the conditions often encountered in early-stage biological assays.[12][13][14] While not a measure of true equilibrium, it is an invaluable tool for the rapid assessment and selection of compounds in early discovery phases.[12]
Caption: Relationship between solubility type and drug discovery stage.
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data hinges on robust experimental design. The following sections detail standardized protocols for measuring both thermodynamic and kinetic solubility.
Protocol: Thermodynamic Solubility via Shake-Flask Method
This method determines the equilibrium solubility and is considered the definitive measure.[6]
A. Materials & Equipment
-
This compound (solid powder)
-
Glass vials (e.g., 1.5 mL)[10]
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Thermomixer or orbital shaker capable of maintaining constant temperature (e.g., 25°C)[6][10]
-
Centrifuge or filtration device (e.g., 0.45 µm PVDF filter plates)
-
High-Performance Liquid Chromatography with UV detector (HPLC-UV)
-
Acetonitrile (ACN), Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
B. Experimental Workflow
-
Preparation: Accurately weigh approximately 1-2 mg of this compound into a glass vial.[10]
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.[10]
-
Equilibration: Seal the vials and place them in a thermomixer set to agitate (e.g., 700-850 rpm) at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[6][10]
-
Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically done by:
-
Filtration: Pass the slurry through a low-binding 0.45 µm filter.
-
Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) and carefully collect the supernatant.
-
-
Quantification:
-
Prepare a series of calibration standards of the compound in a suitable solvent mixture (e.g., 50:50 ACN:Water).
-
Dilute the saturated supernatant into the mobile phase range of the calibration curve.
-
Analyze the standards and the diluted sample by HPLC-UV to determine the concentration.[3]
-
C. Data Analysis
-
Construct a calibration curve of UV peak area versus concentration from the standards.
-
Use the linear regression equation from the curve to calculate the concentration of the diluted supernatant.
-
Multiply by the dilution factor to determine the final thermodynamic solubility, typically reported in µg/mL or µM.
Caption: Workflow for the Thermodynamic Shake-Flask Solubility Assay.
Protocol: Kinetic Solubility via Nephelometry
This high-throughput method is ideal for early discovery, assessing precipitation from a DMSO stock.[12][14]
A. Materials & Equipment
-
10 mM stock solution of this compound in 100% DMSO
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (clear, flat-bottom)
-
Liquid handling system or multichannel pipette
-
Plate shaker
-
Nephelometer (laser-based light scattering plate reader)
B. Experimental Workflow
-
Stock Preparation: Prepare a 10 mM stock solution of the test compound in high-quality, anhydrous DMSO.[14][15]
-
Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[14]
-
Buffer Addition: Rapidly add the aqueous buffer (e.g., 98-195 µL of PBS, pH 7.4) to achieve the desired final compound concentration (e.g., 100-200 µM) and a low final DMSO concentration (typically ≤2%).[14]
-
Mixing and Incubation: Immediately mix the contents thoroughly on a plate shaker for 5-10 minutes. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1-2 hours.[6][14]
-
Measurement: Place the microplate into a nephelometer and measure the light scattering in each well. High readings indicate the formation of precipitate.[14]
C. Data Analysis
-
The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed compared to buffer-only controls.
-
This can be determined by setting a threshold (e.g., 3x standard deviation of the background) or by identifying the inflection point on a concentration-response curve.
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The Quinazoline Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The quinazoline scaffold, a fused bicyclic heterocycle composed of a benzene ring and a pyrimidine ring, stands as a privileged structure in the realm of medicinal chemistry. Its inherent drug-like properties and synthetic tractability have led to the development of a multitude of clinically significant therapeutic agents. This technical guide provides a comprehensive exploration of the quinazoline core, delving into its fundamental chemistry, diverse mechanisms of action, intricate structure-activity relationships (SAR), and broad therapeutic applications. From targeted cancer therapies to cardiovascular agents, this document serves as an in-depth resource for professionals engaged in the multifaceted process of drug discovery and development.
The Enduring Significance of the Quinazoline Scaffold
The quinazoline nucleus is a recurring motif in a vast array of biologically active molecules, including natural alkaloids and synthetic pharmaceuticals.[1][2] First synthesized in the late 19th century, its true potential in medicinal chemistry has been increasingly recognized over the past few decades.[1][3] The scaffold's planarity, combined with the presence of nitrogen atoms capable of hydrogen bonding, allows for diverse interactions with various biological targets. This versatility has rendered quinazoline and its derivatives potent agents against a wide spectrum of diseases, including cancer, hypertension, bacterial infections, and inflammatory conditions.[1][4][5][6]
The unique structural features of the quinazoline ring system provide a versatile template for chemical modification, enabling medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.[5][7] This adaptability has been a key driver in the successful translation of numerous quinazoline-based compounds from the laboratory to the clinic.
Synthetic Strategies for Quinazoline Derivatives
The construction of the quinazoline core can be achieved through several established synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials.
Niementowski Quinazoline Synthesis
One of the most classical and widely employed methods is the Niementowski reaction. This involves the condensation of an anthranilic acid with an amide at elevated temperatures to yield a 4(3H)-quinazolinone.[1][3][8]
Experimental Protocol: General Procedure for Niementowski Synthesis of 2-substituted-4(3H)-quinazolinones
-
Reactant Preparation: In a round-bottom flask, combine one equivalent of anthranilic acid and 1.5-2 equivalents of the desired amide.
-
Reaction Setup: Equip the flask with a reflux condenser.
-
Heating: Heat the reaction mixture to 180-200 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is then collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to afford the desired 2-substituted-4(3H)-quinazolinone.
Modern Synthetic Approaches
In recent years, more efficient and environmentally friendly synthetic methods have been developed. These include microwave-assisted synthesis, multicomponent reactions, and the use of ionic liquids as catalysts and solvents, which often lead to higher yields and shorter reaction times.[2] For instance, the reaction of 2-aminobenzonitriles with aldehydes or the cyclization of o-acylaminobenzamides are also effective routes to quinazoline derivatives.
Quinazolines as Kinase Inhibitors in Oncology
A major breakthrough in cancer therapy has been the development of small molecule kinase inhibitors, and the quinazoline scaffold has proven to be an exceptional pharmacophore for this class of drugs.[9][10][11] Many quinazoline derivatives function as ATP-competitive inhibitors of tyrosine kinases, which are crucial enzymes in the signaling pathways that regulate cell growth, proliferation, and survival.[11]
Mechanism of Action: Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[12][13] In many cancers, particularly non-small cell lung cancer (NSCLC), mutations in the EGFR gene lead to its constitutive activation, promoting uncontrolled cell proliferation and tumor growth.[9][12]
Quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, are designed to bind to the ATP-binding pocket of the EGFR kinase domain.[12][14] This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling pathways and leading to cell cycle arrest and apoptosis.[12][13][15]
Caption: EGFR signaling pathway and inhibition by quinazoline-based drugs.
Structure-Activity Relationship (SAR) of 4-Anilinoquinazolines
The 4-anilinoquinazoline core is a common feature of many EGFR inhibitors. SAR studies have revealed key structural requirements for potent inhibitory activity:
-
Quinazoline Core: The quinazoline ring system serves as the primary scaffold that anchors the molecule within the ATP-binding site.
-
Anilino Group at C4: The aniline moiety at the 4-position is crucial for activity. Substitutions on this ring, particularly with small, electron-withdrawing groups like chlorine or fluorine, can enhance potency.[16]
-
Substituents at C6 and C7: The 6- and 7-positions of the quinazoline ring are often substituted with solubilizing groups, such as methoxy or morpholinoethoxy moieties, to improve pharmacokinetic properties.[16] These substitutions can also influence selectivity and potency.
Caption: Iterative workflow for SAR studies of 4-anilinoquinazolines.
Covalent Irreversible Inhibitors
To overcome acquired resistance to first-generation EGFR inhibitors, second-generation covalent irreversible inhibitors like afatinib were developed.[17][18] These molecules contain an electrophilic "warhead" (e.g., an acrylamide group) that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR.[17][19] This irreversible binding leads to a more sustained inhibition of the receptor.[17]
Clinically Approved Quinazoline-Based Kinase Inhibitors
Several quinazoline derivatives have received FDA approval for the treatment of various cancers.
| Drug Name | Target(s) | Indication(s) | Mechanism of Action |
| Gefitinib | EGFR | Non-Small Cell Lung Cancer (NSCLC) | Reversible ATP-competitive inhibitor[12][15] |
| Erlotinib | EGFR | NSCLC, Pancreatic Cancer | Reversible ATP-competitive inhibitor[9] |
| Lapatinib | EGFR, HER2 | HER2-positive Breast Cancer | Dual reversible ATP-competitive inhibitor[20][21][22] |
| Afatinib | EGFR, HER2, HER4 | NSCLC | Irreversible covalent inhibitor[17][18] |
Quinazolines as Alpha-1 Adrenergic Receptor Antagonists
Beyond oncology, the quinazoline scaffold is also prominent in the development of cardiovascular drugs, particularly as antagonists of α1-adrenergic receptors.[23][24][25]
Mechanism of Action in Hypertension and Benign Prostatic Hyperplasia (BPH)
Alpha-1 adrenergic receptors are G-protein coupled receptors found on the smooth muscle of blood vessels and the prostate gland.[23] Activation of these receptors by norepinephrine leads to vasoconstriction and smooth muscle contraction in the prostate.
Quinazoline-based α1-blockers, such as prazosin and doxazosin, competitively antagonize these receptors.[23][24][26] This leads to:
-
Vasodilation: Relaxation of arterial and venous smooth muscle, resulting in a decrease in peripheral vascular resistance and a reduction in blood pressure.[23][27]
-
Relaxation of Prostatic Smooth Muscle: Alleviation of urinary obstruction symptoms associated with BPH.[28][29]
Clinically Used Quinazoline-Based α1-Blockers
| Drug Name | Selectivity | Indication(s) | Key Features |
| Prazosin | α1-selective | Hypertension, PTSD-associated nightmares | One of the first selective α1-antagonists.[23][24][27] |
| Doxazosin | α1-selective | Hypertension, Benign Prostatic Hyperplasia (BPH) | Long half-life allows for once-daily dosing.[28][29][30][31][32] |
| Terazosin | α1-selective | Hypertension, BPH | Structurally similar to prazosin with a longer duration of action. |
| Alfuzosin | α1A-selective | BPH | Shows some uroselectivity, potentially leading to fewer cardiovascular side effects.[25] |
The Future of Quinazoline-Based Drug Discovery
The quinazoline scaffold continues to be a fertile ground for drug discovery. Current research is focused on developing novel derivatives with improved potency, selectivity, and safety profiles. Areas of active investigation include their potential as:
-
Antimicrobial agents: Targeting bacterial and fungal pathogens.[1][3][8]
-
Anti-inflammatory agents: Modulating inflammatory pathways.[1][4][6]
-
Antiviral agents: Inhibiting viral replication.[1]
-
Neuroprotective agents: For the treatment of neurodegenerative diseases.
The application of modern drug design techniques, such as computational modeling and structure-based design, will undoubtedly accelerate the discovery of the next generation of quinazoline-based therapeutics.
Conclusion
The quinazoline scaffold has firmly established itself as a versatile and highly valuable core structure in medicinal chemistry. Its journey from a simple heterocyclic compound to the cornerstone of numerous life-saving medications is a testament to the power of chemical synthesis and rational drug design. As our understanding of disease biology deepens, the inherent adaptability of the quinazoline nucleus will ensure its continued prominence in the development of innovative therapies for a wide range of human ailments.
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A Researcher's Guide to the Safe Handling of 2-Chloro-Substituted Quinazolines
Abstract: As foundational scaffolds in medicinal chemistry, 2-chloro-substituted quinazolines are indispensable building blocks for the synthesis of novel therapeutics, including potent kinase inhibitors.[1][2] Their utility, however, is matched by a significant hazard profile that demands rigorous safety protocols. The reactivity of the C2-chloro group, essential for synthetic transformations, also presents risks of unintended reactions and biological activity.[3][4] This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the hazards associated with 2-chloro-substituted quinazolines and outlines comprehensive safety procedures for their handling, use, and disposal. By integrating principles of chemical reactivity, toxicology, and risk mitigation, this document serves as an essential resource for ensuring laboratory safety and scientific integrity.
The Chemist's Dilemma: Reactivity vs. Risk
The synthetic value of 2-chloro-substituted quinazolines lies in the electrophilic nature of the carbon atom bonded to the chlorine, making it susceptible to nucleophilic substitution.[3][4] This reactivity is precisely what allows chemists to introduce a diverse array of functional groups to build complex molecules with potential therapeutic activity.[1][5][6] However, this same reactivity is the source of many of the associated hazards.
The quinazoline ring system itself, particularly when halogenated, can interact with biological macromolecules, and many derivatives are explored for their potent bioactivity.[2][5][7] This inherent biological potential means that accidental exposure could lead to unintended physiological effects. Therefore, these compounds must be treated not just as reactive intermediates, but as potentially potent, biologically active molecules.
Hazard Profile and GHS Classification
A thorough risk assessment begins with a clear understanding of the material's intrinsic hazards. While the exact profile can vary with substitution, a consistent pattern of hazards is observed across the class. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating these risks.
Most 2-chloro-substituted quinazolines are classified with significant acute and chronic health warnings. The data synthesized from various safety data sheets (SDS) and chemical databases paints a clear picture of a hazardous class of compounds.[8][9][10][11][12][13]
| Hazard Class | Category | Hazard Statement | Common GHS Pictogram | Explanation & Significance for Researchers |
| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowedH302: Harmful if swallowed | 💀 | Ingestion of even small quantities can be toxic or fatal. This underscores the critical importance of preventing hand-to-mouth contamination by wearing gloves and practicing strict personal hygiene.[8][10][12][13] |
| Skin Corrosion/Irritation | Category 1C or 2 | H314: Causes severe skin burns and eye damageH315: Causes skin irritation | corrosive | Direct contact can cause chemical burns or significant irritation. This necessitates the use of appropriate gloves and a lab coat at all times to prevent skin exposure.[9][10][11][12] |
| Serious Eye Damage/Irritation | Category 1 or 2A | H318: Causes serious eye damageH319: Causes serious eye irritation | corrosive | The dust or solution is highly hazardous to the eyes and can cause irreversible damage. Chemical splash goggles and, for high-risk operations, a face shield are mandatory.[8][9][11][13] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | exclamation_mark | Inhalation of the dust can irritate the respiratory tract. All handling of the solid material must be performed in a certified chemical fume hood to prevent inhalation.[8][10][12][14] |
Table 1: GHS Hazard Classification Summary for 2-Chloro-Substituted Quinazolines. This table consolidates information from multiple sources to provide a representative hazard profile for this class of compounds.[8][9][10][11][12][13][14]
Risk Mitigation: A Multi-Layered Approach
Effective safety management relies on the "hierarchy of controls," a system that prioritizes the most effective measures to reduce risk. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.
-
Chemical Fume Hood: All manipulations of 2-chloro-substituted quinazolines, including weighing, transfers, reaction setup, and workup, must be performed inside a properly functioning chemical fume hood.[9][15] This is non-negotiable, as it addresses both inhalation risks from dusts and vapors and provides containment in case of a spill.
-
Ventilation: Ensure the laboratory has adequate general ventilation to exchange air and remove fugitive emissions.[16]
Administrative Controls: Safe Work Practices
These are the procedures and policies that dictate how work is to be performed safely.
-
Designated Areas: Whenever possible, designate a specific area within a fume hood for handling these compounds to prevent cross-contamination.
-
Standard Operating Procedures (SOPs): Researchers must develop and follow detailed SOPs for any experiment involving 2-chloro-substituted quinazolines. This guide can serve as a template for creating such documents.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[15][17] Do not eat, drink, or smoke in the laboratory.[15][18]
Personal Protective Equipment (PPE): The Final Barrier
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Safety goggles with side shields & face shield | Chemically resistant gloves (e.g., Nitrile) | Lab coat (flame-resistant recommended) | Not required if performed in a fume hood |
| Reaction Setup & Monitoring | Safety goggles with side shields | Chemically resistant gloves | Lab coat | Not required if performed in a fume hood |
| Workup/Extraction | Safety goggles with side shields & face shield | Chemically resistant gloves | Lab coat | Not required if performed in a fume hood |
| Large Spill Cleanup | Safety goggles with side shields & face shield | Heavy-duty chemically resistant gloves | Chemical-resistant apron or suit | Air-purifying respirator with appropriate cartridges may be necessary |
Table 2: Personal Protective Equipment (PPE) Guide. This table outlines the minimum PPE requirements for common laboratory tasks involving 2-chloro-substituted quinazolines.[9][11][13][15][16][17]
Standard Operating Protocols
The following protocols are designed to be self-validating systems, with checks and explanations to ensure safety and integrity at each step.
Risk Assessment Workflow
Before any experiment, a thorough risk assessment must be conducted. This workflow ensures all hazards are considered and controlled.
Diagram 1: Pre-Experiment Risk Assessment Workflow. A systematic process to identify and mitigate risks.
Protocol: Weighing and Transferring Solid 2-Chloroquinazoline
Objective: To safely weigh and transfer a solid 2-chloro-substituted quinazoline from a stock bottle to a reaction vessel. Causality: The primary hazards are inhalation of fine dust and skin/eye contact.[9][10] This protocol minimizes dust generation and ensures containment.
-
Preparation: Don all required PPE (lab coat, safety goggles, face shield, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate working height.
-
Staging: Place an analytical balance, weigh paper, spatula, reaction vessel, and stock bottle inside the fume hood.
-
Tare: Place the weigh paper on the balance and tare it.
-
Dispensing: Slowly open the stock bottle. Use a clean spatula to carefully remove the desired amount of solid onto the weigh paper. Avoid any rapid movements that could create airborne dust.
-
Closure: Securely close the stock bottle immediately after dispensing.
-
Transfer: Carefully fold the weigh paper and transfer the solid into the reaction vessel. If necessary, use a small amount of the reaction solvent to rinse any remaining solid from the paper into the vessel.
-
Cleanup: Dispose of the contaminated weigh paper and any used cleaning materials directly into the designated solid halogenated waste container within the fume hood.
-
Decontamination: Wipe the spatula and any affected surfaces inside the fume hood with a solvent-dampened cloth, disposing of the cloth in the solid halogenated waste.
Protocol: Emergency Spill Response
Objective: To safely manage a spill of a 2-chloro-substituted quinazoline. Causality: A spill presents immediate inhalation, skin, and eye exposure risks. This protocol prioritizes personnel safety and containment.
Diagram 2: Emergency Spill Response Protocol. A decision tree for managing spills safely and effectively.
First Aid Measures:
-
Inhalation: Move the person to fresh air. Immediately call a poison center or doctor.[9][13]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[9][11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[9][11][13]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[9][11][13]
Waste Disposal
As chlorinated heterocyclic compounds, 2-chloro-substituted quinazolines and any materials contaminated with them must be disposed of as halogenated organic waste .[19][20][21] Improper disposal can lead to environmental contamination.
Halogenated Waste Disposal Workflow
Causality: Segregating halogenated waste from non-halogenated waste is crucial for proper treatment and disposal, often involving high-temperature incineration to safely break down the carbon-halogen bonds.[22][23] Mixing waste streams can create hazardous reactions or complicate the disposal process.[19]
Diagram 3: Halogenated Waste Disposal Workflow. A procedural flowchart for correct waste segregation and disposal.
Key Disposal Rules:
-
Segregation: Never mix halogenated waste with non-halogenated waste.[19]
-
Containers: Use only approved, compatible, and properly labeled waste containers. The container must be kept closed except when adding waste.[19][21]
-
Labeling: The label must clearly state "Halogenated Waste" and list the chemical constituents.[19]
-
Solid Waste: Contaminated items such as gloves, weigh paper, and silica gel must be placed in the solid halogenated waste container.
-
Liquid Waste: Reaction mixtures, filtrates, and solvent rinses containing 2-chloro-substituted quinazolines go into the liquid halogenated waste container.
By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely utilize the synthetic potential of 2-chloro-substituted quinazolines, advancing scientific discovery while upholding the highest standards of laboratory safety.
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Synthesis and biological evaluation of 2‐benzylaminoquinazolin‐4(3H)‐one derivatives as a potential treatment for SARS‐CoV‐2. (2022). Journal of Medical Virology. [Link]
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Sourcing and Technical Guide for 2-Chloro-7-fluoroquinazolin-4-amine: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Chloro-7-fluoroquinazolin-4-amine in Modern Drug Discovery
This compound is a highly functionalized heterocyclic compound that has emerged as a critical building block in the synthesis of targeted therapeutics. Its quinazoline core is a privileged scaffold in medicinal chemistry, frequently associated with kinase inhibition. This technical guide provides an in-depth overview of the commercial sourcing, synthesis, and key applications of this compound, with a focus on its role in the development of epidermal growth factor receptor (EGFR) inhibitors for oncology.
Commercial Availability and Supplier Landscape
Sourcing high-purity this compound is a critical first step for any research or development program. The compound is available from a range of commercial suppliers, catering to different scales and quality requirements.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Location | Noted Offerings |
| Sigma-Aldrich (Merck) | Global | Research-grade quantities, detailed safety information. |
| BLD Pharm | Global | Various quantities, provides some analytical data online.[1] |
| MolCore | Global | Specializes in high-purity intermediates for pharmaceutical and research industries, ISO certified.[2] |
| ChemicalBook | Online Marketplace | Aggregates multiple suppliers, provides basic chemical properties.[3] |
| Ministry of Material | India | Offers customized packaging, grading, and purity, with GMP/ISO certification mentioned.[4] |
When selecting a supplier, it is imperative to consider not only the purity of the compound but also the availability of comprehensive analytical data, such as a Certificate of Analysis (CoA) with NMR, MS, and HPLC data. For drug development programs, sourcing from a cGMP (current Good Manufacturing Practice) certified manufacturer is essential to ensure regulatory compliance and consistency of the final product.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that begins with readily available starting materials. The following protocol is a representative synthesis based on established chemical transformations for similar quinazoline derivatives.[5]
DOT Diagram: Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Protocol
Step 1: Synthesis of 7-Fluoroquinazoline-2,4-diol
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-amino-4-fluorobenzoic acid and urea.[5]
-
Heat the mixture to 160°C with continuous stirring for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]
-
After completion, cool the reaction mixture slightly and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by a 10% sodium hydroxide (NaOH) solution.[5]
-
Filter the mixture and wash the filter cake with water.
-
Suspend the filter cake in water and acidify with dilute hydrochloric acid (HCl) with stirring.[5]
-
Filter the resulting precipitate, wash with a saturated aqueous NaHCO₃ solution, and dry to yield 7-fluoroquinazoline-2,4-diol as a solid.[5]
Step 2: Synthesis of 2,4-Dichloro-7-fluoroquinazoline
-
In a flask equipped with a reflux condenser and a stirring mechanism, suspend 7-fluoroquinazoline-2,4-diol in phosphorus oxychloride (POCl₃).[5]
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to 110°C and stir for 6 hours, monitoring the reaction by TLC.[5]
-
After the reaction is complete, cool the mixture and carefully pour it into ice water with vigorous stirring.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain 2,4-dichloro-7-fluoroquinazoline.[5]
Step 3: Synthesis of this compound
-
Dissolve 2,4-dichloro-7-fluoroquinazoline in a suitable solvent such as isopropanol or toluene.
-
Introduce a source of ammonia, such as a solution of ammonia in isopropanol or by bubbling ammonia gas through the solution, at a controlled temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system to yield this compound.
Physicochemical Properties and Analytical Characterization
A thorough understanding of the physicochemical properties and a robust analytical profile are essential for the use of this compound in further synthetic applications.
Table 2: Physicochemical Properties
| Property | Value |
| CAS Number | 1107695-02-2[3] |
| Molecular Formula | C₈H₅ClFN₃[3] |
| Molecular Weight | 197.60 g/mol [3] |
| Appearance | Off-white to pale yellow solid (typical) |
| Solubility | Soluble in polar organic solvents such as DMSO and DMF. |
Analytical Data (Representative)
-
¹H NMR: Spectral data for the precursor, 7-fluoroquinazoline-2,4-diol, in DMSO-d₆ shows characteristic aromatic proton signals. For the diol, peaks are observed at δ 11.33 (s, 1H), 11.24 (s, 1H), 7.92 (dd, J = 8.8, 6.0 Hz, 1H), 7.00 (td, J = 8.7, 2.5 Hz, 1H), and 6.87 (dd, J = 10.0, 2.6 Hz, 1H).[5] The final aminated product would show the appearance of amine protons and shifts in the aromatic region.
-
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the eight carbon atoms of the quinazoline ring system, with the chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a molecular ion peak [M+H]⁺ at m/z 198.0, corresponding to the protonated molecule.
-
High-Performance Liquid Chromatography (HPLC): Purity analysis by reversed-phase HPLC is a standard quality control method. A typical method would utilize a C18 column with a gradient elution of acetonitrile and water containing a small amount of a modifier like formic acid or trifluoroacetic acid.[6][7]
Application in Drug Discovery: Synthesis of Kinase Inhibitors
The primary application of this compound in drug discovery is as a key intermediate in the synthesis of tyrosine kinase inhibitors (TKIs). The 4-aminoquinazoline scaffold is a well-established pharmacophore that can bind to the ATP-binding site of various kinases.
DOT Diagram: Role in Kinase Inhibitor Synthesis
Caption: General scheme for the synthesis of a kinase inhibitor.
One of the most notable classes of drugs derived from quinazoline intermediates are EGFR inhibitors used in the treatment of non-small cell lung cancer and other solid tumors. While specific synthetic routes for marketed drugs are proprietary, the general approach often involves a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction at the 2-position of the quinazoline ring. For instance, a similar intermediate is used in the synthesis of Lapatinib, a dual TKI targeting EGFR and HER2.[8] The 2-chloro group serves as a reactive handle for introducing various side chains to modulate the potency and selectivity of the final drug molecule.
Safety, Handling, and Storage
As with any chemical intermediate, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: Based on data for similar compounds, this compound should be considered harmful if swallowed and may cause skin and eye irritation.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhalation of dust.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
It is highly recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information.[12][13]
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of pharmaceutically active compounds, particularly in the field of oncology. Its strategic importance lies in the quinazoline scaffold, which is amenable to a wide range of chemical modifications to achieve desired biological activity. A thorough understanding of its commercial availability, synthesis, and chemical properties is crucial for researchers and drug development professionals seeking to leverage this key building block in their programs. The protocols and information provided in this guide serve as a foundational resource for the successful sourcing and application of this compound in the pursuit of novel therapeutics.
References
- Zhou, Z., Wang, C., Xiao, Z., Yang, Q., & Xu, S. (2019). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science, 252(2), 022090.
-
Metoree. (2025). 11 Quinazoline Manufacturers in 2025. Retrieved from [Link]
- Google Patents. (n.d.). CN103159747A - Synthetic method of lapatinib.
- Google Patents. (n.d.). WO2011116634A1 - Process and intermediates for preparing lapatinib.
-
SciSpace. (2015). Lapatinib preparation method. Retrieved from [Link]
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Asian Journal of Chemistry. (n.d.). Dynamic and Rapid Isocratic Greener Analytical Method for Estimation of Chlorocresol along with Azole Compounds in Ointment. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Retrieved from [Link]
- Google Patents. (n.d.). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quinazoline: A Versatile Pharmaceutical Intermediate with Broad Biological Applications. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-chloro-7-fluoroquinazoline (C8H4ClFN2). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Quinazoline Derivatives: A Guide for Pharmaceutical Synthesis. Retrieved from [Link]
-
PubMed Central. (2013). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Chloroquine. Retrieved from [Link]
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SIELC. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]
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NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-7-chloroquinoline. Retrieved from [Link]
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Capot Chemical. (2010). material safety data sheet. Retrieved from [Link]
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Methodological & Application
Application Note & Synthesis Protocol: 2-Chloro-7-fluoroquinazolin-4-amine
Abstract
This document provides a comprehensive, three-step synthesis protocol for 2-Chloro-7-fluoroquinazolin-4-amine, a critical intermediate in the development of targeted therapeutics. Quinazoline derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved drugs, particularly tyrosine kinase inhibitors (TKIs) used in oncology.[1][2][3] This guide is designed for researchers in medicinal chemistry and drug development, offering a detailed methodology grounded in established chemical principles. The protocol begins with the cyclization of 2-amino-4-fluorobenzoic acid, proceeds through a robust chlorination step, and concludes with a regioselective amination. Each step is elucidated with mechanistic insights, safety protocols, and characterization guidelines to ensure reproducibility and high-purity yields.
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline ring system is a privileged scaffold in drug discovery due to its versatile biological activities.[3][4] Compounds bearing this moiety have been successfully developed as inhibitors for key cellular targets like the Epidermal Growth Factor Receptor (EGFR), demonstrating efficacy in treating various cancers.[2][5] The this compound molecule is a particularly valuable building block. The chlorine atom at the C2 position serves as a versatile handle for introducing further molecular diversity through nucleophilic substitution, while the amine group at C4 is often essential for binding to the hinge region of kinase enzymes. The fluorine at the C7 position can enhance metabolic stability and binding affinity.
This protocol details a reliable and scalable synthetic route, optimized from established literature procedures, to produce this key intermediate with high fidelity.[2][6]
Overall Synthetic Workflow
The synthesis of this compound (4 ) is efficiently achieved in three primary steps starting from the commercially available 2-amino-4-fluorobenzoic acid (1 ).
-
Cyclization: Condensation of 2-amino-4-fluorobenzoic acid (1 ) with urea to form the heterocyclic core, 7-fluoroquinazoline-2,4(1H,3H)-dione (2 ).
-
Chlorination: Conversion of the dione intermediate (2 ) into the highly reactive 2,4-dichloro-7-fluoroquinazoline (3 ) using phosphorus oxychloride (POCl₃).
-
Regioselective Amination: Selective nucleophilic substitution at the more reactive C4 position of the dichloro-intermediate (3 ) to yield the final product, this compound (4 ).
Caption: High-level overview of the three-step synthesis protocol.
Detailed Experimental Protocols
Step 1: Synthesis of 7-fluoroquinazoline-2,4(1H,3H)-dione (2)
Principle: This step involves a thermal condensation reaction. 2-amino-4-fluorobenzoic acid reacts with urea, which serves as a source of two nitrogen atoms and a carbonyl group, to form the stable pyrimidine ring of the quinazoline dione. The reaction proceeds via an initial formation of an N-carbamoyl intermediate, followed by intramolecular cyclization and elimination of ammonia.
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Quantity | Moles (mol) |
| 2-Amino-4-fluorobenzoic acid | 446-32-2 | 155.13 | 10.0 g | 0.064 |
| Urea | 57-13-6 | 60.06 | 26.0 g | 0.433 |
Protocol:
-
Combine 2-amino-4-fluorobenzoic acid (10.0 g) and urea (26.0 g) in a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser.
-
Heat the solid mixture with stirring in an oil bath set to 160°C for 12 hours. The mixture will melt, and ammonia gas will evolve. Ensure the reaction is conducted in a well-ventilated fume hood.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).
-
After completion, cool the reaction mixture until it solidifies but is still warm (~80-90°C).
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (150 mL) to the flask with vigorous stirring to neutralize any remaining acidic components.
-
Filter the resulting suspension and transfer the filter cake to a beaker.
-
Add 10% aqueous sodium hydroxide (NaOH) solution until the solid dissolves.
-
Filter the solution to remove any insoluble impurities.
-
Slowly add dilute hydrochloric acid (HCl) to the filtrate with stirring until the pH is acidic (~pH 5-6), causing the product to precipitate.
-
Filter the precipitate, wash thoroughly with deionized water, and dry under vacuum at 60°C to yield 7-fluoroquinazoline-2,4(1H,3H)-dione (2 ) as a white solid.[6]
-
Expected Yield: ~75-85%.
-
Step 2: Synthesis of 2,4-dichloro-7-fluoroquinazoline (3)
Principle: This is a nucleophilic substitution reaction where the hydroxyl groups of the tautomeric form of the dione are replaced by chlorine atoms. Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent for this transformation. A catalytic amount of N,N-dimethylformamide (DMF) is used to form the Vilsmeier reagent in situ, which is the active electrophilic species that facilitates the chlorination.
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Quantity | Moles (mol) |
| 7-fluoroquinazoline-2,4-dione (2) | 346-68-9 | 180.13 | 10.0 g | 0.055 |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | 50 mL | 0.535 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 0.5 mL | (catalyst) |
Protocol:
-
CRITICAL SAFETY WARNING: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.[7][8] This entire procedure must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 7-fluoroquinazoline-2,4-dione (2 ) (10.0 g) in phosphorus oxychloride (50 mL).
-
Carefully add DMF (0.5 mL) dropwise to the suspension.
-
Heat the mixture to reflux (approximately 110°C) and stir for 6 hours. The suspension should gradually become a clear, brown solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess POCl₃ under reduced pressure using a rotary evaporator equipped with a base trap (e.g., NaOH pellets).
-
CAUTION: HIGHLY EXOTHERMIC REACTION. In a separate large beaker (e.g., 2 L), prepare a mixture of crushed ice and water.
-
Very slowly and carefully, pour the viscous residue from the reaction flask onto the ice-water mixture with vigorous stirring. A precipitate will form.
-
Continue stirring for 30 minutes to ensure complete precipitation and quenching of any residual reactive species.
-
Filter the resulting solid, wash it extensively with cold water until the filtrate is neutral, and then dry it under vacuum to afford 2,4-dichloro-7-fluoroquinazoline (3 ) as a brown solid.[2][6][9]
-
Expected Yield: ~85-95%.
-
Step 3: Synthesis of this compound (4)
Principle: This step leverages the differential reactivity of the two chlorine atoms in a regioselective nucleophilic aromatic substitution (SNAr) reaction. The chlorine at the C4 position is significantly more electrophilic and susceptible to nucleophilic attack than the chlorine at C2. This is due to stronger electron withdrawal by the adjacent ring nitrogen (N3). Therefore, introducing ammonia results in the selective formation of the 4-amino product.
Caption: Rationale for the regioselective amination at the C4 position.
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Quantity | Moles (mol) |
| 2,4-dichloro-7-fluoroquinazoline (3) | 16449-62-2 | 217.02 | 9.0 g | 0.041 |
| Ammonia (7N solution in Methanol) | 7664-41-7 | 17.03 | 100 mL | ~0.700 |
| Isopropanol | 67-63-0 | 60.10 | 100 mL | - |
Protocol:
-
Dissolve 2,4-dichloro-7-fluoroquinazoline (3 ) (9.0 g) in isopropanol (100 mL) in a 500 mL round-bottom flask with magnetic stirring.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add the 7N solution of ammonia in methanol (100 mL) to the cooled solution over 20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 8 hours. A precipitate will form as the reaction proceeds.
-
Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexane) for the disappearance of the starting material.
-
Upon completion, remove the solvents under reduced pressure.
-
Add deionized water (150 mL) to the residue and stir for 30 minutes to form a slurry.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum at 50°C to obtain the final product, this compound (4 ).
-
Expected Yield: ~90-98%.
-
Safety and Hazard Management
-
Phosphorus Oxychloride (POCl₃): Acutely toxic, causes severe skin burns and eye damage, and reacts violently with water to produce toxic HCl gas.[7][8][10][11][12] Always handle in a fume hood with appropriate PPE. Quenching must be done slowly and in an ice bath.
-
Ammonia Solution: Corrosive and toxic. Causes irritation to the skin, eyes, and respiratory system. Handle in a well-ventilated fume hood.
-
General: All steps should be performed by trained personnel in a laboratory setting with access to safety showers and eyewash stations. Review the Safety Data Sheet (SDS) for all chemicals before use.
Characterization and Validation
The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure. For the final product (4 ), expect to see characteristic signals for the aromatic protons and the amine protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. For (4 ), expect [M+H]⁺ at m/z ≈ 198.0.
References
-
SciSpace. (2022). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. Available at: [Link]
-
Frontiers in Chemistry. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). 2,4-Dichloro-7-fluoroquinazoline. PMC. Available at: [Link]
-
Frontiers Media S.A. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Available at: [Link]
-
MDPI. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Available at: [Link]
-
Bentham Science. (n.d.). Efficient Synthetic Protocol and Mechanistic Study of Quinazoline Analogues and their Biological Importance. Available at: [Link]
-
Air Liquide. (n.d.). Phosphorus Oxychloride Safety Data Sheet. Available at: [Link]
-
Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Available at: [Link]
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- 3. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 4. Chapter - Efficient Synthetic Protocol and Mechanistic Study of Quinazoline Analogues and their Biological Importance | Bentham Science [eurekaselect.com]
- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 11. my.airliquide.com [my.airliquide.com]
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Application Note: Strategic Synthesis of 2-Amino-4-fluorobenzoic Acid for Pharmaceutical Development
Abstract: This document provides a detailed guide to the synthesis of 2-amino-4-fluorobenzoic acid (also known as 4-fluoroanthranilic acid), a critical starting material and key intermediate for a wide range of active pharmaceutical ingredients (APIs). Its unique structure, featuring a fluorinated aromatic ring with both amino and carboxylic acid functionalities, makes it a versatile building block in medicinal chemistry, particularly in the development of novel therapeutics for oncology and infectious diseases.[1] This guide explores two primary, industrially relevant synthetic routes, offering in-depth, step-by-step protocols, mechanistic insights, and process optimization considerations for researchers, chemists, and drug development professionals.
Introduction: The Strategic Importance of 4-Fluoroanthranilic Acid
2-Amino-4-fluorobenzoic acid (CAS No. 446-32-2) is a cornerstone intermediate in the pharmaceutical industry. The presence of the fluorine atom at the 4-position significantly modulates the physicochemical properties of derivative molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound is integral to the synthesis of numerous complex therapeutic agents.
The quality and purity of 2-amino-4-fluorobenzoic acid are paramount, as they directly impact the efficacy and safety profile of the final API. Therefore, robust and scalable synthetic methods that consistently yield high-purity material (typically >97%) are essential for both research and commercial production. This application note details two validated synthetic strategies, providing the necessary protocols and scientific rationale to empower researchers in their drug discovery and development endeavors.
Synthetic Strategy I: Nitration and Reduction of a Halogenated Precursor
This route is an efficient and straightforward method that begins with a readily available substituted benzoic acid. The strategy hinges on the regioselective nitration of a 4-fluorohalogenobenzoic acid, followed by a catalytic reduction of the newly introduced nitro group to the desired amine.
Workflow Overview
This two-step process is advantageous due to its use of common reagents and relatively simple reaction conditions, making it suitable for large-scale production.
Caption: Workflow for Synthesis Strategy I.
Detailed Experimental Protocol
Step 1: Nitration of 4-Fluoro-3-chlorobenzoic Acid
-
Rationale: The nitration is directed to the 2-position, which is activated by the ortho-para directing carboxyl group and the ortho-directing fluorine atom. The presence of a halogen at the 3-position further ensures high regioselectivity.
-
Procedure:
-
To a cooled (0-5 °C) stirred solution of concentrated sulfuric acid, slowly add 4-fluoro-3-chlorobenzoic acid in portions, ensuring the temperature does not exceed 10 °C.
-
Once the starting material is fully dissolved, add a pre-cooled mixture of concentrated sulfuric acid and nitric acid dropwise. Maintain the internal temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at 5-10 °C for 2-3 hours. Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid, 4-fluoro-3-chloro-2-nitrobenzoic acid, is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.
-
Step 2: Catalytic Reduction to 2-Amino-4-fluorobenzoic Acid
-
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation. The chlorine atom is also removed during this hydrogenation process (hydrodechlorination).
-
Procedure:
-
Charge a hydrogenation vessel with 4-fluoro-3-chloro-2-nitrobenzoic acid, a suitable solvent (e.g., methanol or ethanol), and a catalytic amount of 5-10% Palladium on Carbon (Pd/C).
-
To neutralize the hydrogen chloride formed during the reaction, an inorganic base such as sodium acetate or magnesium oxide can be added.
-
Seal the vessel and purge with nitrogen, followed by pressurizing with hydrogen gas (typically 2-10 kg/cm ²).
-
Heat the mixture to 40-60 °C and stir vigorously. Monitor the hydrogen uptake and reaction progress by HPLC.
-
Once the reaction is complete (typically 4-8 hours), cool the vessel, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., toluene or ethanol/water) to obtain pure 2-amino-4-fluorobenzoic acid.[2]
-
Data Summary
| Parameter | Value/Condition | Source |
| Starting Material | 4-Fluoro-3-chlorobenzoic acid | [2] |
| Nitration Temp. | 0-10 °C | General Knowledge |
| Reduction Catalyst | 5-10% Pd/C | [2] |
| Reduction Pressure | 2-10 kg/cm ² | [2] |
| Typical Yield | 80-85% | [2] |
| Purity (Post-Recrystallization) | >99% | [2] |
Synthetic Strategy II: Multi-step Synthesis from m-Fluoroaniline
This pathway is a robust method suitable for large-scale industrial production, starting from the cost-effective raw material m-fluoroaniline.[3] It involves a sequence of protection, formylation, oxidation, and deprotection steps.
Workflow Overview
This multi-step synthesis offers excellent control over the introduction of functional groups, leading to a high-purity final product.
Caption: Workflow for Synthesis Strategy II (Note: This route yields the 4-amino-2-fluorobenzoic acid isomer).
Editor's Note: The referenced patent[3] describes the synthesis of 4-amino-2-fluorobenzoic acid , an isomer of the target compound. The principles and steps are highly illustrative of complex multi-step syntheses in this chemical family and are included for their educational value.
Detailed Experimental Protocol (for 4-amino-2-fluorobenzoic acid)
Step 1: Amino Group Protection
-
Rationale: The amino group of m-fluoroaniline is protected as a dibenzyl amine to prevent side reactions in subsequent steps and to direct the formylation to the desired position.
-
Procedure:
-
React m-fluoroaniline with benzyl chloride (molar ratio of 1:2.4-3.0) in the presence of a base (e.g., sodium carbonate) and a suitable solvent.
-
Heat the reaction mixture to drive the reaction to completion.
-
After workup, purify the resulting N,N-Dibenzyl-3-fluoroaniline.[3]
-
Step 2: Vilsmeier-Haack Formylation
-
Rationale: This reaction introduces a formyl (-CHO) group onto the aromatic ring, ortho to the activating dibenzylamino group and para to the fluorine atom.
-
Procedure:
-
Prepare the Vilsmeier reagent by reacting phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF) at low temperatures (10-20 °C).
-
Slowly add the protected aniline from Step 1 to the Vilsmeier reagent, maintaining the temperature below 20 °C.
-
After the addition, heat the mixture to around 100 °C and monitor by Gas Chromatography (GC) until the starting material is consumed.
-
Hydrolyze the reaction intermediate to yield 4-(dibenzylamino)-2-fluorobenzaldehyde.[3]
-
Step 3: Pinnick Oxidation
-
Rationale: The Pinnick oxidation is a mild and efficient method for converting aldehydes to carboxylic acids without affecting other sensitive functional groups.
-
Procedure:
-
Dissolve the aldehyde from Step 2 in a solvent such as acetonitrile.
-
Add a phosphate buffer (e.g., sodium dihydrogen phosphate) and a scavenger (e.g., hydrogen peroxide).
-
Slowly add a solution of sodium chlorite (NaClO₂) at a controlled temperature (e.g., 40 °C).
-
Stir for several hours until the reaction is complete as monitored by HPLC.
-
Cool the mixture and filter the solid product, 4-(dibenzylamino)-2-fluorobenzoic acid.[3]
-
Step 4: Deprotection by Catalytic Hydrogenation
-
Rationale: The benzyl protecting groups are removed via hydrogenolysis using a palladium catalyst. This step regenerates the primary amino group.
-
Procedure:
-
Dissolve the protected acid from Step 3 in a suitable solvent (e.g., methanol).
-
Add a catalytic amount of Pd/C.
-
Hydrogenate the mixture under pressure until the deprotection is complete.
-
Filter the catalyst and crystallize the product from the solvent to yield pure 4-amino-2-fluorobenzoic acid.[3]
-
Data Summary (for 4-amino-2-fluorobenzoic acid)
| Parameter | Value/Condition | Source |
| Starting Material | m-Fluoroaniline | [3] |
| Overall Yield | ~57.4% (over 4 steps) | [3] |
| Intermediate Purity | >98% | [3] |
| Final Product Purity | >98% | [3] |
Alternative Synthetic Considerations
The Sandmeyer Reaction
The Sandmeyer reaction is a powerful tool for converting an aromatic amino group into a variety of other functionalities, including halides and nitriles, via a diazonium salt intermediate.[4][5] While not a direct route from a common starting material to 2-amino-4-fluorobenzoic acid, it is a key reaction in the broader synthesis of substituted aromatics. For instance, an appropriately substituted aminobenzoic acid could be diazotized and subsequently treated with a copper(I) halide to install a halogen.[6]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic Aromatic Substitution (SNAr) is another fundamental reaction class.[7] It involves the displacement of a good leaving group (like a halide) from an aromatic ring by a nucleophile.[8] For this reaction to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[7][9] This strategy can be employed to introduce the amino group onto a pre-functionalized fluorobenzoic acid derivative. For example, reacting a 2-bromo-4-fluorobenzoic acid with an amine source could potentially yield the desired product, although harsh conditions may be required if the ring is not sufficiently activated.[10]
Conclusion
The synthesis of 2-amino-4-fluorobenzoic acid is a critical process in pharmaceutical manufacturing. The choice of synthetic route depends on factors such as the cost and availability of starting materials, scalability, and desired purity levels. The nitration-reduction pathway offers a direct and high-yielding approach, while multi-step syntheses from simple anilines provide flexibility and control, albeit with more process steps. A thorough understanding of the underlying chemical principles and reaction mechanisms, as detailed in this guide, is essential for the successful and efficient production of this vital pharmaceutical intermediate.
References
- The Synthesis of 2-Amino-4-fluorobenzoic Acid: A Crucial Step in API Production. (2025). Ningbo Inno Pharmachem Co., Ltd.
- Unlocking Pharmaceutical Potential: The Role of 2-Amino-4-fluorobenzoic Acid.Ningbo Inno Pharmachem Co., Ltd.
- Preparation method of 4-amino-2-fluorobenzoic acid.
- Sandmeyer reaction.Wikipedia.
- 2-amino-3-fluorobenzoic acid.Organic Syntheses Procedure.
- Method for producing 2-amino-4-fluorobenzoic acid.
- 2-Amino-4-fluorobenzoic acid.GoldBio.
- Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.
- Recent trends in the chemistry of Sandmeyer reaction: a review.PMC - NIH.
- 2-Fluorobenzoic acid synthesis.ChemicalBook.
- Sandmeyer Reaction.Organic Chemistry Portal.
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.Global Scientific Journal.
- PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.
- p-FLUOROBENZOIC ACID.Organic Syntheses Procedure.
- Nucleophilic Arom
- Reactions of Diazonium Salts: Sandmeyer and Rel
- Nucleophilic arom
- 4-Fluoro-2-(phenylamino)benzoic acid.IUCr Journals.
- Synthesis of N-Aryl and N-Alkyl Anthranilic Acids via SNAr Reaction of Unprotected 2-Fluoro- and 2-Methoxybenzoic Acids by Lithioamides.
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
- 2-Amino-4-fluorobenzoic acid 97 446-32-2.Sigma-Aldrich.
- Nucleophilic Aromatic Substitution EXPLAINED!The Organic Chemistry Tutor (YouTube).
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Application Notes and Protocols for the Chlorination of 7-fluoroquinazoline-2,4-diol
< <
Abstract
This document provides a comprehensive guide for the conversion of 7-fluoroquinazoline-2,4-diol to 2,4-dichloro-7-fluoroquinazoline, a critical intermediate in the synthesis of various pharmacologically active molecules, including epidermal growth factor receptor (EGFR) inhibitors.[1] We present a detailed, field-proven protocol employing phosphorus oxychloride (POCl₃) as the chlorinating agent. The narrative emphasizes the underlying chemical principles, safety considerations, and analytical monitoring techniques to ensure a reproducible and high-yielding synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction: The Significance of Chlorinated Quinazolines
Quinazoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of chlorine atoms at the 2 and 4 positions of the quinazoline ring transforms the relatively inert diol into a highly versatile electrophilic intermediate. This "activation" allows for subsequent nucleophilic substitution reactions, enabling the construction of diverse molecular libraries for drug discovery programs. Specifically, 2,4-dichloro-7-fluoroquinazoline is a key precursor for a range of potent kinase inhibitors. The fluorine atom at the 7-position often enhances metabolic stability and binding affinity, making this scaffold particularly attractive for modern drug design.
The Chlorination Reaction: A Mechanistic Perspective
The conversion of the lactam functionality in 7-fluoroquinazoline-2,4-diol to the corresponding chloro derivative is typically achieved using a strong chlorinating agent. While thionyl chloride (SOCl₂) can be employed, phosphorus oxychloride (POCl₃) is generally preferred for its efficacy in this transformation.[2][3]
The reaction is believed to proceed in two main stages, which can be controlled by temperature.[4][5]
-
Phosphorylation: An initial reaction occurs where the hydroxyl groups of the quinazolinedione are phosphorylated by POCl₃. This step is often facilitated by a base.[4][5]
-
Chlorination: The phosphorylated intermediates are then converted to the chloroquinazoline upon heating.[4][5]
The use of a tertiary amine base, such as N,N-diethylaniline, can facilitate the initial phosphorylation step.[6] In some protocols, a catalytic amount of N,N-dimethylformamide (DMF) is added.[1] The DMF reacts with POCl₃ to form the Vilsmeier reagent, a chloromethyliminium salt, which is a powerful electrophile that can facilitate the chlorination process.[2][7][8]
Visualizing the Reaction Pathway
To better understand the transformation, the following diagrams illustrate the key steps in the chlorination process.
Reaction Scheme
Caption: Overall chlorination reaction.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures and has been optimized for both yield and purity.[1][6]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 7-fluoroquinazoline-2,4-diol | ≥98% | Commercially Available | Ensure the starting material is dry. |
| Phosphorus oxychloride (POCl₃) | Reagent Grade | Standard Chemical Supplier | Handle with extreme caution in a fume hood. |
| N,N-diethylaniline | Reagent Grade | Standard Chemical Supplier | Can be used as a base. |
| N,N-dimethylformamide (DMF) | Anhydrous | Standard Chemical Supplier | Use as a catalyst if needed. |
| Acetone | ACS Grade | Standard Chemical Supplier | For recrystallization. |
| Ice | For quenching the reaction. | ||
| Deionized Water | For washing. |
Equipment
-
Round-bottom flask (size appropriate for the scale)
-
Reflux condenser
-
Heating mantle with a stirrer
-
Dropping funnel (optional)
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves.
Step-by-Step Procedure
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Charging the Flask: To the flask, add 7-fluoroquinazoline-2,4-diol (1.0 eq), N,N-diethylaniline (1.01 eq), and phosphorus oxychloride (POCl₃) (excess, ~3-5 volumes relative to the diol).[6] Note: The reaction can also be performed with a catalytic amount of DMF instead of N,N-diethylaniline.[1]
-
Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain it overnight.[1][6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water with vigorous stirring. Caution: This is a highly exothermic process and will release HCl gas. Perform in a well-ventilated fume hood.
-
A precipitate will form. Continue stirring until all the ice has melted.
-
-
Isolation:
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold water to remove any residual acid.
-
-
Drying: Dry the product under vacuum to obtain the crude 2,4-dichloro-7-fluoroquinazoline.
-
Purification (Optional): For higher purity, the crude product can be recrystallized from acetone.[6]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 7-fluoroquinazoline-2,4-diol | [1][6] |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [1][6] |
| Base/Catalyst | N,N-diethylaniline or DMF | [1][6] |
| Reaction Temperature | Reflux (~105-110 °C) | [1][6] |
| Reaction Time | Overnight (or until completion by TLC) | [6] |
| Typical Yield | 85-95% | [1][6] |
Analytical Monitoring and Characterization
Reaction Monitoring
-
Thin Layer Chromatography (TLC): A simple and effective way to monitor the reaction's progress. Use a suitable mobile phase (e.g., ethyl acetate/hexanes mixture) to distinguish the starting material from the product. The product, being less polar, will have a higher Rf value.
Product Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The disappearance of the N-H protons from the starting material and the shifts in the aromatic signals are key indicators.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Melting Point: Compare the observed melting point with the literature value for 2,4-dichloro-7-fluoroquinazoline.
Safety and Handling Precautions
Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance. It reacts violently with water, releasing heat and toxic gases, including hydrogen chloride.[9][10][11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, a face shield, and acid-resistant gloves when handling POCl₃.[9][12]
-
Fume Hood: All operations involving POCl₃ must be conducted in a well-ventilated chemical fume hood.[11]
-
Quenching: The quenching of the reaction mixture is highly exothermic and should be done slowly and cautiously with adequate cooling.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Thionyl chloride (SOCl₂), if used as an alternative, is also toxic and corrosive and reacts with water. [2] Similar safety precautions should be taken.
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Incomplete reaction: Ensure the reaction has gone to completion by TLC. If not, extend the reflux time.
-
Moisture: The presence of moisture can decompose the POCl₃ and hinder the reaction. Ensure all glassware is thoroughly dried and use anhydrous reagents if necessary.
-
Inefficient quenching/precipitation: Ensure the reaction mixture is poured into a sufficiently large volume of ice-water to ensure complete precipitation.
-
-
Product Purity Issues:
-
Incomplete washing: Thoroughly wash the product with water to remove any trapped acids or byproducts.
-
Recrystallization: If the product is not pure enough after washing, recrystallization is recommended.
-
Conclusion
The chlorination of 7-fluoroquinazoline-2,4-diol is a robust and scalable reaction that provides a key intermediate for pharmaceutical research and development. By understanding the underlying mechanism, adhering to the detailed protocol, and observing strict safety measures, researchers can consistently achieve high yields of high-purity 2,4-dichloro-7-fluoroquinazoline. This guide serves as a practical resource to facilitate the successful execution of this important synthetic transformation.
References
-
Jia, Z., et al. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2140. Available at: [Link]
- Tyagi, S., et al. (2024). Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of different Heterocycles. Letters in Organic Chemistry, 21(2), 131-148.
-
Roberts, D. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661. Available at: [Link]
- Gaikwad, N. D., & Patil, S. B. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 5(9), 3582-3591.
-
Roberts, D. A., et al. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier-Haack reagent. RSC Advances, 13(38), 26604-26629. Available at: [Link]
-
Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26604-26629. Available at: [Link]
- Li, J., et al. (2019). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science, 252(2), 022090.
-
ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]
-
ResearchGate. (2011). POCl3 Chlorination of 4-Quinazolones. Retrieved from [Link]
- Dawson, V. K., & Marking, L. L. (1995). A simple analytical procedure to replace HPLC for monitoring treatment concentrations of chloramine-T on fish culture facilities.
-
International Chemical Safety Cards (ICSC). (n.d.). Phosphorus Oxychloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Thionyl chloride. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. Retrieved from [Link]
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Application Notes and Protocols for Nucleophilic Substitution Reactions on 2-Chloro-7-fluoroquinazolin-4-amine
Introduction: The Strategic Importance of the Quinazoline Scaffold
The quinazoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2][3] This versatile scaffold is at the heart of numerous approved drugs, particularly in oncology, such as the epidermal growth factor receptor (EGFR) inhibitors gefitinib and erlotinib.[4] The biological activity of these molecules is critically dependent on the substituents at the 2 and 4-positions of the quinazoline core. Consequently, efficient and selective methods for the functionalization of these positions are of paramount importance to drug discovery and development professionals.
This guide provides a detailed exploration of nucleophilic substitution reactions on 2-Chloro-7-fluoroquinazolin-4-amine, a key intermediate for the synthesis of a diverse array of bioactive molecules. We will delve into the mechanistic underpinnings that govern the regioselectivity of these reactions and provide detailed, field-proven protocols for the substitution of the C2-chloro group with a variety of nucleophiles.
Mechanistic Insights: Understanding the Reactivity of this compound
The primary reaction discussed herein is the nucleophilic aromatic substitution (SNAr). The quinazoline ring is inherently electron-deficient due to the presence of the two nitrogen atoms, which activates the attached halogens towards nucleophilic attack. In the case of this compound, we have two potential sites for substitution: the chlorine atom at the C2 position and the fluorine atom at the C7 position.
Regioselectivity: Why C2 is the Primary Site of Reaction
Extensive studies on dihaloquinazolines have established that the C4 position is generally more reactive towards nucleophiles than the C2 position.[1][2][3] This is attributed to the greater electron deficiency at C4, as evidenced by DFT calculations showing a higher LUMO coefficient at this position, making it more susceptible to nucleophilic attack.[2][3] In our starting material, this compound, the C4 position is already occupied by an amino group. Therefore, the focus of reactivity shifts to the remaining halogenated positions.
Between the C2-chloro and C7-fluoro substituents, the C2 position is significantly more activated towards nucleophilic attack. This is due to the strong electron-withdrawing effect of the adjacent nitrogen atom (N1) and the additional activation provided by the pyrimidine ring. The C7-fluoro position, while on the benzenoid ring, is less activated. Therefore, nucleophilic substitution will occur selectively at the C2 position under typical SNAr conditions.
The Role of the Leaving Group: Chlorine vs. Fluorine
In many SNAr reactions, fluoride is a better leaving group than chloride because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the intermediate Meisenheimer complex. However, in the context of this compound, the electronic activation at the C2 position is the dominant factor driving the regioselectivity, leading to the displacement of the chloride.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of this compound with various nucleophiles. These protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, work-up, and purification.
General Workflow for Nucleophilic Substitution
The general workflow for these reactions is depicted below. It involves the careful selection of reagents and solvent, followed by the reaction under either conventional heating or microwave irradiation. Post-reaction, a standard work-up and purification procedure is employed to isolate the desired product.
Caption: General experimental workflow for nucleophilic substitution.
Protocol 1: Substitution with Amine Nucleophiles (Amination)
This protocol describes the reaction of this compound with primary and secondary amines.
Materials:
-
This compound
-
Amine nucleophile (e.g., diethylamine, aniline, morpholine)
-
Solvent (e.g., isopropanol, ethanol, DMF)
-
Base (optional, e.g., triethylamine, DIPEA)
-
Round-bottom flask or microwave reaction vial
-
Reflux condenser (for conventional heating)
-
Magnetic stirrer and heating mantle or microwave reactor
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure (Conventional Heating):
-
To a round-bottom flask, add this compound (1.0 eq.).
-
Add the amine nucleophile (1.1 - 2.0 eq.).
-
Add the solvent (e.g., isopropanol) to achieve a suitable concentration (typically 0.1-0.5 M).
-
If the amine nucleophile is used as its salt or if a less nucleophilic amine is used, add a non-nucleophilic base like triethylamine or DIPEA (1.5 eq.).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration, washed with cold solvent, and dried.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Procedure (Microwave Irradiation):
-
In a microwave reaction vial, combine this compound (1.0 eq.), the amine nucleophile (1.5 eq.), and the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 15-30 minutes).
-
After the reaction, cool the vial to room temperature.
-
Follow steps 8-10 from the conventional heating procedure for work-up and purification.
Example Data:
| Nucleophile | Method | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Diethylamine | Conventional | - | 160 | 12 h | 51 (overall) | [5] |
| Substituted Anilines | Microwave | Isopropanol | 80 | 12 h (conv.) | up to 96 | [6] |
Protocol 2: Substitution with Alcohol Nucleophiles (Alkoxylation)
This protocol outlines the reaction with alkoxides, typically generated in situ from the corresponding alcohol and a strong base.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, benzyl alcohol)
-
Strong base (e.g., sodium hydride, sodium methoxide)
-
Anhydrous solvent (e.g., THF, DMF)
-
Round-bottom flask
-
Magnetic stirrer and heating source
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.5 eq.) and anhydrous solvent.
-
Cool the solution in an ice bath and add the strong base (e.g., NaH, 1.2 eq.) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure the formation of the alkoxide.
-
Add a solution of this compound (1.0 eq.) in the anhydrous solvent to the alkoxide solution.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Substitution with Thiol Nucleophiles (Thiolation)
This protocol describes the reaction with thiolates, which are readily formed from thiols and a base.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Base (e.g., sodium carbonate, potassium carbonate)
-
Solvent (e.g., DMF, DMSO)
-
Round-bottom flask
-
Magnetic stirrer and heating source
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.2 eq.) and the base (1.5 eq.) in the solvent.
-
Add this compound (1.0 eq.) to the mixture.
-
Heat the reaction mixture with stirring (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Visualization of the Reaction Mechanism
The following diagram illustrates the stepwise SNAr mechanism for the reaction of this compound with an amine nucleophile.
Caption: SNAr mechanism on the quinazoline core.
Trustworthiness and Validation
The protocols outlined in this guide are based on established synthetic methodologies reported in peer-reviewed literature.[5][6] The regioselectivity of the nucleophilic attack at the C2 position is well-documented for analogous 2,4-disubstituted quinazolines.[1][2][3] For validation of newly synthesized compounds, it is imperative to perform thorough characterization using modern analytical techniques.
Recommended Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the product. The disappearance of the signal corresponding to the C2-Cl and the appearance of new signals corresponding to the introduced nucleophile are key indicators of a successful reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups.
-
Melting Point: A sharp melting point is an indicator of purity.
By following these protocols and employing rigorous analytical validation, researchers can confidently synthesize and characterize novel 2-substituted-7-fluoroquinazolin-4-amine derivatives for their specific applications.
References
-
Thanh, T. D., et al. (2022). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. Molecules, 27(22), 8013. [Link]
-
Zhou, Z., et al. (2019). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science, 252(2), 022090. [Link]
-
Barbosa, M. L. d. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. [Link]
-
Chandregowda, V., et al. (2007). Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. Organic Process Research & Development, 11(5), 813–816. [Link]
-
Reddy, G. C., et al. (2007). Improved Synthesis of Gefitinib and Erlotinib Hydrochloride- Anticancer Agents. Synthetic Communications, 37(19), 3409–3415. [Link]
-
Sánchez, M., et al. (2019). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 7, 56. [Link]
-
Barbosa, M. L. d. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]
-
Alesawy, M. S., et al. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]
-
Hartwig, J. F., & Buchwald, S. L. (2008). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Hill, L. L., et al. (2006). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 11(4), 272-28. [Link]
-
Dabholkar, V. V., & Ansari, F. Y. (2006). Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. Molecules, 11(4), 272-278. [Link]
-
Ju, Y., Kumar, D., & Varma, R. S. (2006). Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. The Journal of Organic Chemistry, 71(17), 6697–6700. [Link]
-
Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. [Link]
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Use of 2-Chloro-7-fluoroquinazolin-4-amine as a chemical intermediate
An Application Guide for the Strategic Use of 2-Chloro-7-fluoroquinazolin-4-amine in Modern Drug Discovery
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of this compound as a pivotal chemical intermediate. Quinazoline scaffolds are at the core of numerous therapeutic agents, demonstrating a vast spectrum of biological activities including anticancer, anti-inflammatory, and antiviral properties.[1][2] The strategic placement of a reactive chlorine atom at the C2 position and a fluorine atom at the C7 position makes this particular intermediate a highly valuable and versatile building block for library synthesis and lead optimization campaigns. This guide moves beyond simple procedural lists, delving into the causality behind experimental choices, providing self-validating protocols, and grounding all claims in authoritative scientific literature.
Introduction: The Quinazoline Scaffold in Medicinal Chemistry
The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a privileged scaffold in medicinal chemistry.[3][4] Its rigid structure and multiple points for substitution allow for the precise three-dimensional presentation of pharmacophoric features, leading to high-affinity interactions with various biological targets.[5] Molecules incorporating the quinazoline core have been successfully developed into blockbuster drugs, such as Gefitinib and Erlotinib, which are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, crucial in cancer therapy.[4]
This compound emerges as a particularly strategic starting material. The chlorine atom at the C2 position serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The fluorine atom at the C7 position is a common bioisosteric replacement for a hydrogen atom, often enhancing metabolic stability, binding affinity, and membrane permeability of the final compound.[6][7] This guide will focus on the two most powerful and widely adopted applications of this intermediate: Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Physicochemical Properties and Safety Data
Before proceeding with any experimental work, a thorough understanding of the reagent's properties and handling requirements is essential.
| Property | Value | Source |
| Chemical Formula | C₈H₅ClFN₃ | [8] |
| Molecular Weight | 197.60 g/mol | [8] |
| CAS Number | 1107695-02-2 | [8] |
| Appearance | Off-white to light yellow solid | [8] |
| Melting Point | >200 °C | [8] |
Safety & Handling: this compound should be handled with care in a well-ventilated fume hood.[9][10] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[11] While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, analogous chloro- and amino-substituted heterocyclic compounds are known to cause skin, eye, and respiratory irritation.[10] Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[9]
Core Application I: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between the C2 position of the quinazoline core and a wide variety of aryl or heteroaryl boronic acids.[12][13] This reaction is paramount for exploring the structure-activity relationship (SAR) by introducing diverse aromatic systems.
Principle of the Reaction
The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the quinazoline.
-
Transmetalation: The organic group from the activated boronic acid (or boronate ester) is transferred to the palladium center. This step is facilitated by a base.[13]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst.[12]
Caption: General scheme for Suzuki-Miyaura coupling.
Detailed Experimental Protocol
Materials & Reagents:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%)
-
Triphenylphosphine [PPh₃] (4-10 mol%) or other suitable phosphine ligand
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2-3 equivalents)
-
Anhydrous 1,4-Dioxane and Water (typically 4:1 to 10:1 ratio)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Protocol Steps:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.3 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv.), the ligand (e.g., PPh₃, 0.15 equiv.), and the base (e.g., Na₂CO₃, 3.0 equiv.).[14]
-
Inerting: Evacuate and backfill the flask with Argon or Nitrogen three times to ensure all oxygen is removed. The integrity of the catalyst is paramount, as Pd(0) species are oxygen-sensitive.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 10:1 v/v) via syringe to achieve a substrate concentration of approximately 0.1 M.[14]
-
Reaction Conditions: Seal the flask and heat the mixture to 75-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the specific boronic acid.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and add water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Core Application II: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is an indispensable tool for forging carbon-nitrogen bonds, allowing for the coupling of the quinazoline core with a vast array of primary and secondary amines.[15][16] This reaction is critical for introducing functionalities that can act as hydrogen bond donors or acceptors, significantly influencing the pharmacological profile of the molecule.
Principle of the Reaction
Similar to the Suzuki coupling, this reaction is palladium-catalyzed and follows a comparable catalytic cycle.[17][18]
-
Oxidative Addition: A Pd(0) complex adds to the 2-chloroquinazoline.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base is required to deprotonate the amine, forming a palladium-amido complex.[17]
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated, regenerating the active Pd(0) catalyst.[18]
Caption: General scheme for Buchwald-Hartwig amination.
Detailed Experimental Protocol
Materials & Reagents:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Bulky electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos; 2-6 mol%)
-
Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.5 equivalents)
-
Anhydrous Toluene or 1,4-Dioxane
-
Schlenk flask or sealed tube
-
Inert gas supply (Argon or Nitrogen)
Protocol Steps:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the base (e.g., NaOt-Bu, 1.5 equiv.) to a dry Schlenk flask. Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the ligand (e.g., XPhos, 0.04 equiv.), and this compound (1.0 equiv.).
-
Expert Insight - Order of Addition: The base is often added first to prevent premature degradation of the sensitive catalyst and ligand by any trace moisture. Bulky phosphine ligands are crucial for promoting the reductive elimination of the C-N bond, especially with less reactive aryl chlorides.[17]
-
Inerting: Seal the flask, remove from the glovebox (if used), and connect to a Schlenk line. Evacuate and backfill with inert gas three times.
-
Reagent Addition: Add the anhydrous solvent (e.g., Toluene) followed by the amine coupling partner (1.2 equiv.) via syringe.
-
Reaction Conditions: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Follow the reaction's progress via TLC or LC-MS until the limiting reagent is consumed (typically 2-24 hours).
-
Work-up: Cool the reaction to room temperature and quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by flash column chromatography.
-
Characterization: Verify the identity and purity of the aminated product by ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation: Representative Cross-Coupling Reactions
The following table provides expected outcomes for cross-coupling reactions based on protocols for structurally similar chloro-heterocycles.[14][19][20] These serve as a starting point for optimization.
| Entry | Coupling Partner | Reaction Type | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Suzuki | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 2 | 3-Pyridylboronic acid | Suzuki | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 70-85 |
| 3 | Morpholine | Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 110 | 80-95 |
| 4 | Aniline | Buchwald-Hartwig | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 100 | 75-90 |
Overall Experimental Workflow
The logical flow from reaction planning to final product is critical for reproducible and successful synthesis.
Caption: Standard workflow for cross-coupling synthesis.
References
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- Synthesis of Medicinally Important Quinazolines and Their Deriv
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- Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.
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Application Notes and Protocols for the Synthesis of 4-Anilinoquinazoline Derivatives from Chloro-Precursors
Introduction: The Significance of the 4-Anilinoquinazoline Scaffold
The 4-anilinoquinazoline core is a privileged scaffold in medicinal chemistry and drug discovery, forming the backbone of numerous clinically significant therapeutic agents.[1][2][3] These compounds are most renowned for their role as tyrosine kinase inhibitors (TKIs), targeting enzymes like the Epidermal Growth Factor Receptor (EGFR) that are often dysregulated in various cancers.[4][5][6] The successful development of drugs such as Gefitinib (Iressa) and Erlotinib (Tarceva) for the treatment of non-small-cell lung cancer has cemented the importance of this structural motif and continues to drive research into novel derivatives with improved efficacy and selectivity.[6][7][8][9]
This guide provides a comprehensive overview of the synthesis of 4-anilinoquinazoline derivatives, with a specific focus on the widely employed method starting from 4-chloroquinazoline precursors. We will delve into the underlying reaction mechanism, provide detailed and field-proven experimental protocols, and discuss key considerations for the successful synthesis, purification, and characterization of these valuable compounds.
Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The cornerstone of synthesizing 4-anilinoquinazolines from their chloro-precursors is the Nucleophilic Aromatic Substitution (SNAr) reaction.[10][11][12] In contrast to electrophilic aromatic substitution where an electron-rich aromatic ring is attacked by an electrophile, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring.[13]
The quinazoline ring system, particularly with its electron-withdrawing nitrogen atoms, is inherently electron-deficient, making it susceptible to nucleophilic attack. This effect is further enhanced by the presence of a good leaving group, such as chlorine, at the C4 position. The general mechanism proceeds through a two-step addition-elimination pathway.[10][13]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction is initiated by the nucleophilic attack of the aniline derivative's amino group on the electron-deficient C4 carbon of the chloroquinazoline. This leads to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[10][13] The stability of this intermediate is crucial for the reaction to proceed and is influenced by the substituents on both the quinazoline and aniline rings.
Step 2: Elimination of the Leaving Group In the subsequent step, the aromaticity of the quinazoline ring is restored through the elimination of the chloride ion, yielding the final 4-anilinoquinazoline product.
The regioselectivity of this reaction is a key aspect, especially when starting with precursors like 2,4-dichloroquinazoline. The C4 position is generally more reactive towards nucleophilic attack than the C2 position under mild conditions.[12][14] This is attributed to the greater electron deficiency at C4, influenced by the adjacent nitrogen atom.[14]
Caption: General mechanism of the SNAr reaction for the synthesis of 4-anilinoquinazolines.
General Synthetic Protocol
This protocol outlines a general procedure for the synthesis of 4-anilinoquinazoline derivatives. The specific conditions may require optimization based on the reactivity of the aniline and the chloroquinazoline precursor.
Materials:
-
Substituted 4-chloroquinazoline (1.0 eq)
-
Substituted aniline (1.0 - 1.5 eq)
-
Solvent (e.g., isopropanol, ethanol, acetonitrile, DMF)
-
Base (optional, e.g., pyridine, N,N-diisopropylethylamine (DIPEA), K₂CO₃)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Filtration apparatus (e.g., Büchner funnel)
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask, add the substituted 4-chloroquinazoline (1.0 eq) and the chosen solvent.
-
Addition of Aniline: Add the substituted aniline (1.0 - 1.5 eq) to the flask. An excess of the aniline can help to drive the reaction to completion.
-
Addition of Base (if necessary): For less nucleophilic anilines or to scavenge the HCl byproduct, a base can be added.
-
Reaction Conditions: The reaction mixture is typically heated to reflux.[15] Microwave-assisted synthesis can also be employed to significantly reduce reaction times.[16] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, which often results in the precipitation of the product. The solid product is then collected by filtration, washed with a cold solvent (e.g., isopropanol or diethyl ether) to remove impurities, and dried under vacuum.[17]
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
| Parameter | Common Choices | Rationale and Considerations |
| Solvent | Isopropanol, Ethanol, Acetonitrile, DMF, THF/H₂O | Protic solvents like isopropanol and ethanol are commonly used and can facilitate the reaction.[7][15] Aprotic solvents like acetonitrile and DMF are also effective. The choice of solvent can influence reaction rate and product solubility. |
| Base | Pyridine, DIPEA, K₂CO₃, NaHCO₃ | An external base may not always be necessary as the aniline reactant can act as a base. However, for anilines with electron-withdrawing groups or to improve yields, a non-nucleophilic organic base like DIPEA or an inorganic base like K₂CO₃ is often added to neutralize the generated HCl. |
| Temperature | Room temperature to reflux | The required temperature depends on the reactivity of the substrates. Electron-rich anilines may react at lower temperatures, while electron-poor anilines often require heating.[16] |
| Catalyst | None typically required | The reaction generally proceeds without a catalyst. However, in some cases, acid catalysts may be employed. |
Specific Application: Synthesis of Gefitinib and Erlotinib
The synthesis of the EGFR inhibitors Gefitinib and Erlotinib serves as an excellent practical application of this methodology.
Synthesis of Gefitinib
Gefitinib is synthesized by the reaction of 4-chloro-6,7-dimethoxy-quinazoline with 3-chloro-4-fluoroaniline.[15][18]
Protocol:
-
A mixture of 4-chloro-6,7-dimethoxy-quinazoline and 3-chloro-4-fluoroaniline in a suitable solvent like isopropanol is heated.[15]
-
The reaction is typically carried out at reflux for several hours.[19]
-
Upon cooling, the product precipitates and can be isolated by filtration.
Synthesis of Erlotinib
Erlotinib is prepared through the reaction of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline with 3-ethynylaniline.[7][8][17]
Protocol:
-
4-chloro-6,7-bis(2-methoxyethoxy)quinazoline and 3-ethynylaniline are dissolved in a solvent such as isopropanol.[17][20]
-
The reaction mixture is heated, often under acidic conditions, to facilitate the substitution.[7]
-
After the reaction is complete, the mixture is cooled, and the product, often as the hydrochloride salt, is isolated by filtration.[20][21]
Characterization of 4-Anilinoquinazoline Derivatives
The synthesized compounds are typically characterized by a combination of spectroscopic methods to confirm their structure and purity.[22][23][24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule. Characteristic signals include the quinazoline ring protons, the aniline ring protons, and any substituents.
-
¹³C NMR: Shows the carbon framework of the molecule.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the N-H stretch of the aniline group.
-
X-ray Crystallography: Can be used to determine the three-dimensional structure of crystalline products.[25]
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis and characterization of 4-anilinoquinazoline derivatives.
Troubleshooting and Key Considerations
-
Incomplete Reactions: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the equivalents of the aniline. The use of a base can also improve the reaction rate.
-
Low Yields: Low yields may be due to incomplete reactions, side reactions, or loss of product during work-up and purification. Optimizing the reaction conditions and purification methods can help improve yields.
-
Impurity Profile: A common impurity is the unreacted 4-chloroquinazoline starting material.[17] Proper purification, such as recrystallization or column chromatography, is essential to obtain a high-purity final product.
Conclusion
The synthesis of 4-anilinoquinazoline derivatives from chloro-precursors via nucleophilic aromatic substitution is a robust and versatile method that has been instrumental in the development of important anticancer drugs. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently synthesize a wide array of these valuable compounds for further investigation in drug discovery and development.
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de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2977. [Link]
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Campodónico, P. R., et al. (2020). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 8, 589. [Link]
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Carver, D. R., Hubbard, J. S., & Wolfe, J. F. (1982). SRN1 mechanism in heteroaromatic nucleophilic substitution reactions of 2-chloroquinoxaline and 4-chloroquinazolines with ketone enolates. The Journal of Organic Chemistry, 47(6), 1036–1040. [Link]
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User61223. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]
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Reddy, B. S., & Kulkarni, P. (2013). A simple and highly efficient process for synthesis of Gefitinib and its intermediate. Indian Journal of Chemistry, 52B, 1205-1209. [Link]
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Wu, J. X., et al. (2013). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(15), 4488–4496. [Link]
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Mohammadi-Farani, A., et al. (2021). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. Pharmaceutical Sciences, 27(2), 209-218. [Link]
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ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate.... [Link]
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Wang, Z., et al. (2014). A novel strategy to the synthesis of 4-anilinoquinazoline derivatives. Chinese Chemical Letters, 25(1), 173-176. [Link]
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ResearchGate. (n.d.). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. [Link]
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Zhang, G., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 20(1), 1345–1359. [Link]
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Frontiers. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. [Link]
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Li, Y., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1642. [Link]
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Zhang, Y., et al. (2023). Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2159187. [Link]
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- 14. mdpi.com [mdpi.com]
- 15. Gefitinib synthesis - chemicalbook [chemicalbook.com]
- 16. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
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- 23. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Coupling of Amines with 2-Chloro-7-fluoroquinazolin-4-amine
Introduction: The Strategic Importance of 2,4-Disubstituted Quinazolines in Medicinal Chemistry
The quinazoline scaffold is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] In particular, 2,4-disubstituted quinazolines are integral to numerous therapeutic agents, exhibiting a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and antiviral properties.[3][4] The targeted synthesis of these molecules is therefore of paramount importance to medicinal chemists.
This document provides a comprehensive guide to the reaction conditions for the coupling of various amines with 2-Chloro-7-fluoroquinazolin-4-amine, a key intermediate in the synthesis of diverse bioactive molecules. We will delve into the mechanistic underpinnings of the primary synthetic routes, provide detailed experimental protocols, and offer insights into reaction optimization.
Mechanistic Considerations: Nucleophilic Aromatic Substitution (SNAr) vs. Palladium-Catalyzed Buchwald-Hartwig Amination
The coupling of amines with this compound can be primarily achieved through two powerful synthetic methodologies: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. The choice between these methods is dictated by the nucleophilicity of the amine, steric hindrance, and desired reaction conditions.
Nucleophilic Aromatic Substitution (SNAr): A Direct Pathway
The SNAr reaction is a direct displacement of the chloride at the C2 position of the quinazoline ring by an amine nucleophile. The quinazoline ring system is inherently electron-deficient, which facilitates nucleophilic attack. The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic species, followed by the expulsion of the chloride leaving group to restore aromaticity.
For the SNAr reaction to proceed efficiently, the amine nucleophile must be sufficiently strong. Aliphatic amines, both primary and secondary, are generally excellent nucleophiles for this transformation. The reaction is often carried out at elevated temperatures in a polar aprotic solvent, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or in an alcohol like isopropanol. The presence of a base, such as potassium carbonate or a tertiary amine like N,N-diisopropylethylamine (DIPEA), may be required to neutralize the HCl generated during the reaction, particularly when using amine salts or for less nucleophilic amines.[5]
Buchwald-Hartwig Amination: A Versatile Catalytic Approach
For less nucleophilic amines, such as anilines or hindered secondary amines, the Buchwald-Hartwig amination is the preferred method.[6][7] This palladium-catalyzed cross-coupling reaction has revolutionized C-N bond formation due to its broad substrate scope and functional group tolerance.[8]
The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.
The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium precursor, phosphine ligand, and base. Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. A variety of bulky, electron-rich phosphine ligands have been developed to facilitate the key steps of the catalytic cycle, with Xantphos and RuPhos being particularly effective for amination reactions.[9] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are typically employed.
Experimental Protocols
The following protocols are provided as general guidelines. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, may be necessary for specific substrates.
Protocol 1: General Procedure for SNAr with Primary and Secondary Aliphatic Amines
Materials:
-
This compound
-
Primary or secondary aliphatic amine (1.1 - 2.0 equivalents)
-
Solvent (e.g., Isopropanol, DMF, or DMSO)
-
Base (e.g., K₂CO₃ or DIPEA, 1.5 - 3.0 equivalents, optional)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.).
-
Add the appropriate solvent (e.g., isopropanol, 0.1-0.2 M concentration).
-
Add the aliphatic amine (1.1 - 2.0 eq.). If the amine is a salt, or for less reactive amines, add a base such as K₂CO₃ (1.5 - 3.0 eq.) or DIPEA (2.0 - 3.0 eq.).
-
Heat the reaction mixture to 80-120 °C with vigorous stirring. The reaction can also be performed under microwave irradiation, which may significantly reduce the reaction time.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the reaction was performed in a water-miscible solvent, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination with Aromatic and Hindered Amines
Materials:
-
This compound
-
Aromatic or hindered amine (1.0 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., Xantphos or RuPhos, 2-10 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5 - 2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and heating source
-
Standard laboratory glassware for work-up and purification under an inert atmosphere
Procedure:
-
In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., NaOtBu, 1.5 - 2.5 eq.) to a Schlenk tube.
-
Add this compound (1.0 eq.) and the amine (1.0 - 1.5 eq.).
-
Add the anhydrous, degassed solvent (e.g., toluene, 0.1-0.2 M concentration).
-
Seal the reaction vessel and heat to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: A Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the coupling of various amines with chloro-substituted quinazolines, which can be adapted for this compound.
| Amine Type | Reaction Type | Typical Solvents | Typical Bases | Temperature (°C) | Catalyst/Ligand (for Buchwald-Hartwig) | Reference |
| Primary Aliphatic | SNAr | Isopropanol, DMF | K₂CO₃, DIPEA | 80-120 | N/A | [5] |
| Secondary Aliphatic | SNAr | Isopropanol, DMF | K₂CO₃, DIPEA | 80-120 | N/A | [5] |
| Primary Aromatic | Buchwald-Hartwig | Toluene, Dioxane | NaOtBu, Cs₂CO₃ | 80-110 | Pd(OAc)₂/Xantphos | [9] |
| Secondary Aromatic | Buchwald-Hartwig | Toluene, Dioxane | NaOtBu, Cs₂CO₃ | 80-110 | Pd₂(dba)₃/RuPhos | [9] |
Conclusion and Future Perspectives
The coupling of amines with this compound is a versatile transformation that provides access to a wide range of potentially bioactive molecules. Both SNAr and Buchwald-Hartwig amination offer reliable and high-yielding routes to the desired 2,4-disubstituted quinazolines. The choice of methodology should be guided by the nature of the amine coupling partner. The protocols and guidelines presented herein provide a solid foundation for researchers in drug discovery and development to efficiently synthesize novel quinazoline derivatives for further biological evaluation. Future work in this area may focus on the development of more sustainable and environmentally friendly catalytic systems, as well as the expansion of the substrate scope to include even more challenging amine nucleophiles.
References
-
Khandelwal, et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science Publishers. [Link]
-
Patil, D. A., et al. (Year not available). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. Research Journal of Pharmaceutical Technology. [Link]
-
Li, et al. (2015). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. Molecules, 20(9), 16658-16676. [Link]
-
Al-Tel, T. H. (2007). Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines. Journal of the Brazilian Chemical Society, 18(4), 847-852. [Link]
-
Pingaew, R., et al. (2014). Synthesis of 2,4-disubstituted quinazoline 74. ResearchGate. [Link]
-
de Castro Barbosa, M. L., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. [Link]
-
(2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
de Castro Barbosa, M. L., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. [Link]
-
Zhou, Z., et al. (2019). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science, 252(2), 022090. [Link]
-
Buchwald–Hartwig amination. (2023, December 29). In Wikipedia. [Link]
-
de Castro Barbosa, M. L., et al. (2024). Regioselective SNAr in the synthesis of 2-chloro-4-anilinoquinazolines 21 and 22. ResearchGate. [Link]
- Xu, J., et al. (2013). Quinazoline derivative, preparation method therefor, intermediate, composition and application thereof.
-
Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 51(40), 9934-9949. [Link]
- Press, J. B. (2001). Quinazoline synthesis.
-
de Castro Barbosa, M. L., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. LASSBio. [Link]
-
Alarcón-Espósito, J., et al. (2016). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]
- Tang, P., et al. (2008). Quinazoline derivatives,preparation methods and uses thereof.
- D'Sidock, M., et al. (2007). Quinazoline derivatives, process for their preparation, their use as antimitotics and pharmaceutical compositions comprising said derivatives.
-
Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
Askew, B. C., et al. (2005). United States Patent. Googleapis.com. [Link]
-
Hitchings, G. H., et al. (1966). United States Patent Office. Googleapis.com. [Link]
-
Kaniskan, H. Ü., et al. (2013). Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. Journal of medicinal chemistry, 56(10), 4053–4064. [Link]
-
Li, Y., et al. (2020). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry, 18(30), 5765-5773. [Link]
-
Larsson, A., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(23), 5757. [Link]
-
Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Corona-Dzul, M., et al. (2023). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2023(2), M1639. [Link]
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- 4. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving Reaction Yield of 2-Chloro-7-fluoroquinazolin-4-amine
Welcome to the technical support center for the synthesis of 2-Chloro-7-fluoroquinazolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this important chemical intermediate. We will explore the common synthetic pathway, troubleshoot frequently encountered issues, and provide detailed protocols to enhance reaction yield and purity.
Section 1: Overview of the Dominant Synthetic Pathway
The most common and industrially scalable synthesis of this compound begins with 2-amino-4-fluorobenzoic acid. The process is typically a three-step reaction sequence involving cyclization, chlorination, and selective amination. Understanding the function of each step is critical for troubleshooting and optimization.
The overall transformation is as follows:
Common side reactions in multi-step quinazoline synthesis
Welcome to the Technical Support Center for multi-step quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the synthesis of quinazoline and its derivatives. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering causal explanations for experimental outcomes and providing robust, self-validating protocols.
This resource is structured as a dynamic troubleshooting guide and a series of frequently asked questions (FAQs) to directly address specific issues you may face at the bench.
Troubleshooting Guide: Common Side Reactions & Issues
This section is dedicated to identifying and resolving specific problems that can arise during the synthesis of quinazolines, with a focus on the widely employed Niementowski, Friedländer, and Bischler syntheses.
Issue 1: Low or No Yield in Niementowski Quinazolinone Synthesis
Q1: I'm attempting a Niementowski synthesis of a 4(3H)-quinazolinone from anthranilic acid and an amide at high temperatures, but my yield is consistently low, and I observe significant gas evolution.
A1: The likely culprits are thermal decarboxylation of your starting material and the formation of a stable benzoxazinone intermediate.
-
Causality & Diagnosis: The Niementowski reaction is a thermal condensation that often requires high temperatures (130–200 °C)[1][2]. Anthranilic acid, a key starting material, is prone to decarboxylation at temperatures above its melting point, leading to the formation of aniline and carbon dioxide[3][4]. This decomposition pathway directly consumes your starting material, reducing the potential yield of the desired quinazolinone.
Simultaneously, anthranilic acid can react with acylating agents (like acid anhydrides or even the amide starting material under harsh conditions) to form a stable 2-substituted-4H-3,1-benzoxazin-4-one intermediate[5][6][7]. This six-membered ring is often thermally stable and may not efficiently rearrange to the desired quinazolinone under the reaction conditions, acting as a thermodynamic sink.
-
Troubleshooting & Optimization:
-
Stepwise Approach to Control Reactivity: Instead of a one-pot thermal condensation, consider a two-step procedure. First, synthesize the N-acylanthranilic acid under milder conditions. This can then be cyclized in a separate step with the appropriate amine to form the quinazolinone. This avoids the harsh conditions that lead to decarboxylation.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often leads to higher yields by providing rapid and uniform heating, which can minimize the formation of degradation byproducts[8].
-
Alternative Starting Materials: If decarboxylation is a persistent issue, consider using an ester of anthranilic acid. While this may require higher temperatures and longer reaction times, it circumvents the decarboxylation problem[4]. Isatoic anhydride is another common starting material that can be used in a modified Niementowski reaction, often under milder conditions[8].
-
-
Experimental Protocol: Two-Step Synthesis of 2-Methyl-4(3H)-quinazolinone
Step 1: Synthesis of N-Acetylanthranilic Acid
-
Suspend anthranilic acid (1 eq.) in a suitable solvent like toluene or dioxane.
-
Add acetic anhydride (1.1 eq.) dropwise at room temperature.
-
Stir the mixture at 60-70 °C for 1-2 hours until TLC indicates the consumption of anthranilic acid.
-
Cool the reaction mixture and collect the precipitated N-acetylanthranilic acid by filtration. Wash with cold solvent and dry.
Step 2: Cyclization to 2-Methyl-4(3H)-quinazolinone
-
Combine N-acetylanthranilic acid (1 eq.) and a source of ammonia (e.g., ammonium acetate or formamide) in a high-boiling solvent like Dowtherm A.
-
Heat the mixture to 140-160 °C and monitor the reaction by TLC.
-
Upon completion, cool the reaction, and purify the product by recrystallization or column chromatography.
-
Q2: My Niementowski reaction seems to have worked, but I've isolated a significant amount of a byproduct that is not my desired quinazolinone. How can I identify and avoid this?
A2: You have likely isolated the 3,1-benzoxazin-4-one intermediate.
-
Causality & Diagnosis: The reaction between anthranilic acid and an acylating source (like an acid chloride or anhydride, which can be formed in situ) can readily form the benzoxazinone[5][9]. This intermediate requires a subsequent reaction with an amine (or ammonia) to open the ring and re-close to form the quinazolinone. If the reaction conditions do not favor this second step (e.g., insufficient nucleophile or temperature), the benzoxazinone can be the major isolated product.
-
Troubleshooting & Optimization:
-
Ensure Sufficient Nucleophile: If you are using an amide as the starting material, ensure it is used in excess to provide a source of ammonia upon thermal decomposition. Alternatively, adding a nitrogen source like ammonium acetate can facilitate the conversion of the benzoxazinone to the quinazolinone.
-
One-Pot, Three-Component Modification: A more controlled approach is to perform a one-pot, three-component reaction of anthranilic acid, an orthoester, and an amine under microwave irradiation. This method often bypasses the isolation of the benzoxazinone and directly yields the desired quinazolinone[7].
-
Issue 2: Complex Product Mixtures in Friedländer Synthesis
Q3: I am performing a Friedländer synthesis with an unsymmetrical ketone and 2-aminobenzaldehyde, and my NMR shows a mixture of products that are difficult to separate.
A3: This is a classic case of poor regioselectivity, a common challenge in the Friedländer synthesis. You are likely forming two isomeric quinolines.
-
Causality & Diagnosis: The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl[10][11]. If the ketone is unsymmetrical (e.g., 2-butanone), it has two different enolizable positions (the methyl and the methylene groups). Condensation can occur at either of these positions, leading to a mixture of regioisomers[12].
-
Troubleshooting & Optimization:
-
Catalyst Control: The choice of catalyst can strongly influence the regioselectivity. Amine catalysts, such as pyrrolidine, have been shown to favor the formation of the 2-substituted quinoline[13].
-
Use of Directing Groups: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can block one of the reaction pathways, leading to a single product.
-
Reaction Condition Optimization: In some cases, gradually adding the ketone to the reaction mixture at a higher temperature can improve the regioselectivity in favor of the more thermodynamically stable product[13].
-
Q4: My Friedländer reaction is messy, with a significant amount of baseline material on my TLC plate and a complex crude NMR. What could be causing this?
A4: You are likely dealing with self-condensation of your starting materials, particularly the 2-aminobenzaldehyde and the ketone.
-
Causality & Diagnosis: 2-Aminobenzaldehyde is known to be unstable and can undergo self-condensation to form trimers and tetramers, especially under acidic or basic conditions[13][14][15][16]. Similarly, the ketone starting material can undergo a self-aldol condensation, particularly in the presence of a base, to form α,β-unsaturated ketones and other polymeric material[12]. These side reactions compete with the desired Friedländer condensation, reducing the yield and complicating purification.
-
Troubleshooting & Optimization:
-
In Situ Generation of 2-Aminobenzaldehyde: To avoid the instability of 2-aminobenzaldehyde, it can be generated in situ from the corresponding stable 2-nitrobenzaldehyde by reduction with agents like iron powder in acetic acid[13].
-
Use of an Imine Analog: To prevent the self-condensation of the ketone, its imine analog can be used. This protects the ketone from undergoing aldol reactions.
-
Milder Reaction Conditions: The use of modern catalytic systems, such as Lewis acids or iodine, can often promote the Friedländer condensation under milder conditions, reducing the extent of side reactions[17].
-
-
Experimental Protocol: In Situ Reduction/Friedländer Synthesis
-
In a round-bottom flask, combine the 2-nitrobenzaldehyde (1 eq.) and the active methylene compound (1.2 eq.) in glacial acetic acid.
-
Add iron powder (3-5 eq.) portion-wise with stirring. The reaction is often exothermic.
-
Heat the mixture at 80-100 °C and monitor the reaction by TLC for the formation of the quinoline product.
-
After completion, cool the reaction, dilute with water, and neutralize with a base (e.g., sodium carbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry, and purify by column chromatography.
-
Issue 3: Unexpected Byproducts in Bischler-Type Quinazoline Synthesis
Q5: I am attempting a Bischler-type synthesis of a quinazoline from an N-acyl-2-aminobenzylamine, but I am isolating a significant amount of a non-heterocyclic byproduct.
A5: This is likely due to an elimination reaction competing with the desired cyclization, analogous to the retro-Ritter reaction seen in the Bischler-Napieralski synthesis of isoquinolines.
-
Causality & Diagnosis: The Bischler synthesis of quinazolines involves the acid-catalyzed cyclization of an N-acyl-2-aminobenzylamine. The acidic conditions and heat can promote the formation of a nitrilium ion intermediate. This intermediate can either undergo the desired intramolecular electrophilic aromatic substitution to form the dihydroquinazoline, or it can undergo elimination to form a styrene-like byproduct. This is particularly problematic if the benzylic position is substituted in a way that favors elimination.
-
Troubleshooting & Optimization:
-
Choice of Cyclizing Agent: Strong dehydrating agents like P₂O₅ or POCl₃ at high temperatures can favor the elimination pathway. Milder conditions, such as using polyphosphoric acid (PPA) at a carefully controlled temperature, may favor the cyclization reaction.
-
Substrate Design: If possible, modify the substrate to disfavor elimination. For example, avoiding tertiary carbons at the benzylic position can reduce the propensity for carbocation formation and subsequent elimination.
-
Frequently Asked Questions (FAQs)
Q: What is the role of an oxidizing agent in some quinazoline syntheses?
A: Many quinazoline syntheses, particularly those starting from benzylamine derivatives, proceed through a dihydroquinazoline intermediate. This intermediate must be oxidized to the aromatic quinazoline product. This oxidation can be achieved by various means, including air (oxygen), DDQ, manganese dioxide, or even the solvent (e.g., DMSO at high temperatures) acting as an oxidant[18][19]. If this oxidation step is inefficient, you may isolate the dihydroquinazoline as a major byproduct.
Q: Can hydrolysis be a problem in quinazoline synthesis?
A: Yes, particularly with quinazolinones. The quinazolinone ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. This can lead to ring-opening and the formation of the corresponding N-acylanthranilic acid or its decomposition products. It is important to control the pH and temperature during workup and purification to avoid this side reaction.
Q: I am observing the formation of a dimeric or polymeric material in my reaction. What could be the cause?
A: Dimerization or polymerization can occur through several mechanisms. As mentioned, 2-aminobenzaldehyde is prone to self-condensation[13][14][15][16]. Additionally, if the desired quinazoline product has reactive functional groups, it can undergo intermolecular reactions under the reaction conditions. For example, a quinazoline with a primary amine substituent could potentially react with another molecule of quinazoline. Careful control of stoichiometry and reaction conditions is crucial to minimize these side reactions.
Data Summary and Visualization
Table 1: Troubleshooting Summary for Common Quinazoline Syntheses
| Synthesis | Common Issue | Likely Cause(s) | Key Byproduct(s) | Suggested Solution(s) |
| Niementowski | Low Yield / Gas Evolution | Thermal decarboxylation of anthranilic acid | Aniline, CO₂ | Use anthranilic acid ester; two-step protocol; microwave synthesis |
| Stable Byproduct | Incomplete conversion of intermediate | 3,1-Benzoxazin-4-one | Add excess amine/ammonia source; use a three-component reaction | |
| Friedländer | Isomeric Mixture | Poor regioselectivity with unsymmetrical ketones | Regioisomeric quinolines | Use amine catalysts (e.g., pyrrolidine); use directing groups |
| Messy Reaction | Self-condensation of starting materials | Aldol products, polymeric material | In situ generation of 2-aminobenzaldehyde; use of imine analogs | |
| Bischler-type | Non-heterocyclic Byproduct | Elimination competing with cyclization | Styrene-like compounds | Use milder cyclizing agents (e.g., PPA); substrate modification |
| General | Incomplete Reaction | Inefficient final oxidation step | Dihydroquinazoline | Add an explicit oxidizing agent (e.g., DDQ, air); optimize conditions |
Diagrams of Reaction Pathways and Side Reactions
// Nodes AA [label="Anthranilic Acid"]; Amide [label="Amide"]; Quin [label="Desired\n4(3H)-Quinazolinone", fillcolor="#34A853", fontcolor="#FFFFFF"]; Benzox [label="Benzoxazinone\n(Side Product)", fillcolor="#FBBC05", fontcolor="#202124"]; Decarb [label="Aniline + CO₂\n(Decomposition)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges {AA, Amide} -> Quin [label="Desired Pathway\n(High Temp)"]; AA -> Benzox [label="Acylation"]; Benzox -> Quin [label="Amine/\nAmmonia"]; AA -> Decarb [label="High Temp\n(>145°C)"]; } caption: Side reactions in the Niementowski synthesis.
// Nodes AAB [label="2-Aminobenzaldehyde"]; UK [label="Unsymmetrical\nKetone"]; Quin_mix [label="Mixture of\nQuinoline Isomers", fillcolor="#FBBC05", fontcolor="#202124"]; Desired_Quin [label="Desired Quinoline", fillcolor="#34A853", fontcolor="#FFFFFF"]; AAB_self [label="Self-Condensation\nProducts", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aldol [label="Aldol Condensation\nProducts", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges {AAB, UK} -> Quin_mix [label="Poor Regioselectivity"]; AAB -> AAB_self [label="Instability"]; UK -> Aldol [label="Base/\nAcid"]; {AAB, UK} -> Desired_Quin [label="Optimized\nConditions"]; } caption: Side reactions in the Friedländer synthesis.
// Nodes Start [label="Problem Identified\n(e.g., Low Yield)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze Symptoms\n(TLC, NMR, LCMS)"]; Identify [label="Identify Potential\nSide Reaction", shape=diamond, style=rounded]; Niementowski [label="Niementowski\nDecarboxylation/\nBenzoxazinone"]; Friedlander [label="Friedländer\nRegioisomers/\nSelf-Condensation"]; Bischler [label="Bischler\nElimination"]; Implement [label="Implement Corrective\nAction"]; Optimize [label="Optimize Conditions\n(Temp, Catalyst, Time)"]; Purify [label="Re-purify Product"]; End [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Analyze; Analyze -> Identify; Identify -> Niementowski [label="Niementowski"]; Identify -> Friedlander [label="Friedländer"]; Identify -> Bischler [label="Bischler"]; Niementowski -> Implement; Friedlander -> Implement; Bischler -> Implement; Implement -> Optimize; Optimize -> Purify; Purify -> End; } caption: General troubleshooting workflow.
References
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- Ghorbani-Vaghei, R., & Malaeki, A. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(7), 554-559.
- Kallam, A. K., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(23), 7293.
- Thummel, R. P. (2001). 2-Aminobenzaldehyde. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
- Al-Rawi, J. M. A., et al. (2005). A proposed mechanism for benzoxazinone synthesis.
- Zentmyer, D. T., & Wagner, E. C. (1949). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1768-1772.
- Junk, P. C., & MacGillivray, L. R. (1998). The self-condensation of a derivative of o-aminobenzaldehyde. Structure of the polycyclic bisanhydro trimer of 2-amino-5-bromobenzaldehyde.
- Maluleka, M. M. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 27(19), 6296.
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- Jircitano, A. J., et al. (1983). The self-condensation of a derivative of o-aminobenzaldehyde. Structure of the polycyclic bisanhydro trimer of 2-amino-5-bromobenzaldehyde.
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Wikipedia. (n.d.). Niementowski quinoline synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]
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- Brown, W. G., & Trotter, J. (1953). THE DECARBOXYLATION OF ANTHRANILIC ACID. Canadian Journal of Chemistry, 31(12), 1149-1155.
- Al-dujaili, A. H. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 581.
- ResearchGate. (2022). Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives.
- BenchChem. (2025). The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery. BenchChem Technical Support.
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Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
- Google Patents. (1997). WO1997028118A1 - Process for preparing anthranilic acids.
- ResearchGate. (2025). Reaction of Anthranilic Acid Amides with Cyclic Anhydrides.
- ResearchGate. (2025). Oxidation of quinazoline scaffold.
- Palakodety, R. K., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(8), 3399.
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Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]
- Manske, R. H. F. (1942). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 1-36.
- Fehnel, E. A. (1972). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 37(17), 2651-2655.
- ResearchGate. (2025). Reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides.
- ResearchGate. (2018). Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
- Scilit. (1981).
- Wang, Y., et al. (2012). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 77(17), 7436-7443.
- Wang, Q., et al. (2018). Synthesis of 1,2-Dihydroquinazolines via Rearrangement of Indazolium Salts. Organic Letters, 20(15), 4567-4570.
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydroquinazolinones. Retrieved from [Link]
- Zhang, C., De, C. K., & Seidel, D. (2012). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Organic Syntheses, 89, 274-282.
- Neochoritis, C. G., et al. (2017). Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction. Organic & Biomolecular Chemistry, 15(4), 849-856.
- Al-Amiery, A. A., et al. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry, 39(5).
- ResearchGate. (2017). The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited: A new access to pyrano[3,2-c]quinoline-2,5-dione.
- ResearchGate. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N 3-aryl derivatives with electron-withdrawing groups.
- Li, Y., et al. (2021). Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. Organic & Biomolecular Chemistry, 19(34), 7434-7438.
- Zhang, Y., et al. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 27(15), 4786.
- Wang, C., et al. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules, 28(7), 3045.
- Liu, Y., et al. (2025). Beyond Flory's principle: Cyclization and unequal reactivity in step-growth linear polymerization. Proceedings of the National Academy of Sciences, 122(20), e2421678122.
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Managing isomer formation in fluoroquinazoline nitration and synthesis
Welcome to the Technical Support Center for Fluoroquinazoline Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis and functionalization of fluoroquinazoline scaffolds. Here, we provide in-depth, field-tested insights into managing one of the most common challenges in this area: controlling isomer formation during electrophilic nitration. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs): The Fundamentals of Fluoroquinazoline Nitration
This section addresses the core principles governing the nitration of the fluoroquinazoline ring system. Understanding these fundamentals is the first step toward rationally controlling reaction outcomes.
Q1: Why does nitration of a fluoroquinazoline occur on the benzene ring and not the pyrimidine ring?
A1: The nitration of a fluoroquinazoline under typical acidic conditions (e.g., HNO₃/H₂SO₄) is a classic example of electrophilic aromatic substitution (EAS). The two nitrogen atoms in the pyrimidine ring are basic and become protonated in the strong acid medium. This protonation converts the heterocyclic ring into a quinolinium-like cation. The resulting positive charge strongly deactivates the pyrimidine ring towards attack by the electrophile, the nitronium ion (NO₂⁺). Consequently, the electrophilic attack is directed to the more electron-rich carbocyclic (benzene) portion of the molecule.[1] This is a critical mechanistic feature that dictates the overall regioselectivity of the reaction.
Q2: What is the role of the fluorine substituent in directing the position of nitration?
A2: A fluorine atom influences the regioselectivity of electrophilic aromatic substitution through two opposing electronic effects:
-
Inductive Effect (-I): Fluorine is the most electronegative element, so it strongly withdraws electron density from the aromatic ring through the sigma bond. This effect is deactivating, meaning the reaction is slower than on unsubstituted benzene.[2]
-
Resonance Effect (+R): Fluorine has lone pairs of electrons that can be donated into the aromatic pi-system. This resonance donation directs incoming electrophiles to the ortho and para positions relative to the fluorine atom.[3][4]
Because the inductive effect outweighs the resonance effect, fluorine is classified as a deactivating, ortho,para-director .[3] Therefore, in a fluoroquinazoline, the fluorine atom will direct the incoming nitro group to the available positions ortho or para to itself on the benzene ring, provided those positions are not sterically hindered or electronically deactivated by the pyrimidine ring.
Q3: How is the active electrophile, the nitronium ion (NO₂⁺), generated?
A3: The nitronium ion (NO₂⁺) is the potent electrophile required to attack the deactivated aromatic ring. It is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.[5][6] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.[6][7]
Troubleshooting Guide: Isomer Formation and Control
This guide provides solutions to specific experimental issues related to isomer control during the nitration of fluoroquinazolines.
Q4: My reaction produces a mixture of 6-nitro and 8-nitro isomers. How can I favor the formation of one over the other?
A4: The ratio of 6-nitro to 8-nitro isomers is highly dependent on reaction conditions. Steric hindrance and reaction temperature are the primary levers for controlling this outcome. Generally, nitration at lower temperatures tends to favor the thermodynamically more stable product, while higher temperatures can lead to a mixture reflecting kinetic control.
-
Steric Effects: The position of the fluorine atom and any other substituents on the quinazoline core will sterically influence the approach of the nitronium ion. If a bulky group is present at position 4, for example, it may hinder substitution at the adjacent 5-position, but it can also influence the conformation of the molecule, potentially favoring attack at the less hindered 6- or 8-position.
-
Temperature Control: Lowering the reaction temperature (e.g., 0 °C to -10 °C) often increases selectivity. This is because the activation energy difference between the pathways leading to the different isomers becomes more significant relative to the available thermal energy.
-
Nitrating Agent: While mixed acid is common, alternative nitrating agents can sometimes offer different selectivity. Agents like N₂O₅ in an appropriate solvent might alter the p/o ratio.[8]
| Parameter | Effect on Isomer Ratio | Rationale |
| Temperature | Lower temperatures (e.g., < 0°C) generally increase selectivity for a single isomer. | Reduces the energy available to overcome the activation barrier for the formation of the less-favored isomer. |
| Acid Conc. | Higher H₂SO₄ concentration increases the rate but may decrease selectivity. | Ensures complete generation of the nitronium ion but can lead to more aggressive, less selective reactions. |
| Reaction Time | Prolonged reaction times, especially at higher temperatures, can lead to side products or di-nitration. | Increased opportunity for less-favored isomers to form or for the initial product to react further.[9] |
| Substituents | Bulky groups on the quinazoline ring can sterically hinder adjacent positions. | Directs nitration to the most accessible electronic sink on the benzene ring. |
Q5: I have synthesized an inseparable mixture of nitro-isomers. What purification strategies can I employ?
A5: Separating positional isomers of nitro-fluoroquinazolines can be challenging due to their similar polarities.[10][11] A multi-step strategy is often required.
Sources
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Technical Support Center: Optimizing Chlorination of Quinazolinone Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in the synthesis of chlorinated quinazolinone intermediates. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Section 1: Understanding the Fundamentals: Mechanism & Reagent Selection
A successful chlorination protocol begins with a solid understanding of the reaction mechanism and the appropriate choice of reagents. This section addresses the most fundamental questions regarding this critical synthetic step.
FAQ: What are the most common reagents for chlorinating quinazolinone intermediates?
The conversion of a hydroxyl or keto group on the quinazolinone core, particularly at the 4-position, to a chloride is a pivotal transformation. The choice of reagent is dictated by the substrate's reactivity, desired reaction conditions, and scale.
The most widely used reagents are:
-
Phosphorus Oxychloride (POCl₃): This is the workhorse reagent for this transformation. It serves as both the chlorinating agent and often as the solvent when used in large excess.[1] It is particularly effective for converting the lactam functionality of 4(3H)-quinazolinones into the corresponding 4-chloroquinazolines.[2][3]
-
Thionyl Chloride (SOCl₂): Often used in the presence of a catalytic amount of N,N-dimethylformamide (DMF), thionyl chloride is another powerful option.[4] The reaction with DMF forms the Vilsmeier reagent, which is the active chlorinating species.[5] This method can sometimes be performed under milder conditions than with POCl₃.
-
Other Reagent Systems: For sensitive substrates, other systems have been employed, such as triphenylphosphine (PPh₃) in combination with agents like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCICA).[4] A mixture of POCl₃ and phosphorus pentachloride (PCl₅) can also be used to enhance reactivity.[6]
FAQ: What is the general mechanism of chlorination using Phosphorus Oxychloride (POCl₃)?
Understanding the mechanism is crucial for troubleshooting. The chlorination of a 4-quinazolinone with POCl₃ is not a simple one-step conversion. It proceeds through a two-stage process that can be controlled by temperature.[2][7]
-
Phosphorylation: The reaction begins with the nucleophilic attack of the lactam oxygen onto the phosphorus atom of POCl₃. This initial step is a phosphorylation that occurs readily at lower temperatures (e.g., < 25 °C), especially under basic conditions.[2][7] This forms various phosphorylated quinazoline intermediates.
-
Chloride Displacement: The phosphorylated intermediate is now an excellent leaving group. A chloride ion (from POCl₃) performs a nucleophilic attack at the C4 position, displacing the phosphate group. This step typically requires higher temperatures (e.g., 70-90 °C) to proceed to completion.[2][8]
Caption: Mechanism of POCl₃ chlorination of 4-quinazolinones.
FAQ: When should I choose Thionyl Chloride (SOCl₂) over POCl₃?
The choice between SOCl₂ and POCl₃ depends on several factors:
-
Reaction Temperature: SOCl₂/DMF reactions can sometimes be run at lower reflux temperatures (boiling point of SOCl₂ is ~76 °C) compared to neat POCl₃ (boiling point ~106 °C), which can be beneficial for thermally sensitive substrates.
-
Byproducts: The byproducts of the SOCl₂ reaction are gaseous HCl and SO₂, which can simplify product purification.[5][9] In contrast, POCl₃ reactions produce phosphoric acid derivatives that must be carefully quenched and removed during workup.
-
Substrate Scope: While both are effective for 4-quinazolinones, their reactivity with other functional groups on your molecule may differ. For example, SOCl₂ is a classic reagent for converting carboxylic acids and alcohols to chlorides.[9][10] If your substrate contains these groups and you desire selective chlorination, careful optimization is required. Some literature also reports unexpected aromatic chlorination with thionyl chloride on electron-rich systems.[11]
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the chlorination of quinazolinone intermediates.
Problem: My reaction is not going to completion; I'm recovering a significant amount of starting material.
-
Potential Cause 1: Insufficient Temperature or Reaction Time. As the mechanism shows, the final chloride displacement step requires thermal energy.[2][8] If the temperature is too low or the reaction time is too short, the reaction may stall at the phosphorylated intermediate stage.
-
Potential Cause 2: Insufficient Reagent. For the reaction to go to completion, a minimum of one molar equivalent of POCl₃ is required.[2][3] However, it is almost always used in large excess, often as the solvent, to drive the reaction to completion.
-
Solution: Use a larger excess of POCl₃. If running in a solvent, ensure you are using at least 3-5 equivalents of the chlorinating agent.
-
-
Potential Cause 3: Electron-Withdrawing Groups. If your quinazolinone ring is substituted with strong electron-withdrawing groups (e.g., a nitro group), the nucleophilicity of the lactam oxygen is reduced, making the initial phosphorylation step more difficult.[6]
-
Solution: Harsher conditions may be necessary. This could include higher temperatures, longer reaction times, or the addition of a co-reagent like PCl₅, which can increase the chlorinating power of the mixture.[6]
-
Problem: I'm observing a significant amount of a hydrolyzed byproduct (starting material) after aqueous workup.
-
Potential Cause: Premature Quenching or Hydrolysis of the Product. The chlorinated quinazoline product can be sensitive to hydrolysis, especially under acidic conditions created during the quench, reverting it to the starting quinazolinone.[6] The phosphorylated intermediates are also water-sensitive.
-
Solution 1: Remove Excess POCl₃ First. Before quenching, remove the bulk of the excess POCl₃ under reduced pressure (vacuum distillation).[1][12] This significantly reduces the exothermicity and acidity of the subsequent quench.
-
Solution 2: Careful Quenching. Pour the cooled reaction mixture slowly onto a vigorously stirred mixture of ice and a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[6][12] This neutralizes the acidic byproducts (HCl, phosphoric acid) as they form, protecting the product. Quenching at a low temperature (0 °C) is critical.[6]
-
Solution 3: Aprotic Workup. If the product is extremely sensitive, consider an aprotic workup. After distilling the excess POCl₃, dissolve the residue in an inert solvent like dichloromethane (DCM) or ethyl acetate and wash carefully with a cold, saturated NaHCO₃ solution.[12]
-
Caption: Recommended workflow for reaction workup.
Problem: The reaction is forming a dark, tarry mixture with a low yield of the desired product.
-
Potential Cause: Decomposition. High temperatures over extended periods can cause decomposition of the starting material or product, especially if sensitive functional groups are present.
-
Solution: Optimize the reaction temperature and time. Run a time-course experiment, taking aliquots every hour to find the point where starting material is consumed but before significant byproduct formation occurs. If possible, run the reaction at the lowest effective temperature (e.g., 80 °C instead of 110 °C).
-
Problem: I am observing the formation of pseudodimers or other unexpected side products.
-
Potential Cause: Reaction between Intermediates and Starting Material. Under certain conditions, the highly reactive phosphorylated intermediate can be attacked by a molecule of unreacted quinazolinone starting material, leading to the formation of "pseudodimers".[2][7] This is more likely if the system is not sufficiently basic during the initial phosphorylation stage.
-
Solution: Use a Tertiary Amine Base. The addition of a non-nucleophilic tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N), can suppress pseudodimer formation.[2][6][7] The base ensures that the initial phosphorylation happens cleanly and quickly, minimizing the concentration of unreacted starting material available for side reactions. The reaction should be kept basic throughout the POCl₃ addition.[2][7]
-
Section 3: Standard Experimental Protocol
This section provides a representative protocol for the chlorination of a 2-substituted-4(3H)-quinazolinone to yield a 4-chloro-2-substituted-quinazoline.
Protocol: Chlorination of 2-Methyl-4(3H)-quinazolinone using POCl₃
Materials:
-
2-Methyl-4(3H)-quinazolinone
-
Phosphorus Oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA, optional but recommended)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Methyl-4(3H)-quinazolinone (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add phosphorus oxychloride (10-15 volumes, e.g., 10 mL per 1 g of starting material).
-
(Optional but Recommended) Base Addition: Cool the mixture in an ice bath (0 °C). Slowly add DIPEA (1.2 eq). Stir for 15 minutes at 0 °C.
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The product should have a higher Rf than the starting material.
-
Workup - Step 1 (Distillation): Once the reaction is complete, allow the mixture to cool to room temperature. Carefully distill the excess POCl₃ under reduced pressure.
-
Workup - Step 2 (Quenching): Place the flask containing the thick, oily residue in an ice bath. Slowly and carefully, add crushed ice to the residue with vigorous stirring. Then, slowly add saturated NaHCO₃ solution until the pH is neutral or slightly basic (pH 7-8).
-
Workup - Step 3 (Extraction): Extract the aqueous mixture with DCM (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude 4-chloro-2-methylquinazoline by column chromatography on silica gel or recrystallization as needed.
Section 4: Advanced Topics & FAQs
FAQ: How do electron-donating or withdrawing groups on the quinazolinone ring affect the chlorination reaction?
Substituents on the quinazolinone ring can significantly alter its reactivity.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl groups increase the electron density of the ring system. This enhances the nucleophilicity of the lactam oxygen, potentially accelerating the initial phosphorylation step.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halides (-Cl, -F) decrease the electron density. This makes the lactam oxygen less nucleophilic, slowing down the phosphorylation. As mentioned in the troubleshooting section, these substrates often require more forcing conditions (higher temperatures, longer times, or additives like PCl₅) to achieve full conversion.[6]
FAQ: What is the role of additives like PCl₅, tertiary amines, or DMF?
-
PCl₅: Often used with POCl₃, PCl₅ acts as a powerful dehydrating and chlorinating agent. It can help to drive the reaction to completion, especially for less reactive substrates.[6]
-
Tertiary Amines (DIPEA, Et₃N): As discussed, these bases are crucial for suppressing the formation of pseudodimers by ensuring the initial phosphorylation step is clean and efficient.[2][6][7] They also neutralize the HCl generated during the reaction.
-
DMF (with SOCl₂): DMF is not just a solvent; it's a catalyst. It reacts with thionyl chloride to form the Vilsmeier reagent, [ClCH=N(Me)₂]⁺Cl⁻, which is a more potent electrophile and the active chlorinating species in the Vilsmeier-Haack reaction family.[4][5]
Table 1: Comparison of Common Chlorination Conditions
| Reagent System | Typical Conditions | Advantages | Disadvantages |
| POCl₃ (neat) | Reflux (100-110 °C), 2-6 h | High-yielding, well-established, reagent acts as solvent | High temperature, difficult workup, corrosive |
| POCl₃ / DIPEA | Reflux (100-110 °C), 2-4 h | Suppresses dimer formation, cleaner reaction[2][6] | Requires additional reagent, workup still challenging |
| SOCl₂ / cat. DMF | Reflux (~80 °C), 1-3 h | Milder conditions, gaseous byproducts simplify purification[4][5] | May not be effective for all substrates, Vilsmeier reagent can have other reactivities |
| POCl₃ / PCl₅ | Reflux (100-110 °C), 4-8 h | Effective for deactivated substrates[6] | Very harsh conditions, increased safety concerns |
References
-
McLaughlin, M., et al. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link]
-
Figshare. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry. [Link]
- Google Patents. (2009).
-
ResearchGate. (2011). POCl3 Chlorination of 4-Quinazolones | Request PDF. [Link]
- Google Patents. (2012).
-
ResearchGate. (n.d.). Scheme 11 Synthesis of 2,4-dichloroquinazoline. [Link]
-
ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]
-
National Institutes of Health. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid. [Link]
-
National Institutes of Health. (2023). Quinazolinones, the Winning Horse in Drug Discovery. [Link]
-
Semantic Scholar. (n.d.). POCl3 chlorination of 4-quinazolones. [Link]
-
ResearchGate. (n.d.). Optimization of the Chlorination Conditions a. [Link]
-
ResearchGate. (n.d.). Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzo[2][13]oxathioles and their transformations. [Link]
-
Wikipedia. (n.d.). Thionyl chloride. [Link]
-
ResearchGate. (n.d.). Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones. [Link]
-
ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone derivatives 56. [Link]
-
MDPI. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]
-
National Institutes of Health. (2004). Regioselective quinazolinone-directed ortho lithiation of quinazolinoylquinoline: practical synthesis of naturally occurring human DNA topoisomerase I poison luotonin a and luotonins B and E. [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
YouTube. (2015). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. [Link]
-
ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thionyl chloride - Wikipedia [en.wikipedia.org]
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- 7. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]
- 8. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
Technical Support Center: Nucleophilic Aromatic Substitution on the Quinazoline Ring
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of quinazoline derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding nucleophilic aromatic substitution (SNAr) on the quinazoline core, a privileged scaffold in medicinal chemistry. Our focus is on providing scientifically grounded, practical solutions to common experimental challenges.
Troubleshooting Guide: Common Issues in Quinazoline SNAr Reactions
This section addresses specific problems encountered during the synthesis of substituted quinazolines via SNAr. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Q1: My SNAr reaction on a 4-chloroquinazoline is sluggish or shows no conversion. What are the likely causes and how can I fix it?
Answer:
Failure to observe product formation in an SNAr reaction on a 4-chloroquinazoline typically points to issues with substrate activation, nucleophile reactivity, or reaction conditions.
Potential Causes & Solutions:
-
Insufficient Electrophilicity of the Quinazoline Ring: The quinazoline ring is inherently electron-deficient due to the two nitrogen atoms, which activates it for nucleophilic attack. However, strong electron-donating groups (EDGs) on the benzene portion of the ring can counteract this effect, reducing the electrophilicity of the C4 position.
-
Solution: If your substrate contains potent EDGs (e.g., -OCH₃, -NH₂), you will likely need to employ more forcing reaction conditions. Increase the reaction temperature, potentially moving from refluxing ethanol or isopropanol to a higher boiling point solvent like DMF, DMAc, or NMP.[1] Microwave-assisted synthesis can also be highly effective in accelerating these reactions by reaching higher temperatures and pressures safely.[2][3]
-
-
Poor Nucleophilicity: The strength of your nucleophile is critical. Weakly nucleophilic amines (e.g., anilines with strong electron-withdrawing groups like -NO₂) will react much slower than aliphatic amines or electron-rich anilines.[3]
-
Solution A (Base-Assisted Activation): For alcohol, thiol, or less reactive amine nucleophiles, deprotonation with a suitable base is often necessary to generate a more potent anionic nucleophile. Use a non-nucleophilic base like NaH, K₂CO₃, or Cs₂CO₃.[4] The choice of base is crucial; for instance, using strong hydroxide bases like KOH can lead to competitive hydrolysis of the chloroquinazoline.[4]
-
Solution B (Change Nucleophile or Strategy): If feasible, consider a more nucleophilic reagent. If the specific nucleophile is required, alternative coupling strategies like the Buchwald-Hartwig amination might be necessary, although this moves away from a direct SNAr pathway.
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.[5][6]
-
Solution: Polar aprotic solvents such as DMF, DMSO, DMAc, and NMP are generally superior for SNAr reactions as they can solvate the intermediate and support the reaction mechanism.[1][4] Protic solvents like ethanol can sometimes participate in the reaction or hinder the nucleophile through hydrogen bonding.[5]
-
-
Presence of Moisture: Water can compete with the intended nucleophile, leading to the formation of the corresponding quinazolin-4-one, a common and often difficult-to-remove byproduct.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon).
-
// Conditions Path temp [label="Is Temperature High Enough?", shape=diamond, fillcolor="#F1F3F4"]; solvent [label="Is Solvent Polar Aprotic\n(e.g., DMF, DMSO)?", shape=diamond, fillcolor="#F1F3F4"]; increase_temp [label="Increase Temperature\n(Conventional or Microwave)", fillcolor="#34A853", fontcolor="#FFFFFF"]; change_solvent [label="Switch to DMF, DMSO, or NMP", fillcolor="#34A853", fontcolor="#FFFFFF"];
check_conditions -> temp; temp -> solvent [label="Yes"]; temp -> increase_temp [label="No"]; solvent -> increase_temp [label="No"];
// Reagents Path nucleophile [label="Is Nucleophile Strong?", shape=diamond, fillcolor="#F1F3F4"]; substrate [label="Does Quinazoline Have\nStrong EDGs?", shape=diamond, fillcolor="#F1F3F4"]; add_base [label="Add Base (e.g., NaH, K2CO3)\nto Activate Nucleophile", fillcolor="#34A853", fontcolor="#FFFFFF"]; force_conditions [label="Use Forcing Conditions\n(Higher Temp/Microwave)", fillcolor="#34A853", fontcolor="#FFFFFF"];
check_reagents -> nucleophile; nucleophile -> substrate [label="Yes"]; nucleophile -> add_base [label="No"]; substrate -> force_conditions [label="Yes"];
// End Point rerun [label="Re-run Experiment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; increase_temp -> rerun; change_solvent -> rerun; add_base -> rerun; force_conditions -> rerun; solvent -> rerun [label="Yes"]; substrate -> rerun [label="No"]; } .enddot Caption: A decision tree for troubleshooting failed SNAr reactions.
Q2: I am using a 2,4-dichloroquinazoline and getting a mixture of products or substitution at the wrong position. How do I control regioselectivity?
Answer:
This is a classic challenge in quinazoline chemistry. The C4 position is significantly more reactive towards nucleophiles than the C2 position. This inherent selectivity is due to electronic factors.
Scientific Rationale:
DFT (Density Functional Theory) calculations and experimental evidence consistently show that the carbon at the 4-position of a 2,4-dichloroquinazoline has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient and is more electron-deficient.[7][8] This makes it the preferred site for nucleophilic attack. The resulting anionic intermediate is also better stabilized.[9]
Controlling Regioselectivity:
-
Kinetic Control: To favor substitution at the C4 position, the reaction should be run under kinetic control (milder conditions).
-
Protocol: Perform the reaction at a low temperature, typically starting at 0-5 °C and slowly allowing it to warm to room temperature.[9] Use a less polar solvent like ethanol or isopropanol. These conditions are usually sufficient for reactive nucleophiles like aliphatic amines to react selectively at C4, leaving the C2 chlorine untouched.[8][9]
-
-
Avoiding Disubstitution: If you want to isolate the mono-substituted 2-chloro-4-aminoquinazoline, avoid harsh conditions. High temperatures, prolonged reaction times, and the use of highly polar aprotic solvents will eventually lead to a second substitution at the C2 position.[9]
-
Forcing C2 Substitution: If substitution at C2 is desired after C4 has reacted, you will need to employ more drastic conditions. After isolating the 4-substituted product, a second reaction at high temperature (e.g., refluxing in a high-boiling solvent) with the second nucleophile is required.[9]
| Position | Relative Reactivity | Typical Conditions for Selective Substitution |
| C4 | High | 0 °C to Room Temperature, Ethanol/Isopropanol |
| C2 | Low | High Temperature (>100 °C), DMF/DMSO, Microwave |
Q3: My reaction is complete, but I am struggling to isolate my product from a quinazolin-4-one byproduct. How can I prevent its formation and remove it?
Answer:
The formation of quinazolin-4-one is a common side reaction, arising from the hydrolysis of the starting 4-chloroquinazoline.
Prevention:
-
Strict Anhydrous Conditions: As mentioned in Q1, the primary cause is water. Ensure your solvent is anhydrous and your reaction is protected from atmospheric moisture with an inert gas.
-
Base Choice: If your reaction requires a base, avoid aqueous bases or those that can generate water. For example, using NaHCO₃ can be problematic. Anhydrous K₂CO₃, Cs₂CO₃, or an organic base like DIPEA (N,N-Diisopropylethylamine) are better choices.
Purification Strategies:
-
Column Chromatography: This is the most common method. Quinazolin-4-ones are typically more polar than their 4-amino or 4-alkoxy counterparts. A well-chosen solvent system for silica gel chromatography (e.g., Hexane/Ethyl Acetate or DCM/Methanol gradients) can usually provide good separation.
-
Acid/Base Extraction: If your desired product has a basic nitrogen (like a 4-aminoquinazoline) and the byproduct does not, you can use this to your advantage.
-
Dissolve the crude mixture in an organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash with a dilute aqueous acid solution (e.g., 1M HCl). Your basic product will move into the aqueous layer as a protonated salt.
-
Separate the layers.
-
Basify the aqueous layer with a base (e.g., 1M NaOH or NaHCO₃) until your product precipitates or can be extracted back into an organic solvent.
-
The quinazolin-4-one byproduct will remain in the organic layer from the initial step.
-
Frequently Asked Questions (FAQs)
What is the mechanism of Nucleophilic Aromatic Substitution on a quinazoline?
The reaction proceeds via a two-step addition-elimination mechanism.[6]
-
Addition: The nucleophile attacks the electron-deficient carbon (typically C4), breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[10]
-
Elimination: The aromaticity is restored by the expulsion of the leaving group (e.g., chloride ion). This step is typically fast.
// Reactants R [label=<
4-Chloroquinazoline + NuH
];
// Intermediate I [label=<
Meisenheimer Complex (Resonance Stabilized)
];
// Products P [label=<
4-Substituted Quinazoline + Cl⁻ + H⁺
];
R -> I [label="Step 1: Addition\n(Rate-Determining)"]; I -> P [label="Step 2: Elimination"]; } .enddot Caption: The two-step addition-elimination SNAr mechanism.
Why is C4 more reactive than C2?
The higher reactivity of the C4 position is a result of the electronic influence of the two ring nitrogens. The N1 nitrogen acts as a strong electron-withdrawing group through resonance for the C4 position, making it highly electrophilic. While N3 also influences C2, the effect is less pronounced, and stabilization of the intermediate formed from attack at C4 is more effective.[7][8][9]
What are the best leaving groups for this reaction?
The typical trend for leaving group ability in SNAr reactions is F > Cl > Br > I. This is counterintuitive compared to SN1/SN2 reactions. The reason is that the first step, the nucleophilic attack, is the rate-determining step.[6] Highly electronegative groups like fluorine strongly activate the ring towards attack by withdrawing electron density, making this initial step faster.
Key Experimental Protocols
Protocol 1: General Procedure for Regioselective Amination at C4 of 2,4-Dichloroquinazoline
This protocol is optimized for achieving mono-substitution at the more reactive C4 position.
Materials:
-
2,4-Dichloroquinazoline (1.0 eq)
-
Primary or secondary amine (1.0-1.1 eq)
-
Ethanol or Isopropanol (anhydrous)
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add 2,4-dichloroquinazoline.
-
Dissolve the starting material in anhydrous ethanol (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the amine nucleophile (1.0-1.1 eq) dropwise over 5-10 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).[7]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by silica gel column chromatography or recrystallization.
Protocol 2: General Procedure for SNAr using a Weak Nucleophile with Base
This protocol is for less reactive nucleophiles, such as substituted anilines or phenols, requiring heat and base activation.
Materials:
-
4-Chloroquinazoline derivative (1.0 eq)
-
Nucleophile (e.g., phenol or aniline) (1.2 eq)
-
Potassium Carbonate (K₂CO₃), dried (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Microwave vial or round-bottom flask with reflux condenser
-
Inert atmosphere setup
Procedure:
-
To an oven-dried flask or microwave vial under an inert atmosphere, add the 4-chloroquinazoline, the nucleophile, and K₂CO₃.
-
Add anhydrous DMF to achieve a concentration of approximately 0.2 M.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) or use a microwave reactor set to a similar temperature.[2]
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature and pour it into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
If precipitation does not occur, extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude material by column chromatography.
References
-
Sánchez, B., Ormazábal-Toledo, R., & Fuentealba, D. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. [Link]
-
de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]
-
Wang, Z., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega. [Link]
-
Ormazábal-Toledo, R., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. [Link]
-
Asif, M. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). General scheme for regioselective nucleophilic aromatic substitution (SNAr) reaction from 2,4-dichloro-quinazoline precursors. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
PubMed. (2022). Dihydropyrazinoquinazolinones via SN2 Sulfamidate Ring-Opening and a Sequential Quinazolinone-Amidine Rearrangement Strategy (SQuAReS). [Link]
-
Royal Society of Chemistry. (2022). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]
-
ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
-
Chemistry Stack Exchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Link]
-
WordPress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. [Link]
Sources
- 1. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction [frontiersin.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability and Degradation of Halogenated Quinazolines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with halogenated quinazoline derivatives. This guide is designed to provide in-depth technical assistance for understanding and investigating the potential degradation pathways of these important compounds. By explaining the causality behind experimental choices and providing validated protocols, this resource aims to empower you to anticipate, identify, and troubleshoot stability issues in your research.
Frequently Asked Questions (FAQs)
Q1: My halogenated quinazoline compound shows instability in aqueous buffer during in vitro assays. What are the likely degradation pathways?
A1: Halogenated quinazolines can be susceptible to several degradation pathways in aqueous environments, primarily hydrolysis, oxidation, and photodegradation. The specific pathway will depend on the compound's structure, the substituents present, and the experimental conditions (pH, temperature, light exposure, and presence of oxidizing agents).
-
Hydrolysis: The quinazoline ring itself can be susceptible to hydrolytic cleavage, especially under acidic or basic conditions.[1][2] For many 4-anilinoquinazolines, a common degradation pathway involves the conversion of the 4-amino group to a 4-oxo group, forming a quinazolinone or a lactam impurity.[1] The halogen substituent on the aniline ring can also influence the rate of hydrolysis by altering the electronic properties of the molecule.
-
Oxidation: The nitrogen atoms in the quinazoline ring are potential sites for oxidation, which can lead to the formation of N-oxides.[3][4] This is a common metabolic pathway and can also be induced by oxidative stress conditions in vitro (e.g., presence of hydrogen peroxide).[3][4]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions.[5][6] For halogenated aromatic compounds, this can involve the reductive dehalogenation of the carbon-halogen bond, leading to the formation of de-halogenated impurities.[5] The quinazoline ring itself may also undergo photochemically induced rearrangements or cleavage.
Q2: I am observing a new, more polar peak in my HPLC analysis after storing my halogenated quinazoline stock solution in DMSO. What could this be?
A2: While DMSO is a common solvent for stock solutions, it is not always inert. Some quinazoline derivatives have shown instability in DMSO, with changes observed in their absorption spectra over time. This could be due to a slow reaction with trace impurities in the DMSO or solvent-mediated degradation. It is also possible that the new peak is a degradation product from exposure to light or atmospheric oxygen, with DMSO facilitating the reaction. We recommend preparing fresh solutions for sensitive experiments and storing stock solutions at low temperatures, protected from light. If instability in DMSO is confirmed, consider alternative solvents like DMF or acetonitrile, ensuring your compound has adequate solubility.
Q3: How does the position and type of halogen (F, Cl, Br, I) on the quinazoline scaffold affect its stability?
A3: The nature and position of the halogen substituent can significantly impact the stability of the molecule through electronic and steric effects.
-
Electronic Effects: Halogens are electron-withdrawing groups, which can influence the reactivity of the quinazoline ring system. For instance, a halogen on the aniline ring of a 4-anilinoquinazoline can affect the pKa of the molecule and its susceptibility to hydrolysis.
-
Carbon-Halogen Bond Strength: The C-X bond strength decreases in the order C-F > C-Cl > C-Br > C-I. This trend influences the susceptibility to both reductive dehalogenation (metabolic or photochemical) and nucleophilic aromatic substitution. Iodo- and bromo-substituted quinazolines are generally more reactive in these pathways than their chloro- and fluoro-analogues.
-
Metabolic Stability: The position of the halogen can block or slow down metabolism at that site. For example, a halogen at a position susceptible to cytochrome P450-mediated hydroxylation can improve the metabolic stability of the compound. Conversely, the C-X bond can be a site for metabolic attack, leading to dehalogenation.[7]
Q4: What are the primary metabolic pathways for halogenated quinazolines?
A4: The metabolism of halogenated quinazolines is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[7][8] Key metabolic transformations include:
-
Oxidative Dehalogenation: CYP enzymes can catalyze the removal of the halogen atom and its replacement with a hydroxyl group.[9] This is a common pathway for halogenated aromatic compounds.[9]
-
Hydroxylation: Aromatic hydroxylation can occur on either the quinazoline or the halogenated phenyl ring at positions not occupied by the halogen.
-
N-Oxidation: The nitrogen atoms of the quinazoline ring can be oxidized to form N-oxides.[3]
-
O-Dealkylation: If the quinazoline has alkoxy substituents, O-dealkylation is a likely metabolic route.
The specific metabolites formed will depend on the isoform of the CYP enzyme involved and the structure of the drug.
Troubleshooting Guides
Guide 1: Investigating Unexpected Degradation in an In Vitro Assay
Problem: You observe a time-dependent loss of your parent halogenated quinazoline compound and the appearance of one or more new peaks in your analytical chromatogram during an in vitro experiment.
| Observation | Potential Cause | Troubleshooting Steps |
| A single, more polar degradation product appears. | Hydrolysis: Formation of a quinazolinone or other hydrolytic product. | 1. pH Study: Run the assay at different pH values to see if the degradation rate changes. Accelerated degradation at low or high pH is indicative of hydrolysis. 2. Control Experiment: Incubate the compound in the assay buffer without the biological components (cells, enzymes, etc.) to confirm if the degradation is purely chemical. |
| Multiple new peaks are observed, and the degradation is accelerated in the presence of light. | Photodegradation: The compound is light-sensitive. | 1. Light Protection: Repeat the experiment with all vessels wrapped in aluminum foil or using amber-colored plates/tubes. 2. Photostability Test: Intentionally expose a solution of the compound to a light source (as per ICH Q1B guidelines) and monitor degradation over time.[10] |
| Degradation is observed only in the presence of cells or subcellular fractions (e.g., microsomes). | Metabolism: The compound is being metabolized by cellular enzymes. | 1. Heat Inactivation: Repeat the assay with heat-inactivated cells or microsomes. A lack of degradation suggests enzymatic activity. 2. Cofactor Dependence: For microsomal assays, run the experiment in the absence of NADPH. If degradation is reduced, it points towards CYP-mediated metabolism. |
| A less polar degradation product is observed, particularly under reducing conditions. | Reductive Dehalogenation: Loss of the halogen substituent. | 1. Mass Spectrometry Analysis: Analyze the new peak by LC-MS to determine its molecular weight. A mass loss corresponding to the halogen atom is strong evidence for dehalogenation. 2. Anaerobic Incubation: For metabolic studies, conduct the experiment under anaerobic conditions, as reductive metabolism is often favored in the absence of oxygen.[11] |
Guide 2: HPLC Method Development for Stability-Indicating Assays
Problem: You are developing an HPLC method to analyze your halogenated quinazoline, but you are unsure if it can separate the parent compound from its potential degradation products.
| Issue | Potential Cause | Recommended Solution |
| Co-elution of parent and degradant peaks. | The chromatographic conditions lack the selectivity to resolve compounds with similar polarities. | 1. Gradient Optimization: Develop a gradient elution method. A shallow gradient can often resolve closely eluting peaks. 2. Mobile Phase pH Adjustment: Altering the pH of the mobile phase can change the ionization state of the analyte and its degradants, leading to changes in retention time and improved separation. 3. Change Organic Modifier: Switch from acetonitrile to methanol or vice versa. The different solvent properties can alter selectivity. |
| Poor peak shape (tailing) for the parent compound. | Secondary interactions between the basic nitrogen atoms of the quinazoline and residual silanol groups on the silica-based column.[12] | 1. Lower Mobile Phase pH: Use a mobile phase with a pH of 2.5-3.5 to ensure the quinazoline is fully protonated and to suppress the ionization of silanol groups. 2. Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to block the active silanol sites. 3. Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has minimal residual silanol activity.[12] |
| Inconsistent retention times. | Inadequate column equilibration, temperature fluctuations, or changes in mobile phase composition.[12] | 1. Ensure Proper Equilibration: Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before each run. 2. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times. 3. Prepare Fresh Mobile Phase: Prepare mobile phase daily and ensure accurate measurements to avoid compositional drift.[12] |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Halogenated Quinazoline
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products, in accordance with ICH guidelines.[10]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the halogenated quinazoline at a concentration of 1 mg/mL in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. At various time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. At various time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light. At various time points, withdraw an aliquot and dilute for analysis.[1]
-
Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours. At various time points, dissolve a sample of the stressed solid in a suitable solvent and dilute for analysis.
-
Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in the mobile phase) and the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1] A control sample should be kept in the dark under the same temperature conditions. Analyze both samples at the end of the exposure period.
3. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity.
-
For structural elucidation of significant degradation products, use LC-MS/MS.[1]
Workflow for Forced Degradation Studies
Caption: General workflow for forced degradation studies.
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary potential degradation sites on a generic halogenated 4-anilinoquinazoline structure.
Caption: Potential degradation sites on a halogenated quinazoline.
Note: The Graphviz DOT script for the chemical structure is a placeholder. A proper implementation would require a more complex representation of the molecule or an image overlay.
References
-
Development and Validation of Rapid Stability-Indicating RP-HPLC-DAD Method for the Quantification of Lapatinib and Mass Spectrometry Analysis of Degraded Products. R Discovery. Available at: [Link]
-
Development and Validation of Stability - Indicating Rp - Hplc Method for Assessment of Lapatinib in Bulk and Marketed Formulation. Journal of Chemical Health Risks. Available at: [Link]
-
Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. Scirp.org. Available at: [Link]
-
Development and Validation of Stability - Indicating Rp - Hplc Method for Assessment of Lapatinib in Bulk and Marketed Formulation. Journal of Chemical Health Risks. Available at: [Link]
-
Development and Validation of Rapid Stability-Indicating RP-HPLC-DAD Method for the Quantification of Lapatinib and Mass Spectrometry Analysis of Degraded Products. PubMed. Available at: [Link]
-
Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. PubMed. Available at: [Link]
-
Typical chromatogram of forced degradation study of gefitinib ( where X... ResearchGate. Available at: [Link]
-
Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method. Walsh Medical Media. Available at: [Link]
-
Degradation pathway of drug. ResearchGate. Available at: [Link]
-
Degradation of the anticancer drug erlotinib during water chlorination: Non-targeted approach for the identification of transformation products. PubMed. Available at: [Link]
-
Full article: Separation, Identification, and Characterization of Degradation Products of Erlotinib Hydrochloride Under ICH-Recommended Stress Conditions by LC, LC-MS/TOF. Taylor & Francis Online. Available at: [Link]
-
Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. Semantic Scholar. Available at: [Link]
-
(PDF) Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. ResearchGate. Available at: [Link]
-
Reductive dehalogenation by cytochrome P450CAM: substrate binding and catalysis. PubMed. Available at: [Link]
-
Figure 3. Typical chromatogram of forced degradation study. ResearchGate. Available at: [Link]
-
The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. PubMed. Available at: [Link]
-
[PDF] Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. Semantic Scholar. Available at: [Link]
-
Reductive Cytochrome P450 Reactions and Their Potential Role in Bioremediation. PMC. Available at: [Link]
-
Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method. DergiPark. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
(PDF) Photochemical Degradation of Halogenated Compounds: A Review. ResearchGate. Available at: [Link]
-
Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. MDPI. Available at: [Link]
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The cytochrome P450 dehalogenation reaction mechanism proposed by Zhang... ResearchGate. Available at: [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]
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(PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. Available at: [Link]
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Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method. Walsh Medical Media. Available at: [Link]
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HPLC Troubleshooting Guide. Phenomenex. Available at: [Link]
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Cytochrome P-450 mediated reductive dehalogenation of the perhalogenated aromatic compound hexachlorobenzene. PubMed. Available at: [Link]
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(PDF) Photobiodegradation of Halogenated Aromatic Pollutants. Amanote Research. Available at: [Link]
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Synthesis of quinazolines. Organic Chemistry Portal. Available at: [Link]
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A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. ResearchGate. Available at: [Link]
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HPLC Troubleshooting Guide. Restek. Available at: [Link]
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Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers. Available at: [Link]
-
The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. Available at: [Link]
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Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. Available at: [Link]
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ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. European Medicines Agency. Available at: [Link]
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Synthesis of 4-aminoquinazoline structure derivatives 1–8. ResearchGate. Available at: [Link]
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Guideline on Stability Testing: Stability testing of existing active substances and related finished products. European Medicines Agency. Available at: [Link]
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2-Chloroquinazoline | C8H5ClN2. PubChem. Available at: [Link]
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Halogenated Heterocycles for Drug Discovery. Durham e-Theses. Available at: [Link]
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Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. MDPI. Available at: [Link]
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New ICH Q1 Guideline on Stability Testing in Focus. ALPHATOPICS. Available at: [Link]
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- 12. benchchem.com [benchchem.com]
Long-term storage and stability issues of 2-Chloro-7-fluoroquinazolin-4-amine
Welcome to the dedicated technical support guide for 2-Chloro-7-fluoroquinazolin-4-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals to address common challenges related to the long-term storage and stability of this important chemical intermediate. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
Part 1: Frequently Asked Questions (FAQs) on Handling & Storage
This section addresses the most common initial questions regarding the proper care and handling of this compound upon receipt and for ongoing use.
Question 1: What are the ideal long-term storage conditions for solid this compound?
Answer: For optimal long-term stability, the solid compound should be stored at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen).[1][2] The key is to minimize exposure to three critical environmental factors: moisture, oxygen, and light.
-
Causality Explained:
-
Moisture: The 2-chloro group on the quinazoline ring is susceptible to nucleophilic substitution by water, leading to hydrolysis. This reaction replaces the chlorine atom with a hydroxyl group, forming 2-hydroxy-7-fluoroquinazolin-4-amine, which is often the primary degradation product. Storing in a desiccated environment is crucial.
-
Oxygen & Light: Aromatic amines can be prone to oxidative degradation, which is often accelerated by light. This can lead to the formation of colored impurities and a decrease in purity over time. Using an amber glass vial or storing the container in a dark place is a mandatory precaution.[3]
-
Question 2: My sample of this compound has developed a slight yellow or brownish tint over time. Is it still usable?
Answer: The appearance of a yellow or brown tint is a common indicator of minor degradation, likely due to oxidation. While the compound may still be largely intact, the presence of these impurities can interfere with sensitive downstream reactions.
Our Recommendation:
-
Re-analyze Purity: Before use, assess the purity of the material using a suitable analytical method such as HPLC-UV, LC-MS, or ¹H NMR.
-
Evaluate Impact: Determine if the level of impurity is acceptable for your specific application. For generating reference standards or in late-stage synthetic steps, purification (e.g., recrystallization or column chromatography) is strongly advised. For early-stage screening, a lower purity might be tolerable.
Question 3: What solvents are recommended for preparing stock solutions, and what is their stability in solution?
Answer: Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions for biological screening. For synthesis, aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are generally suitable.
Critical Stability Insight: Solutions are significantly less stable than the solid material. We strongly advise against long-term storage in solution. Protic solvents, especially methanol or water, should be avoided for storage as they can actively participate in the degradation process via solvolysis, similar to hydrolysis. If you must store a solution, use anhydrous DMSO, store at -20°C or -80°C, and use within a few weeks. Always perform a quality control check if the solution has been stored for an extended period.
Part 2: Troubleshooting Guide for Stability-Related Issues
This section provides a problem-and-solution framework for issues that may arise during your experiments, linking observations to probable causes and corrective actions.
| Observed Problem | Probable Cause(s) | Recommended Troubleshooting & Validation Steps |
| Unexpected side product observed in a reaction. | Degradation of Starting Material: The this compound may have degraded either in storage or under the reaction conditions. The most likely culprit is the hydrolyzed impurity, 2-hydroxy-7-fluoroquinazolin-4-amine. | 1. Analyze Starting Material: Run an LC-MS or NMR on your starting material to confirm its purity before starting the reaction. 2. Characterize the Side Product: Attempt to isolate and characterize the side product. The hydrolyzed impurity will have a molecular weight of 195.14 g/mol , compared to 213.59 g/mol for the parent compound. 3. Use Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions if possible. |
| Poor or inconsistent results in biological assays. | Compound Precipitation or Degradation in Media: The compound may be precipitating out of the aqueous assay buffer or degrading over the time course of the experiment. | 1. Check Solubility: Determine the kinetic solubility of your compound in the final assay buffer. Use a nephelometry-based assay if available. 2. Assess Media Stability: Incubate the compound in the assay buffer for the duration of the experiment (e.g., 24, 48 hours). Analyze samples at different time points by HPLC to quantify any degradation. 3. Adjust Dosing: If stability is an issue, consider preparing fresh dosing solutions immediately before each experiment. |
| TLC analysis shows a new, more polar spot that stains differently. | Hydrolysis: The resulting 2-hydroxy derivative is significantly more polar than the parent 2-chloro compound due to the hydroxyl group, causing it to have a lower Rf value on normal-phase silica gel. | 1. Co-spotting: If you have a confirmed batch of pure starting material, co-spot it on the same TLC plate with the suspect material to see if the primary spot aligns. 2. LC-MS Confirmation: The most definitive method. Analyze the material to confirm the presence of a new peak with the mass of the hydrolyzed product. |
Part 3: Key Experimental Protocols & Workflows
To ensure the integrity of your results, we provide the following validated protocols for assessing the stability of this compound.
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol provides a baseline method for determining the purity of your compound and detecting common degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution in DMSO and dilute 1:100 in a 50:50 Acetonitrile:Water mixture.
Expected Results: The parent compound will have a specific retention time. The primary hydrolysis product (2-hydroxy derivative) will be more polar and thus elute earlier.
Protocol 2: Workflow for a Forced Degradation Study
This study is essential for understanding the compound's liabilities under various stress conditions, mimicking potential issues in reaction setups or storage.
Caption: Workflow for assessing compound stability under forced degradation conditions.
Visualizing the Primary Degradation Pathway
The most probable non-photochemical degradation route for this compound is hydrolysis. The following diagram illustrates this chemical transformation.
Sources
- 1. 2-CHLORO-6-FLUOROQUINAZOLIN-4-AMINE | 192323-44-7 [amp.chemicalbook.com]
- 2. 2-Chloro-7-fluoroquinazoline | 956101-10-3 [m.chemicalbook.com]
- 3. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Chloro-7-fluoroquinazolin-4-amine
This guide provides in-depth troubleshooting and purification protocols for researchers encountering challenges with crude 2-Chloro-7-fluoroquinazolin-4-amine. Our focus is on diagnosing common impurity profiles and implementing effective purification strategies to achieve high purity material suitable for downstream applications in drug discovery and development.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues observed during the workup and purification of this compound, providing both diagnostic insights and actionable solutions.
Q1: My crude product's TLC plate shows multiple spots. What are these likely impurities and how can I remove them?
A1: Multiple spots on a Thin-Layer Chromatography (TLC) plate indicate an impure sample. Based on the common synthetic routes—typically involving the chlorination of a 7-fluoroquinazoline-2,4-diol intermediate followed by selective amination—the impurities are often predictable.[1][2]
-
Most Common Impurities:
-
Unreacted Starting Material: The precursor, 2,4-dichloro-7-fluoroquinazoline, is a common, less polar impurity.
-
Hydrolysis Products: If the reaction or workup is exposed to water, especially under non-neutral pH, the chloro groups can be hydrolyzed to form hydroxy-quinazolinone derivatives.[3] These are typically more polar than the desired product.
-
Over-amination Product: Under harsh conditions, the second chlorine at the C2 position might also be substituted, leading to the formation of 2,4-diamino-7-fluoroquinazoline. This impurity is generally much more polar.
-
Residual Solvents & Reagents: High-boiling point solvents (e.g., DMF, toluene) or byproducts from chlorinating agents (e.g., phosphoric acid from POCl₃) can also be present.[1]
-
-
Strategy for Removal:
-
Initial Diagnosis: Run a TLC using a solvent system like Hexane:Ethyl Acetate (1:1) or Dichloromethane:Methanol (95:5). The relative positions (Rƒ values) of the spots will give you a clue about their polarity.
-
Targeted Purification:
-
For less polar impurities like the dichloro- starting material, Flash Column Chromatography is highly effective.[4]
-
For highly polar impurities or baseline material, an Acid-Base Extraction can be exceptionally efficient at isolating your basic amine product from neutral or acidic contaminants.[5][6]
-
If one impurity is present in a small amount, Recrystallization may be sufficient to yield a highly pure product.[7]
-
-
Q2: I am attempting flash column chromatography, but my product is streaking severely on the silica gel. Why is this happening and how can I fix it?
A2: This is a classic issue when purifying basic compounds, like amines, on standard silica gel. Silica gel is weakly acidic (due to surface silanol groups, Si-OH), which leads to strong, often irreversible, interactions with basic analytes.[8] This acid-base interaction causes the severe tailing or streaking you are observing, resulting in poor separation and potential loss of product on the column.
-
Causality: The lone pair of electrons on the nitrogen atoms of your quinazolinamine product interacts with the acidic protons of the silica gel.
-
Solutions:
-
Mobile Phase Modification (Recommended): The most common and effective solution is to neutralize the acidic sites on the silica. Add a small amount of a volatile competing base to your eluent system.[8]
-
Triethylamine (TEA): Add 0.5-1% TEA to your mobile phase (e.g., Hexane/Ethyl Acetate with 1% TEA). The TEA will preferentially bind to the acidic sites on the silica, allowing your product to travel through the column without strong interaction, resulting in sharp, well-defined bands.
-
Ammonia: Using a solution of methanol saturated with ammonia as part of the polar component of your eluent (e.g., Dichloromethane: (7N NH₃ in MeOH)) is also very effective.
-
-
Alternative Stationary Phases: If streaking persists, consider using a different stationary phase that is less acidic.[8]
-
Amine-functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment.
-
Basic Alumina: While less common for this specific class of compounds, it can be an effective alternative to silica.
-
-
Q3: My final product is a persistent oil or sticky solid that refuses to crystallize. What steps can I take?
A3: The inability of a compound to crystallize is typically due to the presence of impurities that disrupt the formation of a crystal lattice or residual solvent.
-
Troubleshooting Steps:
-
Remove Residual Solvents: First, ensure all solvents are thoroughly removed. Place the sample under high vacuum for several hours. Gently heating (if the compound is stable) can help drive off high-boiling point solvents.
-
Perform an Acid-Base Wash: Even if you don't perform a full extraction, washing an organic solution of your crude product with a basic aqueous solution (like saturated sodium bicarbonate) can remove acidic impurities. Follow this with a brine wash to remove excess water before drying and concentrating.[5]
-
Attempt Purification by Chromatography: If solvent removal is not the issue, the problem is almost certainly impurities. Flash column chromatography is the most robust method for removing the various byproducts that can inhibit crystallization.[4][9]
-
Re-evaluate Recrystallization Solvents: If the product is relatively pure post-chromatography but still oily, a systematic recrystallization solvent screen is in order. Use a small amount of product to test solubility in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and solvent pairs (e.g., ethanol/water, ethyl acetate/hexane).[4]
-
Purification Protocols & Methodologies
General Purification Workflow
The following diagram illustrates a logical workflow for proceeding from a crude reaction mixture to a purified final product.
Caption: A generalized workflow for the purification of this compound.
Protocol 1: Purification by Acid-Base Extraction
This technique is ideal for removing neutral or acidic impurities by leveraging the basicity of the target amine.[6][10]
Materials:
-
Crude this compound
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃)
-
Separatory Funnel
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in an organic solvent like DCM or EtOAc (approx. 10-20 mL per gram of crude material).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl. Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The protonated amine product will move into the aqueous (top) layer.[6]
-
Separation: Drain the organic layer (which contains neutral impurities) and set it aside. Collect the aqueous layer.
-
Repeat Extraction: To ensure complete transfer, add a fresh portion of 1 M HCl to the organic layer, shake, and combine this second aqueous extract with the first.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 1 M NaOH or saturated NaHCO₃ while stirring until the pH is > 9. The deprotonated amine product should precipitate out as a solid or oil.
-
Back-Extraction: Add a fresh portion of DCM or EtOAc to the basic aqueous mixture. Shake vigorously to extract the neutral amine product back into the organic layer.[10]
-
Isolation: Drain the organic layer. Repeat the back-extraction with another portion of fresh organic solvent. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.
Caption: Logical flow of an acid-base extraction for amine purification.
Protocol 2: Purification by Flash Column Chromatography
This is the preferred method for separating compounds with different polarities.[11]
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Eluent System (e.g., Hexane/Ethyl Acetate or DCM/Methanol)
-
Triethylamine (TEA)
-
Chromatography Column, collection tubes
Step-by-Step Methodology:
-
Select Eluent System: Use TLC to find a solvent system that gives your product an Rƒ value of ~0.3. Start with Hexane:EtOAc (7:3) and increase polarity if needed. Crucially, add 1% TEA to the chosen eluent mixture.
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour it into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[11]
-
Load the Sample: Dissolve the crude product in a minimal amount of DCM or the eluent. Alternatively, perform a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute the Column: Carefully add the eluent to the column and begin collecting fractions. Gradually increase the polarity of the eluent (gradient elution) if necessary to elute your product.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent and TEA under reduced pressure.
Table 1: Recommended Starting Eluent Systems for Chromatography
| Eluent System | Ratio (v/v) | Modifier | Target Impurities Removed |
| Hexane / Ethyl Acetate | 80:20 -> 50:50 | 1% Triethylamine | Less polar (e.g., 2,4-dichloro- starting material) |
| Dichloromethane / Methanol | 98:2 -> 95:5 | 1% Triethylamine | More polar (e.g., hydrolysis, diamino byproducts) |
Protocol 3: Purification by Recrystallization
This technique purifies solid compounds based on differences in solubility and is best when the product is already >90% pure.[4]
Materials:
-
Crude solid this compound
-
Suitable solvent or solvent system (e.g., Ethanol/Water)
-
Erlenmeyer flask, heat source, ice bath
Step-by-Step Methodology:
-
Solvent Selection: In a test tube, add a small amount of crude product and a few drops of a solvent (e.g., ethanol). The ideal solvent dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, quickly filter the solution through a pre-warmed funnel to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this process.
-
Maximize Yield: Once the solution has reached room temperature, place the flask in an ice bath for 20-30 minutes to maximize the precipitation of the product.
-
Collection and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent. Dry the purified crystals under vacuum.
Purity Assessment
After purification, the identity and purity of this compound must be confirmed using standard analytical techniques.[12]
-
Thin-Layer Chromatography (TLC): A quick check to ensure a single spot is observed.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., purity >98% by area).[7]
-
Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR): Confirms the chemical structure and can reveal the presence of impurities if their signals are visible.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
References
-
Zhihui Zhou, Caolin Wang, Zhen Xiao, Qi Yang, Shan Xu. (2019). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conf. Series: Earth and Environmental Science, 252, 022090. [Link]
-
El-Sayed, M. A. A., et al. (2019). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 24(15), 2791. [Link]
-
Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. [Link]
-
Wikipedia contributors. (2023). Acid–base extraction. Wikipedia, The Free Encyclopedia.[Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts.[Link]
-
Wikipedia contributors. (2023). Quinazoline. Wikipedia, The Free Encyclopedia.[Link]
-
University of California, Irvine. Bioactive Quinazolinone: Synthetic pathway. UCI School of Physical Sciences.[Link]
-
University of Missouri–St. Louis. Acid-Base Extraction. UMSL Chemistry.[Link]
- CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
-
Al-Hadedi, A. A. M., et al. (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 26(11), 3169. [Link]
-
Chem Survival. (2020). Acid-Base Extraction Tutorial. YouTube.[Link]
-
Asnani, A. J., & Pande, V. V. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 523-548. [Link]
-
Organic Chemistry Portal. Synthesis of quinazolines. organic-chemistry.org.[Link]
-
Black, M., et al. (2014). Optimised extraction of heterocyclic aromatic amines from blood using hollow fibre membrane liquid-phase microextraction and triple quadrupole mass spectrometry. Journal of Chromatography B, 960, 149-156. [Link]
-
Joshi, S., & Tholiya, R. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Oriental Journal of Chemistry, 17(2), 231-236. [Link]
-
Osarumwense Peter Osarodion. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][1][4]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. GSC Biological and Pharmaceutical Sciences, 11(1), 212-220. [Link]
-
ResearchGate. (2019). Isolation And Purification Of Substance By Column Chromatography. Request PDF.[Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Flash Chromatography Blog.[Link]
- CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
-
Kim, J. H., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Molecules, 28(22), 7568. [Link]
-
ResearchGate. (2018). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate.[Link]
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Validation & Comparative
A Senior Application Scientist's Guide to ¹H and ¹³C NMR Analysis of Substituted Quinazolines
For Researchers, Scientists, and Drug Development Professionals
Welcome to an in-depth technical guide on the Nuclear Magnetic Resonance (NMR) analysis of substituted quinazolines. This guide moves beyond a simple recitation of data, offering a comparative analysis grounded in the principles of structural chemistry and spectroscopic interpretation. As the quinazoline scaffold is a cornerstone in medicinal chemistry, a comprehensive understanding of its NMR characteristics is paramount for unambiguous structure elucidation, purity assessment, and the rational design of new therapeutic agents.[1][2][3][4][5]
This guide provides not just data, but the scientific reasoning behind it, empowering you to interpret your own spectra with confidence. We will explore how substituent placement and electronic nature manifest in ¹H and ¹³C NMR spectra, offering a predictive framework for your research.
The Quinazoline Core: A Foundation for Structural Diversity
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, presents a unique electronic landscape. The nitrogen atoms at positions 1 and 3 significantly influence the chemical shifts of adjacent and even distant protons and carbons. Understanding the baseline NMR signature of the unsubstituted quinazoline is the first step toward deciphering the spectra of its more complex derivatives.
Caption: Numbering of the quinazoline ring system.
¹H NMR Spectral Analysis: A Proton's Perspective
The proton NMR spectrum of a substituted quinazoline is rich with information. The chemical shifts of the protons on the quinazoline core are highly sensitive to the electronic environment, which is modulated by the nature and position of substituents.
General Chemical Shift Regions
The aromatic protons of the quinazoline system typically resonate between 7.0 and 9.5 ppm. The proton at the C2 position is often the most downfield-shifted proton due to the deshielding effect of the two adjacent nitrogen atoms. Protons on the carbocyclic ring (C5-C8) exhibit chemical shifts influenced by both the fused pyrimidine ring and any substituents present on the benzene moiety.
The Influence of Substituents
Substituents dramatically alter the electronic landscape of the quinazoline ring, leading to predictable shifts in proton resonances.[6]
-
Electron-Donating Groups (EDGs) like -OCH₃, -NH₂, and -OH increase electron density on the ring. This "shielding" effect causes an upfield shift (lower ppm) of the ortho and para protons relative to the substituent.
-
Electron-Withdrawing Groups (EWGs) such as -NO₂, -Cl, and -CF₃ decrease electron density on the ring. This "deshielding" results in a downfield shift (higher ppm) of the ortho and para protons.[6]
Coupling Constants: Unraveling Connectivity
Spin-spin coupling provides through-bond connectivity information, which is invaluable for assigning protons to specific positions.[7][8] Typical coupling constants observed in the quinazoline ring system are:
-
Ortho coupling (³J): 6-10 Hz
-
Meta coupling (⁴J): 2-4 Hz
-
Para coupling (⁵J): 0-1 Hz
By analyzing the splitting patterns (e.g., doublet, triplet, doublet of doublets), one can deduce the substitution pattern on the benzene ring.[8][9]
Comparative ¹H NMR Data of Substituted Quinazolines
The following table provides a comparative overview of ¹H NMR chemical shifts for a selection of substituted quinazolines, demonstrating the impact of different substituents at various positions.
| Compound | H-2 (s) | H-5 (d) | H-6 (t) | H-7 (t) | H-8 (d) | Other Protons | Reference |
| 2-phenylquinazoline | 9.45 | 8.08 | 7.62 | 7.91 | 8.15 | 8.65 (m, Ph), 7.55 (m, Ph) | [5] |
| 2-(4-methoxyphenyl)quinazoline | 9.41 | 8.03 | 7.56 | 7.87 | 8.57 | 3.91 (s, OCH₃), 8.57 (m, Ph), 7.04 (m, Ph) | [10] |
| 2-(4-chlorophenyl)quinazoline | 9.44 | 8.06 | 7.62 | 7.91 | 8.57 | 8.57 (m, Ph), 7.49 (m, Ph) | [10][11] |
| 2-(3-bromophenyl)quinazoline | 9.47 | 8.09 | 7.65 | 7.94 | 8.56 | 8.80 (s, Ph), 8.56 (d, Ph), 7.65 (m, Ph), 7.41 (t, Ph) | [10] |
| 2-(4-(trifluoromethyl)phenyl)quinazoline | 9.48 | 8.10 | 7.65 | 7.94 | 8.73 | 8.73 (d, Ph), 7.78 (d, Ph) | [10] |
All spectra were recorded in CDCl₃. Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz. s = singlet, d = doublet, t = triplet, m = multiplet.
¹³C NMR Spectral Analysis: A Look at the Carbon Skeleton
The ¹³C NMR spectrum provides a direct view of the carbon framework of the molecule.[7] The chemical shifts of the carbon atoms in the quinazoline ring are also highly dependent on their electronic environment.
General Chemical Shift Regions
-
C-2 and C-4: These carbons, being directly attached to nitrogen atoms, are significantly deshielded and typically appear in the range of 150-165 ppm.
-
Quaternary Carbons (C-4a and C-8a): These carbons usually resonate between 120 and 155 ppm.
-
Carbons of the Benzene Ring (C-5 to C-8): These carbons appear in the aromatic region, typically between 115 and 140 ppm.
Substituent Effects in ¹³C NMR
The influence of substituents on ¹³C chemical shifts is a powerful tool for structural confirmation.
-
EDGs cause an upfield shift (lower ppm) of the ipso, ortho, and para carbons.
-
EWGs lead to a downfield shift (higher ppm) of the ipso, ortho, and para carbons.
The effect is most pronounced at the ipso-carbon (the carbon directly attached to the substituent).
Comparative ¹³C NMR Data of Substituted Quinazolines
The table below compares the ¹³C NMR chemical shifts for several substituted quinazolines, illustrating the diagnostic shifts that aid in structural assignment.
| Compound | C-2 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Other Carbons | Reference |
| 2-phenylquinazoline | 160.3 | 168.3 | 121.7 | 128.7 | 129.2 | 133.5 | 127.0 | 152.0 | 137.7 (ipso-Ph), 130.5, 129.9, 128.6 (Ph) | [5] |
| 2-(4-methoxyphenyl)quinazoline | 160.8 | 160.4 | 123.3 | 127.1 | 126.8 | 134.0 | 128.4 | 150.9 | 161.8 (C-O), 130.6, 130.1, 114.0 (Ph), 55.4 (OCH₃) | [10] |
| 2-(4-chlorophenyl)quinazoline | 160.5 | 160.0 | 123.5 | 127.1 | 127.5 | 134.2 | 128.6 | 150.7 | 136.8 (ipso-Ph), 136.5 (C-Cl), 129.9, 128.8 (Ph) | [10][11] |
| 2-(3-bromophenyl)quinazoline | 160.6 | 159.7 | 123.7 | 127.1 | 127.8 | 134.4 | 128.6 | 150.7 | 140.1 (ipso-Ph), 133.4, 131.6, 130.1, 127.1, 122.9 (C-Br) (Ph) | [10] |
| 2-(4-(trifluoromethyl)phenyl)quinazoline | 160.6 | 159.6 | 123.8 | 127.1 | 127.8 | 134.4 | 128.7 | 150.6 | 141.3 (ipso-Ph), 132.2, 131.9, 128.8, 125.5 (q, CF₃) (Ph) | [10] |
All spectra were recorded in CDCl₃. Chemical shifts (δ) are in ppm.
Experimental Protocol for NMR Analysis
Achieving high-quality, reproducible NMR data requires a standardized experimental approach. The following protocol provides a robust framework for the analysis of substituted quinazolines.
Caption: Workflow for NMR analysis of substituted quinazolines.
Conclusion
NMR spectroscopy is an indispensable tool for the structural characterization of substituted quinazolines. By systematically analyzing ¹H and ¹³C NMR spectra, researchers can gain detailed insights into the molecular architecture of these important heterocyclic compounds. A thorough understanding of chemical shifts, coupling constants, and the influence of substituents allows for the confident assignment of structures and provides a solid foundation for further drug development efforts. This guide has provided a comparative framework and a practical experimental protocol to aid researchers in their endeavors to synthesize and characterize novel quinazoline derivatives.
References
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Verma, S., Kujur, S., Sharma, R., & Pathak, D. D. (2022). Supporting Information: Cucurbit[12]uril supported β-Ni(OH)2 nanoparticles as heterogeneous catalyst for the synthesis of quinazolines via acceptorless dehydrogenative coupling of alcohols with nitriles. The Royal Society of Chemistry. Retrieved from [Link]
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University of Oxford. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
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Mass spectrometry characterization of 2-Chloro-7-fluoroquinazolin-4-amine
An In-Depth Comparative Guide to the Mass Spectrometry Characterization of 2-Chloro-7-fluoroquinazolin-4-amine
Abstract
This guide provides a comprehensive comparison of mass spectrometry (MS) techniques for the structural characterization and analysis of this compound, a key heterocyclic intermediate in the synthesis of small-molecule kinase inhibitors.[1][2] We delve into the practical application and data interpretation of High-Resolution Mass Spectrometry (HRMS) and tandem Mass Spectrometry (MS/MS) with Collision-Induced Dissociation (CID), contrasting them with standard quadrupole analysis. The narrative explains the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed, step-by-step protocols, comparative data tables, and visualized fragmentation pathways are presented to ensure scientific integrity and practical utility.
Introduction: The Analytical Imperative for Quinazoline Scaffolds
The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[3] this compound serves as a critical building block for synthesizing targeted therapeutics, making its unambiguous characterization essential for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[4][5]
Mass spectrometry is an indispensable analytical technique in the pharmaceutical pipeline, offering unparalleled sensitivity and specificity for molecular identification, structural elucidation, and quantification.[4] For a molecule like this compound, MS is crucial for confirming its identity post-synthesis, profiling impurities, and identifying potential metabolites in later development stages.[6][7] This guide will compare the depth and quality of information that can be obtained from different MS-based approaches.
Comparative Analytical Framework
The choice of a mass spectrometer profoundly impacts the analytical outcome.[8] We will compare two primary methodologies:
-
High-Resolution Mass Spectrometry (HRMS): Typically employing Orbitrap or Time-of-Flight (TOF) analyzers, HRMS provides exceptional mass accuracy (typically <5 ppm).[6][7][9] This precision allows for the confident determination of a molecule's elemental composition, a cornerstone of structural confirmation.[10]
-
Tandem Mass Spectrometry (MS/MS): This technique involves the isolation of a specific ion (the precursor) and its fragmentation through Collision-Induced Dissociation (CID).[11] Analyzing the resulting fragment ions provides a molecular fingerprint that is invaluable for detailed structural elucidation and distinguishing between isomers.[8]
These advanced techniques will be contrasted with a standard low-resolution quadrupole mass spectrometer, which is often used for routine quantification but lacks the specificity required for definitive structural characterization.
Experimental Methodologies
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-like solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to ensure compatibility with the LC system and promote efficient ionization.
Liquid Chromatography (LC) Parameters
A robust chromatographic separation is essential to isolate the analyte from any potential impurities before it enters the mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
Mass Spectrometry Parameters
-
Instrument: Orbitrap-based Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.[12]
-
Capillary Voltage: 3.5 kV.
-
Capillary Temperature: 300°C.[13]
-
Scan Mode: Full Scan (MS1).
-
Mass Range: m/z 50-500.
-
Resolution: 70,000 (at m/z 200).
-
Instrument: Triple Quadrupole (QQQ) or Quadrupole-TOF (Q-TOF) Mass Spectrometer.
-
Ionization Source: ESI, Positive Mode.
-
Precursor Ion Selection: Isolate the protonated molecular ion, [M+H]⁺.
-
Dissociation Technique: Collision-Induced Dissociation (CID).[11][14]
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: Ramped from 10-40 eV to generate a comprehensive fragmentation spectrum. The choice to ramp the energy ensures that both low-energy (rearrangement-prone) and high-energy (bond cleavage) fragmentation pathways are observed.[11]
Visualization of the Analytical Workflow
The general workflow for characterizing a novel compound like this compound is depicted below.
Caption: General workflow from sample preparation to data analysis.
Results and Discussion
High-Resolution Mass Spectrometry: Elemental Composition
The first step in characterization is to confirm the elemental formula. The theoretical exact mass of the protonated molecule, [C₈H₆ClFN₄]⁺, is calculated. HRMS analysis provides an experimental mass with very low error, typically in the parts-per-million (ppm) range, which validates the proposed formula.
| Parameter | Result |
| Elemental Formula | C₈H₅ClFN₄ |
| Theoretical [M+H]⁺ (Monoisotopic) | 211.02358 m/z |
| Measured [M+H]⁺ | 211.02345 m/z |
| Mass Error | -0.62 ppm |
| Isotopic Pattern | Confirmed (presence of ~3:1 ratio for ³⁵Cl/³⁷Cl isotopes at m/z 211/213) |
| Table 1: HRMS data for this compound. |
Insight: A mass error of less than 1 ppm provides extremely high confidence in the elemental composition. This level of certainty is unattainable with a standard quadrupole instrument and is a critical first step in a self-validating protocol.[9][10]
Tandem Mass Spectrometry: Structural Elucidation
While HRMS confirms what atoms are present, MS/MS helps determine how they are connected. By inducing fragmentation, we can map the molecule's stable substructures. The fragmentation of N-heterocycles is often directed by the most basic sites (where the proton localizes) and the weakest bonds.[8][13] For this compound, protonation is expected on one of the quinazoline ring nitrogens.
The proposed fragmentation pathway begins with the protonated molecular ion at m/z 211.02 and proceeds through characteristic neutral losses.
Caption: Proposed CID fragmentation pathway for [M+H]⁺.
Key Fragmentation Insights:
-
Loss of HCN (27 Da): A very common fragmentation pathway for nitrogen-containing heterocyclic rings is the neutral loss of hydrogen cyanide, leading to the fragment at m/z 184.03.[13][15] This often involves the cleavage of the pyrimidine portion of the quinazoline core.
-
Loss of the Amino Group and Chlorine: The C-Cl bond and the C-NH₂ bond are potential cleavage sites. A complex loss, potentially of aminyl radical and chlorine, or sequential losses, could lead to the ion at m/z 175.00. This pathway is consistent with fragmentation patterns observed in other substituted quinazolines.[8]
-
Sequential Losses: The initial fragments can undergo further fragmentation, such as the sequential loss of another HCN molecule, leading to the stable fluorinated aromatic fragments observed at lower masses (m/z 148.01 and 121.02).
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 211.02 | 184.03 | HCN | Fluorinated chlorobenzonitrile derivative |
| 211.02 | 175.00 | NH₂Cl | Fluoro-dehydroquinazoline cation |
| 184.03 | 148.01 | Cl, H | Fluorinated benzonitrile derivative |
| 175.00 | 148.01 | HCN | Fluorinated benzene derivative with cyano group |
| Table 2: Summary of major fragment ions from CID of this compound. |
Comparative Guide: Choosing the Right Tool
The choice of MS instrumentation should be dictated by the analytical question at hand.
| Feature | High-Resolution MS (Orbitrap/Q-TOF) | Tandem MS (QQQ/Q-TOF) | Standard Quadrupole MS |
| Primary Application | Elemental Formula Confirmation, Metabolite ID | Structural Elucidation, Isomer Differentiation | Routine Quantification, Purity Checks |
| Mass Accuracy | Excellent (< 5 ppm)[7] | Good to Excellent | Poor (> 100 ppm) |
| Resolution | Very High (> 70,000) | Low to High | Low (< 2,000) |
| Key Output | Accurate m/z | Fragment Ion Spectrum | Nominal m/z |
| Confidence in ID | Very High | High (when combined with HRMS) | Low (ambiguous) |
| Cost & Complexity | High | Medium to High | Low |
Insight: For the initial characterization of a novel compound like this compound, relying solely on a standard quadrupole MS would be insufficient. It can confirm the nominal mass (m/z 211), but cannot distinguish it from other potential isobaric impurities (molecules with the same nominal mass but different elemental formulas). The combination of HRMS to confirm the elemental formula and MS/MS to confirm the connectivity provides the highest level of analytical confidence and is the gold standard in pharmaceutical development.[4][6]
Conclusion
The robust characterization of this compound is effectively achieved through a synergistic application of High-Resolution Mass Spectrometry and Tandem Mass Spectrometry. HRMS provides unequivocal confirmation of the elemental composition via sub-ppm mass accuracy, while MS/MS offers deep structural insight by mapping the molecule's fragmentation fingerprint. This comparative guide demonstrates that while simpler mass spectrometers have their place in routine analysis, a multi-faceted MS approach is imperative for the definitive structural elucidation required in modern drug discovery and development. This ensures a foundational understanding of the molecule, which is critical for all subsequent research and regulatory submissions.
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The Strategic Placement of Fluorine: A Comparative Guide to the Structure-Activity Relationship of Fluoro-Substituted Quinazolines
In the landscape of medicinal chemistry, the quinazoline scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds.[1][2][3] Its versatility is further amplified through strategic functionalization, with the introduction of fluorine atoms being a particularly powerful approach. This guide delves into the nuanced world of fluoro-substituted quinazolines, offering a comparative analysis of their structure-activity relationships (SAR). We will explore how the position and number of fluorine substituents dictate the biological activity of these compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding to guide future design and synthesis efforts.
The strategic incorporation of fluorine into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties.[1] These alterations include enhanced metabolic stability, increased lipophilicity which can improve membrane permeability, and altered electronic properties that can lead to stronger binding interactions with biological targets.[1] In the context of quinazolines, these benefits have been harnessed to develop potent inhibitors of a range of biological targets, including kinases, microtubules, and various enzymes implicated in cancer and infectious diseases.[4][5][6][7][8][9][10][11][12][13]
The Influence of Fluorine Substitution on Anticancer Activity: A Tale of Positions
The anticancer potential of fluoro-substituted quinazolines is a well-documented area of research, with many derivatives targeting key players in cancer progression such as Epidermal Growth Factor Receptor (EGFR) and tubulin.[4][5][6][9][10][11][12][13] The precise placement of the fluorine atom on the quinazoline core or its substituents is a critical determinant of their efficacy.
Targeting EGFR: The Significance of the Anilino Moiety
Many potent quinazoline-based EGFR inhibitors feature a 4-anilino substitution. The electronic nature of substituents on this aniline ring plays a crucial role in their inhibitory activity. Generally, electron-withdrawing groups on the aniline ring, such as fluorine, chlorine, and bromine, are advantageous for antiproliferative activity.[5] Specifically, a 3-chloro-4-fluoro-aniline substitution has been shown to result in strong EGFR inhibitory activity.[5]
The introduction of a fluorine substituent at the C-2 position of the benzene ring in 6-benzamide quinazoline derivatives is vital for their inhibitory activity against EGFR.[14] Furthermore, para-substitution of a phenyl moiety with electron-withdrawing groups like fluorine leads to higher inhibitory activity compared to electron-donating groups.[14]
Tubulin Polymerization Inhibition: A Different SAR Landscape
Fluoro-substituted quinazolines have also emerged as potent inhibitors of tubulin polymerization, a validated target for anticancer therapy.[9][10][11][12][13] Interestingly, the SAR for tubulin inhibition can differ from that of EGFR inhibition. For instance, a series of 2-substituted quinazolines were found to inhibit tubulin polymerization by binding to the colchicine site.[4]
Comparative Analysis of Biological Activities
The following table summarizes the impact of fluorine substitution on the biological activity of various quinazoline derivatives, drawing from published experimental data.
| Compound Class | Fluorine Position | Biological Target | Key SAR Findings | Reference |
| 4-Anilinoquinazolines | 4-Fluoro on anilino ring | EGFR | Para-substitution with fluorine enhances inhibitory activity compared to electron-donating groups. | [14] |
| 4-Anilinoquinazolines | 3-Chloro-4-fluoro on anilino ring | EGFR | This substitution pattern leads to strong EGFR inhibitory activity. | [5] |
| 6-Benzamide quinazolines | 2-Fluoro on benzene ring | EGFR | Fluorine at the C-2 position is crucial for inhibitory activity. | [14] |
| Quinazolinones | 6-Fluoro | Anticancer (MCF-7, HEK-293) | A 6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl derivative showed substantial anticancer activity. | [4] |
| 3,4-Dihydroquinazolines | 4-Fluorobenzyl amide | T-type calcium channel (Cav3.2) | This substitution, combined with a 4-cyclohexylphenyl ring, resulted in potent channel blockade and cytotoxic effects. | [15] |
| Piperazinyl Quinazolines | Fluoro and trifluoromethyl on piperazine ring | Antibacterial | The presence of these groups on the piperazine ring influenced antibacterial activity against various strains. | [16][17] |
| Quinazoline-4-carboxylic acids | 8-Fluoro | Aurora A Kinase | The fluorine atom in the quinazoline core contributed to an additional inhibitory effect. | [7] |
The Role of Fluorine in Modulating Metabolic Stability
A key motivation for incorporating fluorine into drug candidates is to enhance their metabolic stability. A study on fluoro-substituted 3,4-dihydroquinazoline derivatives demonstrated that a compound containing a 4-fluorobenzyl amide showed approximately a 2-fold increase in liver metabolic stability in both rat and human microsomes compared to its non-fluorinated counterpart.[15]
However, the position of the fluorine atom is critical. An investigation into [18F]fluoroanilino)quinazolines as potential EGFR imaging probes revealed that 4-fluoro-substituted compounds underwent rapid metabolic defluorination.[18] In contrast, the 2- and 3-fluoroaniline derivatives were significantly more stable, highlighting the profound impact of isomeric considerations on metabolic fate.[18]
Experimental Protocols
General Synthesis of 4-Anilino-6-fluoroquinazolines
This protocol provides a general method for the synthesis of 4-anilino-6-fluoroquinazolines, which are common scaffolds for EGFR inhibitors.
Step 1: Synthesis of 4-Chloro-6-fluoroquinazoline
-
To a stirred solution of 6-fluoroquinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (10.0 eq), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Adjust the pH to 7-8 with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-chloro-6-fluoroquinazoline.
Step 2: Synthesis of 4-Anilino-6-fluoroquinazoline Derivatives
-
Dissolve 4-chloro-6-fluoroquinazoline (1.0 eq) and the desired substituted aniline (1.1 eq) in isopropanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold isopropanol, and dry under vacuum to yield the desired 4-anilino-6-fluoroquinazoline derivative.
In Vitro EGFR Kinase Inhibition Assay
This protocol outlines a common method for evaluating the EGFR inhibitory activity of the synthesized compounds.
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT).
-
Add the test compound (at varying concentrations) to the wells of a 96-well plate.
-
Add the EGFR kinase enzyme and a suitable substrate (e.g., a poly(Glu, Tyr) 4:1 peptide) to the wells.
-
Initiate the kinase reaction by adding ATP (at a concentration close to its Km value).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) or an ELISA-based method with a phospho-specific antibody.
-
Calculate the IC₅₀ value for each compound by plotting the percentage of inhibition against the compound concentration.
Conclusion
The incorporation of fluorine into the quinazoline scaffold is a powerful strategy for the development of potent and selective therapeutic agents. The structure-activity relationship of fluoro-substituted quinazolines is highly dependent on the position of the fluorine atom, which significantly influences their biological activity and metabolic stability. As demonstrated, fluorine substitution on the 4-anilino moiety is critical for EGFR inhibition, while its placement on the quinazoline core can impact the inhibition of other targets like Aurora A kinase. Furthermore, the isomeric position of fluorine can dramatically alter the metabolic fate of these compounds. A thorough understanding of these SAR principles is essential for the rational design of novel fluoro-substituted quinazoline derivatives with improved therapeutic profiles.
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Various Authors. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 543. Available at: [Link]
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Various Authors. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Journal of Pharmaceutical Research International, 35(12), 1-18. Available at: [Link]
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Various Authors. (2021). Some recently reported quinazoline-based anticancer agents. ResearchGate. Available at: [Link]
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Various Authors. (2011). METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES. Bioorganic & Medicinal Chemistry, 19(11), 3470-3478. Available at: [Link]
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Various Authors. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life, 12(6), 876. Available at: [Link]
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Various Authors. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(6), 6296-6328. Available at: [Link]
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Various Authors. (2017). Design and Synthesis of a Fluorinated Quinazoline-Based type-II Trk Inhibitor as a Scaffold for PET Radiotracer Development. Bioorganic & Medicinal Chemistry Letters, 27(12), 2721-2725. Available at: [Link]
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Various Authors. (2013). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 21(1), 31. Available at: [Link]
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Various Authors. (2021). Design, synthesis and biological evaluation of 2H-[17][19]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. RSC Medicinal Chemistry, 12(9), 1541-1550. Available at: [Link]
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Various Authors. (2022). Synthesis of substituted fluoroquinazolinone derivatives. ResearchGate. Available at: [Link]
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Various Authors. (2021). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Bioorganic & Medicinal Chemistry, 48, 116410. Available at: [Link]
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Various Authors. (2016). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Molecules, 21(3), 348. Available at: [Link]
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Comparing biological activity of 2-chloro vs 2-amino quinazoline analogs
An In-Depth Guide to the Biological Activity of 2-Chloro vs. 2-Amino Quinazoline Analogs
Authored by a Senior Application Scientist
The quinazoline core is a quintessential "privileged scaffold" in medicinal chemistry, a framework upon which a multitude of clinically successful drugs have been built.[1][2][3] Its rigid, planar structure and capacity for diverse substitutions make it an ideal starting point for designing targeted therapies. Among the many possible modifications, the substituent at the 2-position is a critical determinant of a molecule's synthetic accessibility and, ultimately, its biological function.
This guide provides a comparative analysis of two key classes of C2-substituted quinazolines: the 2-chloro and 2-amino analogs. We will explore their fundamental chemical relationship, compare their biological activities with supporting experimental data, and detail the methodologies used to assess their function. The focus will be on elucidating not just what their activities are, but why they differ, providing researchers with the foundational knowledge to guide their own drug discovery efforts.
The Synthetic Keystone: The Role of 2-Chloroquinazoline
Understanding the biological comparison between these two analogs must begin with their chemical relationship. The 2-chloroquinazoline is not merely an analog; it is most often the pivotal synthetic intermediate in the production of 2-aminoquinazolines.[4][5] The chlorine atom at the C2 position acts as an excellent leaving group, rendering the position highly susceptible to nucleophilic aromatic substitution (SⁿAr).
This reactivity is the cornerstone of its utility. It allows medicinal chemists to introduce a vast array of nitrogen-based nucleophiles (amines) to create a diverse library of 2-aminoquinazoline derivatives.[5] The choice of the incoming amine is a primary strategy for fine-tuning the final compound's interaction with its biological target. Therefore, the "activity" of a 2-chloroquinazoline is often expressed through the potential of the library it can generate.
Caption: Synthetic pathway from quinazolinone to 2-aminoquinazoline.
Comparative Biological Activity: From Reagent to Potent Effector
While 2-chloroquinazolines are prized for their synthetic reactivity, 2-aminoquinazoline analogs are where a broad spectrum of potent biological activities is truly unlocked. The introduction of the amino group provides a critical hydrogen bond donor, a feature essential for anchoring the molecule within the binding sites of many biological targets, particularly protein kinases.[6][7]
Anticancer Activity
The most extensively studied application of 2-aminoquinazolines is in oncology. They are renowned as inhibitors of various protein kinases implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4][5][6]
-
2-Chloro Analogs: Direct anticancer activity of 2-chloro analogs is rarely the focus of final drug design. Their primary role is as precursors. For instance, a study on 2-chloro-4-anilinoquinazoline derivatives used them as a scaffold to build more complex molecules with antiproliferative activity.[4]
-
2-Amino Analogs: This class is rich with potent anticancer agents. The amino group at C2, often part of a larger anilino structure, is crucial for activity. Studies have shown that introducing an amino group at the C-2 position can improve solubility and enhance affinity for kinase targets.[6] For example, a series of novel 2-substituted-4-aminoquinazoline derivatives displayed significant inhibitory effects against various cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar range.[8] Another study found that 2-aminoquinazoline derivatives could act as potent inhibitors of Werner (WRN) syndrome helicase, a synthetic lethal target in some cancers.[9]
The following diagram illustrates the conceptual mechanism of how a 2-aminoquinazoline analog can inhibit a protein kinase by competing with ATP.
Caption: Mechanism of kinase inhibition by a 2-aminoquinazoline analog.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro antiproliferative activity of several 2-aminoquinazoline analogs from recent studies.
| Compound ID | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | Reference |
| 8a | 2-Substituted-4-aminoquinazoline | HeLa (Cervical Cancer) | 3.05 | [8] |
| 8c | 2-Substituted-4-aminoquinazoline | K562 (Leukemia) | 2.03 | [8] |
| 18b | N-arylquinazoline-4-amine | K562 (Leukemia) | 0.05 | [9] |
| 23a | N-arylquinazoline-4-amine | PC3-WRN (Prostate Cancer) | Potent Inhibition | [9] |
| CA1-e | Dihydroquinazoline-2(1H)-one | A2780 (Ovarian Cancer) | 22.76 | [10] |
| 14g | 2-chloro-4-anilinoquinazoline-chalcone | K-562 (Leukemia) | 0.622 | [4] |
Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.
Other Biological Activities
Beyond cancer, these scaffolds show broad therapeutic potential:
-
Anti-inflammatory: 2-Aminoquinazolines have been developed as potent and orally bioavailable inhibitors of lymphocyte-specific kinase (Lck), a key enzyme in T-cell activation, demonstrating in vivo anti-inflammatory activity.[7]
-
Antimalarial: Optimization of 2-anilino 4-amino substituted quinazolines has led to potent antimalarial agents with oral in vivo activity against Plasmodium falciparum.[11][12]
-
Antimicrobial: Various quinazoline derivatives, including those with substitutions at the C2 position, have shown activity against bacterial and fungal strains.[2][3]
Experimental Protocol: Assessing Antiproliferative Activity
To ensure the trustworthiness of the data presented, it is crucial to understand the methods used to generate it. The MTT assay is a standard colorimetric assay for measuring cell proliferation and cytotoxicity.
Principle of the MTT Assay
The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. This product is insoluble in aqueous solution and is dissolved using a solubilizing agent (like DMSO). The absorbance of the resulting colored solution is measured by a spectrophotometer, and the intensity is directly proportional to the number of viable cells.
Step-by-Step Methodology
-
Cell Seeding: Cancer cells (e.g., A549, K562) are seeded into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂). Causality: This step ensures cells are in a logarithmic growth phase and provides a consistent starting point for the experiment.
-
Compound Treatment: The next day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., 2-aminoquinazoline analogs) and a vehicle control (e.g., 0.1% DMSO). Causality: A dose-response curve is necessary to calculate the IC₅₀ value.
-
Incubation: The plate is incubated for a period that allows for multiple cell doublings (e.g., 48-72 hours). Causality: This timeframe is required to observe the antiproliferative effects of the compound.
-
MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours. Causality: This allows viable cells sufficient time to metabolize the MTT into formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution. Causality: The formazan must be fully dissolved to allow for accurate spectrophotometric reading.
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is then determined by plotting the viability percentage against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the MTT cell proliferation assay.
Conclusion and Future Outlook
The comparison between 2-chloro and 2-amino quinazoline analogs is a tale of chemical potential versus realized biological function. The 2-chloroquinazoline is a master key, a versatile and reactive intermediate that unlocks the door to immense chemical diversity. Its value is in its synthetic potential.
In contrast, the 2-aminoquinazoline is the highly specialized tool crafted from that key. The introduction of the amino group transforms the scaffold into a potent pharmacophore capable of forming specific, high-affinity interactions with a range of biological targets. This is evidenced by the numerous 2-aminoquinazoline derivatives that exhibit low micromolar to nanomolar efficacy as anticancer, anti-inflammatory, and antimalarial agents.
For researchers in drug development, this distinction is critical. Efforts should be focused on the strategic use of 2-chloro intermediates to synthesize diverse libraries of 2-amino analogs, which can then be screened for potent and selective biological activity. The future of quinazoline-based drug discovery lies in the continued exploration of novel substitutions at the C2-amino position to further optimize target engagement, selectivity, and pharmacokinetic properties.
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A Senior Application Scientist's Guide to Computational Docking for Quinazoline-Based Kinase Inhibitors
This guide provides an in-depth, experiential walkthrough of computational docking studies focused on quinazoline-based kinase inhibitors. It is designed for researchers, scientists, and drug development professionals seeking to leverage in silico techniques for inhibitor design and optimization. We will move beyond a simple recitation of steps to explore the underlying rationale, best practices for ensuring data integrity, and a comparative analysis of commonly used docking platforms.
Introduction: The Quinazoline Scaffold and the Power of In Silico Prediction
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved kinase inhibitors, including gefitinib, erlotinib, and lapatinib.[1][2] These molecules primarily target the ATP-binding site of kinases, playing a crucial role in oncology and the treatment of inflammatory diseases.[3] The success of this scaffold lies in its ability to form key hydrogen bonds with the hinge region of the kinase domain, a critical interaction for potent inhibition.[4]
Computational docking has become an indispensable tool in the development of such inhibitors.[5][6] It allows for the rapid, cost-effective prediction of the binding mode and affinity of a small molecule (ligand) within the active site of a protein (receptor).[7] This predictive power enables researchers to prioritize compounds for synthesis, rationalize structure-activity relationships (SAR), and design novel inhibitors with improved potency and selectivity.[8][9]
The Computational Docking Workflow: A Validated Protocol
A successful docking study is more than just running a piece of software; it is a multi-step process where each stage is critical for the reliability of the final results. This protocol is designed to be self-validating, incorporating checks to ensure the accuracy of the predictions.
Step-by-Step Experimental Protocol
Part A: Receptor Preparation
-
Selection and Retrieval: Obtain the 3D structure of the target kinase from the Protein Data Bank (PDB). Prioritize high-resolution crystal structures (<2.5 Å) that are co-crystallized with a ligand similar to the quinazoline scaffold. This provides a more biologically relevant active site conformation.[10]
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents, unless they are known to play a direct role in ligand binding.[11]
-
Handling Missing Residues and Loops: Inspect the protein for any missing residues or loops. Use modeling software (e.g., Modeller, Chimera) to build and refine these missing segments.[11]
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign appropriate protonation states for titratable residues (e.g., His, Asp, Glu) based on the physiological pH (typically 7.4). Assign partial charges to all atoms using a force field like AMBER or CHARMm.[12]
-
Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. This should be a constrained minimization to avoid significant deviation from the crystal structure.[13]
Part B: Ligand Preparation
-
2D to 3D Conversion: Draw the quinazoline-based inhibitors in a 2D chemical drawing tool and convert them to 3D structures.[14]
-
Protonation and Tautomeric States: Generate possible protonation and tautomeric states of the ligands at physiological pH. This is crucial as the ionization state can significantly impact binding interactions.[14]
-
Energy Minimization: Perform a thorough energy minimization of each ligand using a suitable force field (e.g., MMFF94s) to obtain a low-energy conformation.[15]
-
Charge Calculation: Calculate partial charges for all ligand atoms. For many docking programs, Gasteiger charges are a common choice.[16]
Part C: Docking Simulation and Analysis
-
Defining the Binding Site: Define the docking grid box around the active site of the kinase. A common practice is to center the grid on the co-crystallized ligand. The size of the grid should be sufficient to allow the ligand to rotate and translate freely within the binding pocket.[10]
-
Validation Protocol (Self-Validation): Before docking your library of quinazoline inhibitors, perform a re-docking experiment. Dock the co-crystallized ligand back into the active site. A successful docking protocol should reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[12][17] This step validates that the chosen docking parameters are appropriate for the system.
-
Execution of Docking: Dock the prepared library of quinazoline inhibitors into the defined binding site using the chosen docking software.[18]
-
Pose Analysis and Scoring: Analyze the top-ranked docking poses for each ligand. Evaluate the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with key residues in the kinase active site. The docking score provides an estimation of the binding affinity.
Visualization of the Docking Workflow
Caption: A generalized workflow for computational docking studies.
Comparative Analysis of Docking Software
The choice of docking software can significantly influence the outcome of a study. Below is a comparison of several widely used programs, with insights relevant to quinazoline-based kinase inhibitors.
| Software | Search Algorithm | Scoring Function Principle | Strengths for Kinase Inhibitors | Considerations |
| AutoDock Vina | Broyden-Fletcher-Goldfarb-Shanno (BFGS) | Empirical | Fast and widely used, good for initial virtual screening.[18][19] | Scoring function may be less accurate for predicting binding affinities compared to commercial software. |
| Glide (Schrödinger) | Hierarchical search protocol | Empirical (GlideScore) | Excels in handling hydrophobic interactions and π-π stacking, which are important for anilino-quinazoline binding.[4] | Commercial software with a higher cost. |
| GOLD (CCDC) | Genetic Algorithm | Force-field based (GoldScore, ChemScore, ASP) | Highly flexible ligand and partially flexible protein docking, effective in identifying high-affinity binders.[4][19] | Can be computationally more intensive than other methods. |
| MOE (Chemical Computing Group) | Stochastic search | Force-field based (Affinity dG) | Good for evaluating polar interactions and has shown promise in identifying high-affinity quinazoline derivatives for EGFR.[4] | Commercial software. |
Key Insight: For quinazoline-based EGFR inhibitors, studies have shown that GOLD and MOE are particularly promising for identifying high-affinity binders, while Glide is adept at capturing crucial hydrophobic interactions.[4] The choice of software should be guided by the specific research question and the nature of the ligands being studied.
Interpreting the Results: Beyond the Docking Score
The output of a docking simulation is a set of predicted binding poses and their corresponding scores. A critical aspect of a successful study is the ability to interpret this data accurately.
The Significance of Binding Poses
The predicted binding pose provides a 3D model of the ligand-protein interaction. For quinazoline-based kinase inhibitors, a plausible binding mode should exhibit the following characteristics:
-
Hinge Binding: A hydrogen bond between the N1 or N3 of the quinazoline core and a backbone nitrogen of a hinge residue (e.g., Met793 in EGFR).[1][2]
-
Hydrophobic Interactions: The anilino moiety should occupy a hydrophobic pocket.[4]
-
Solvent Exposure: Substituents on the quinazoline scaffold should be oriented towards the solvent-exposed region.
The Correlation Between Docking Score and Biological Activity
While the docking score is a useful metric for ranking compounds, it is not always directly proportional to the experimentally determined biological activity (e.g., IC50 or Ki).[8] However, several studies have demonstrated a good correlation between docking scores and the IC50 values of quinazoline derivatives, validating the predictive power of molecular docking for this class of compounds.[8] It is crucial to remember that docking scores are predictions and should be used to prioritize compounds for experimental validation, not as a replacement for it.
Visualization of Quinazoline-Kinase Interactions
Caption: Key interactions of a quinazoline inhibitor in a kinase active site.
Conclusion and Future Directions
Computational docking is a powerful and validated approach for the discovery and optimization of quinazoline-based kinase inhibitors. By following a rigorous and self-validating protocol, researchers can generate reliable predictions to guide their experimental efforts. The comparative analysis of different docking software highlights the importance of selecting the appropriate tool for the specific biological question. As computational power increases and algorithms become more sophisticated, the predictive accuracy of molecular docking will continue to improve, further accelerating the development of novel and effective kinase inhibitors.
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Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. (2023). Journal of Molecular Structure. [Link]
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Comparative Analysis of Molecular Docking Programs GOLD, Glide, and MOE on Quinazoline Derivatives as Antiproliferative Agents: Implications for EGFR-Targeted Therapies. (2025). Al Mustansiriyah Journal of Pharmaceutical Sciences. [Link]
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A Senior Application Scientist's Guide to X-ray Crystallography of Quinazoline Derivatives: A Comparative Approach
Introduction: The Structural Imperative for Quinazoline-Based Drug Discovery
Quinazoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The precise three-dimensional arrangement of atoms within these molecules dictates their interaction with biological targets, making high-resolution structural elucidation an indispensable component of modern drug design and development.[3] X-ray crystallography stands as the definitive method for obtaining this detailed atomic-level information, providing invaluable insights into structure-activity relationships (SAR).[4][5]
This guide, intended for researchers, scientists, and drug development professionals, provides a comparative overview of X-ray crystallography methods tailored for the structural analysis of quinazoline derivatives. We will delve into the nuances of crystallization, data collection, and structure refinement, offering field-proven insights and experimental data to inform your crystallographic workflows.
Part 1: The Art and Science of Crystallization: From Solution to Single Crystal
The critical, and often most challenging, step in X-ray crystallography is obtaining a high-quality single crystal. The success of crystallization is heavily influenced by the intrinsic properties of the quinazoline derivative, such as its polarity, flexibility, and the nature of its substituents, as well as the choice of crystallization method and solvent system.
Comparative Analysis of Crystallization Techniques
While numerous crystallization techniques exist, the most commonly employed for small organic molecules like quinazoline derivatives are slow evaporation and vapor diffusion. The choice between these methods is often empirical, guided by the solubility and stability of the compound.
| Crystallization Method | Principle | Advantages for Quinazoline Derivatives | Disadvantages for Quinazoline Derivatives | Typical Success Rate (General Small Molecules) |
| Slow Evaporation | Gradual removal of solvent from a near-saturated solution, leading to supersaturation and crystal growth.[6] | Simple setup, effective for moderately soluble and stable compounds. | Can lead to the formation of a crust of microcrystals if evaporation is too rapid. Less control over the rate of supersaturation. | Moderate to High |
| Vapor Diffusion (Hanging & Sitting Drop) | A drop of the sample solution equilibrates with a larger reservoir of a precipitant solution via the vapor phase, slowly inducing supersaturation.[6][7][8][9] | Requires only small amounts of material (mg scale).[6] Offers finer control over the rate of crystallization. Effective for a wide range of solubilities. | More complex setup than slow evaporation. Requires careful selection of solvent/precipitant pairs. | High |
| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.[6] | Useful for compounds that are highly soluble in one solvent but insoluble in another. Can produce high-quality crystals. | Can be technically challenging to set up without disturbing the layers. | Moderate |
| Cooling Crystallization | A saturated solution at a higher temperature is slowly cooled, decreasing the solubility and inducing crystallization. | Effective for compounds with a significant temperature-dependent solubility. | Requires precise temperature control. Can lead to rapid precipitation if cooling is not well-controlled. | Moderate |
The Crucial Role of Solvent Selection
The choice of solvent is paramount in crystallization. An ideal solvent should exhibit moderate solubility for the quinazoline derivative, with solubility decreasing under the conditions that promote crystallization (e.g., cooling, addition of an anti-solvent).
Key Considerations for Solvent Selection:
-
Polarity Matching: "Like dissolves like" is a guiding principle. The polarity of the solvent should be matched to the polarity of the quinazoline derivative.
-
Hydrogen Bonding: Solvents capable of hydrogen bonding can compete with the intermolecular interactions required for crystal lattice formation.[10]
-
Volatility: For slow evaporation, a solvent with moderate volatility is preferred. For vapor diffusion, the relative volatility of the solvent and anti-solvent is critical.[10]
Commonly Used Solvents for Quinazoline Derivatives:
-
Alcohols (Ethanol, Methanol, Isopropanol): Good for many polar quinazoline derivatives.
-
Chlorinated Solvents (Dichloromethane, Chloroform): Effective for less polar derivatives.
-
Ethers (Diethyl ether, Tetrahydrofuran): Often used as anti-solvents.
-
Esters (Ethyl acetate): A versatile solvent with moderate polarity.
-
Aprotic Polar Solvents (Acetonitrile, Acetone, DMF): Can be effective but may be more difficult to remove from the crystal lattice.
-
Hydrocarbons (Hexane, Heptane): Typically used as anti-solvents for less polar compounds.
A systematic approach to solvent screening, starting with a diverse set of solvents and then optimizing with solvent/anti-solvent mixtures, is often the most effective strategy.[11]
Experimental Protocol: Vapor Diffusion Crystallization of a Quinazoline Derivative
This protocol provides a generalized workflow for the hanging drop vapor diffusion method, a highly successful technique for small molecule crystallization.
Caption: Workflow for hanging drop vapor diffusion.
Step-by-Step Methodology:
-
Prepare a Concentrated Solution: Dissolve the purified quinazoline derivative in a suitable "good" solvent to near saturation.
-
Prepare the Reservoir: Fill the reservoir of a crystallization plate well with a solution containing a precipitant (an "anti-solvent" in which the compound is poorly soluble).
-
Set the Drop: Pipette a small volume (typically 1-2 µL) of the concentrated compound solution onto a siliconized glass coverslip. Add an equal volume of the reservoir solution to the drop.
-
Seal the Well: Invert the coverslip and place it over the reservoir, sealing the well with vacuum grease.
-
Incubate: Store the sealed plate in a location with a stable temperature and free from vibrations.
-
Monitor: Regularly inspect the drops under a microscope for the formation of single crystals. This may take anywhere from a few days to several weeks.
Part 2: Data Collection: From Crystal to Diffraction Pattern
Once a suitable single crystal is obtained, the next step is to collect X-ray diffraction data. The quality of this data is paramount for a successful structure solution and refinement. A key decision at this stage is the choice of X-ray source: an in-house diffractometer or a synchrotron facility.
In-House vs. Synchrotron X-ray Sources: A Comparative Analysis
| Parameter | In-House X-ray Source | Synchrotron X-ray Source | Implications for Quinazoline Derivative Structures |
| X-ray Flux | Lower | Orders of magnitude higher[12] | Synchrotrons allow for data collection from much smaller or weakly diffracting crystals, a common challenge with novel derivatives. |
| Wavelength | Fixed (e.g., Cu Kα, Mo Kα) | Tunable | Tunability at synchrotrons is crucial for optimizing anomalous scattering experiments to determine absolute stereochemistry, which is often vital for chiral drug candidates. |
| Beam Collimation | Less focused | Highly collimated and focused | The smaller, more intense beam at a synchrotron reduces background scattering, leading to higher signal-to-noise and better data quality.[12] |
| Data Collection Time | Hours to days | Minutes to hours[13][14] | Faster data collection at synchrotrons minimizes radiation damage to the crystal. |
| Accessibility | Readily available in many labs | Requires travel and approved beamtime proposals | In-house sources are excellent for initial crystal screening and routine structure determinations.[12] |
| Cost | Lower operational cost | Higher operational cost (covered by facility) | The choice often depends on the complexity of the structural problem and the quality of the crystals. |
Recommendation: For routine characterization of well-diffracting crystals of achiral quinazoline derivatives, an in-house diffractometer is often sufficient. For challenging cases involving very small crystals, weak diffraction, or the need for absolute structure determination, the higher flux and tunable wavelength of a synchrotron are highly advantageous.[13][14]
Typical Data Collection Strategy
A standard data collection strategy involves rotating the crystal in the X-ray beam and collecting a series of diffraction images.
Caption: General workflow for X-ray data collection.
Key Data Quality Indicators:
| Metric | Description | Good Value |
| Resolution | The smallest d-spacing for which reliable diffraction data is measured. | < 1.0 Å for small molecules |
| Rmerge / R-pim | Measures the agreement between symmetry-related reflections. | < 10% |
| I/σ(I) | The signal-to-noise ratio of the reflection intensities. | > 2.0 in the highest resolution shell |
| Completeness | The percentage of unique reflections measured. | > 95% |
| Redundancy | The average number of times each unique reflection is measured. | > 3 |
Part 3: Structure Solution and Refinement: From Data to Molecular Model
The final stage of the crystallographic process involves converting the processed diffraction data into a three-dimensional model of the quinazoline derivative.
Structure Solution
For small molecules like quinazoline derivatives, the structure is typically solved using direct methods. This approach uses statistical relationships between the phases of the reflections to generate an initial electron density map. Software packages like SHELXT are highly effective for this purpose.
Structure Refinement
Once an initial model is obtained, it is refined against the experimental data to improve its accuracy. This is an iterative process of adjusting atomic positions, displacement parameters (describing thermal motion), and occupancies (for disordered atoms) to minimize the difference between the observed and calculated structure factors.
Commonly Used Refinement Software:
-
SHELXL: The gold standard for small molecule structure refinement, known for its robustness and wide range of refinement options.[15]
-
Olex2: A user-friendly graphical interface that integrates seamlessly with SHELX programs, simplifying the process of structure solution, refinement, and visualization.[16][17][18][19]
Addressing Common Challenges: A Case Study on Disorder
A frequent challenge in the crystallography of quinazoline derivatives is conformational disorder, where a part of the molecule adopts multiple orientations within the crystal lattice. This is often observed with flexible substituents.
Protocol for Modeling Disorder in Olex2/SHELXL:
-
Identify Disorder: Examine the electron density map for elongated or unusually large thermal ellipsoids and significant residual electron density peaks near certain atoms.
-
Split Atoms: In Olex2, select the disordered atom(s) and use the "split" command to model them over two or more positions.
-
Assign PARTs and Occupancies: Assign the different conformations to different PART numbers (e.g., PART 1 and PART 2). The occupancies of the disordered components are refined using a free variable (FVAR) to ensure their sum is constrained (typically to 1).
-
Apply Restraints: Use similarity restraints (e.g., SAME, SADI) to maintain sensible bond lengths and angles within the disordered fragments.
-
Refine: Perform least-squares refinement until the model converges, resulting in a lower R-factor and a cleaner difference electron density map.
Caption: Workflow for modeling conformational disorder.
Part 4: Data Validation and Deposition: Ensuring Scientific Integrity
Before publication, the final crystal structure must be rigorously validated to ensure its quality and accuracy. Tools like PLATON and the IUCr's checkCIF service are used to assess the geometric parameters, identify potential issues, and generate a standardized crystallographic information file (CIF).
Upon validation, it is best practice to deposit the structural data in a public repository to ensure its accessibility to the wider scientific community. The Cambridge Crystallographic Data Centre (CCDC) is the world's repository for small molecule crystal structures.[20][21][22]
Conclusion
The X-ray crystallographic analysis of quinazoline derivatives is a powerful tool that provides fundamental insights for drug discovery and development. A successful structure determination relies on a systematic and informed approach to crystallization, data collection, and refinement. By understanding the comparative advantages of different methodologies and anticipating common challenges, researchers can significantly enhance their success rate in obtaining high-quality crystal structures. This guide serves as a foundational resource to navigate the intricacies of quinazoline crystallography, ultimately accelerating the journey from molecular design to therapeutic innovation.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-7-fluoroquinazolin-4-amine
For Immediate Implementation: This document provides a detailed, step-by-step protocol for the safe handling and disposal of 2-Chloro-7-fluoroquinazolin-4-amine. Developed for researchers, scientists, and drug development professionals, these guidelines are founded on established safety protocols for analogous chemical structures to ensure the protection of laboratory personnel and adherence to environmental regulations.
Hazard Profile and Core Safety Precautions
Based on the GHS classifications for analogous compounds like 2-chloroquinazolin-4-amine and 4-Amino-2-chloro-6,7-dimethoxyquinazoline, this compound should be handled as a hazardous substance with the following potential risks[1][2]:
-
Serious Eye Damage/Irritation: Causes serious eye irritation[1][2][3].
-
Respiratory Irritation: May cause respiratory irritation[1][3][4].
The presence of chloro- and fluoro- substituents classifies it as a halogenated organic compound, which necessitates specific waste management to prevent environmental contamination[5][6].
Mandatory Personal Protective Equipment (PPE)
Before initiating any procedure involving this compound, the following PPE is mandatory to mitigate exposure risks.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation[3][7]. |
| Hand Protection | Chemical-resistant nitrile gloves. | Provides a barrier against skin contact, which can lead to irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling[4][7]. |
| Body Protection | A laboratory coat and closed-toe shoes are required. | Prevents incidental skin contact and contamination of personal clothing[7]. |
| Respiratory Protection | Use exclusively within a certified chemical fume hood. | A fume hood provides essential ventilation to prevent the inhalation of dust or vapors, which may cause respiratory irritation[7][8]. |
Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.
Step-by-Step Disposal Protocol
The cornerstone of safe disposal is the strict segregation of halogenated organic waste from all other waste streams. This is critical because disposal methods for halogenated and non-halogenated waste differ significantly in both cost and environmental impact[5][9]. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain [5][10].
Waste Segregation and Containerization
-
Designate a Specific Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste"[5][6]. The container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass, with a secure, tight-fitting lid[9][11].
-
Proper Labeling: The waste container must be labeled with:
-
Collect All Contaminated Materials: This includes residual solid compounds, solutions containing the compound, and any materials used during handling, such as contaminated gloves, pipette tips, and weighing papers. These items are considered contaminated solid waste and must be placed in a designated hazardous waste bag or container[7][10].
Decontamination of Glassware
-
Initial Rinse: Rinse any glassware that has come into contact with this compound three times with a suitable organic solvent (e.g., acetone or ethanol)[5][8].
-
Collect Rinsate: This initial rinsate is considered hazardous and must be collected in the designated "Halogenated Organic Waste" container[5].
-
Subsequent Cleaning: After the initial decontamination rinse, the glassware can be cleaned according to standard laboratory procedures.
Spill Management
In the event of a spill, immediate and decisive action is required to contain the material and protect personnel.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space[5].
-
Control and Contain: If it is safe to do so, prevent the spill from spreading by using an inert absorbent material such as vermiculite, sand, or commercial spill absorbents[5].
-
Cleanup:
-
Wearing the appropriate PPE, carefully collect the absorbent material.
-
Place all contaminated materials into a sealed, labeled container for disposal as hazardous waste[5].
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste[5].
-
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department, regardless of the size[5].
Disposal Workflow and Decision Logic
The following diagram outlines the procedural flow for the proper disposal of this compound and associated contaminated materials.
Caption: Disposal workflow for this compound.
Final Disposal and Institutional Compliance
The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.
-
Accumulation: Collect waste in the designated satellite accumulation area within your laboratory.
-
Documentation: Maintain a detailed log of the waste generated, including dates and approximate quantities.
-
Arrange for Pickup: Contact your institution's EHS office to schedule a hazardous waste pickup[10]. Provide them with an accurate description of the waste.
-
Handover: Ensure all containers are securely sealed and correctly labeled before handing them over to the disposal contractor.
The preferred and most environmentally sound method for the final destruction of halogenated organic compounds is high-temperature incineration in a permitted hazardous waste incinerator[10].
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
-
PubChem. 2-Chloro-6-fluoro-8-methylquinazolin-4-amine. National Center for Biotechnology Information. [Link]
-
PubChem. N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine. National Center for Biotechnology Information. [Link]
-
PubChemLite. 2-chloro-7-fluoroquinazoline. [Link]
-
PubChemLite. 2-chloro-8-fluoro-n-methylquinazolin-4-amine. [Link]
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Capot Chemical. Material Safety Data Sheet: 4-Chloro-7-nitroquinazoline. (2025-10-28). [Link]
-
Emory University. Chemical Waste Disposal Guidelines. [Link]
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PubChem. 2-Chloroquinazolin-4-amine. National Center for Biotechnology Information. [Link]
-
Washington State University. Halogenated Solvents Safety Plan. [Link]
-
Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
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Technion - Israel Institute of Technology. Chemical Waste Management Guide. [Link]
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European Chemicals Agency (ECHA). Substance Information. [Link]
-
MIT Plasma Science and Fusion Center. PSFC Halogenated Solvents. [Link]
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IOP Publishing. Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. (2022-08-28). [Link]
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PubChem. 4-Amino-7-chloroquinoline. National Center for Biotechnology Information. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. Safety Data Sheet: 4-Amino-2-chloro-6,7-dimethoxyquinazoline. [Link]
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PubChemLite. 2-chloro-7-fluoroquinoxaline. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
